molecular formula C9H17NO2 B1375196 2-[(Cyclopropylmethoxy)methyl]morpholine CAS No. 1343908-92-8

2-[(Cyclopropylmethoxy)methyl]morpholine

Cat. No.: B1375196
CAS No.: 1343908-92-8
M. Wt: 171.24 g/mol
InChI Key: FZEGBLLPXDHZKA-UHFFFAOYSA-N
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Description

2-[(Cyclopropylmethoxy)methyl]morpholine is a chemically synthesized morpholine derivative intended for research and development purposes. The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to fine-tune properties such as potency, solubility, and metabolic stability . Researchers utilize complex, C-functionalized morpholines like this as versatile building blocks in library synthesis and fragment-based screening for discovering new bioactive molecules . The structure of this compound, featuring a cyclopropylmethoxymethyl side chain, may be of particular interest in designing ligands for central nervous system (CNS) targets, as similar substituted morpholines have been investigated for the treatment of CNS disorders . As a saturated heterocycle, it offers systematic variation in regiochemistry and stereochemistry, making it a valuable scaffold for exploring structure-activity relationships (SAR) in drug discovery programs . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle all chemicals appropriately.

Properties

IUPAC Name

2-(cyclopropylmethoxymethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-8(1)6-11-7-9-5-10-3-4-12-9/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEGBLLPXDHZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-[(Cyclopropylmethoxy)methyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, three-step synthetic protocol for the preparation of 2-[(Cyclopropylmethoxy)methyl]morpholine, a valuable building block in medicinal chemistry. The synthesis is designed to be robust and scalable, employing common laboratory reagents and techniques. As your Senior Application Scientist, this document goes beyond a simple recitation of steps, offering insights into the rationale behind the chosen methodology and providing a framework for successful execution.

Introduction

Morpholine and its derivatives are privileged scaffolds in drug discovery, appearing in numerous approved therapeutic agents.[1][2] Their unique physicochemical properties, including metabolic stability and aqueous solubility, make them attractive components in the design of novel drug candidates.[2] The title compound, this compound, incorporates a cyclopropylmethyl ether moiety, a common strategy to modulate lipophilicity and metabolic stability. This guide details a reliable synthetic route commencing from the commercially available 2-(hydroxymethyl)morpholine.

Overall Synthetic Strategy

The synthesis of this compound is accomplished via a three-step sequence:

  • N-Protection: The secondary amine of 2-(hydroxymethyl)morpholine is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent etherification step.

  • Williamson Ether Synthesis: The hydroxyl group of the N-Boc protected intermediate is deprotonated with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with cyclopropylmethyl bromide to form the desired ether linkage.

  • N-Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

The overall workflow is depicted in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: N-Deprotection A 2-(Hydroxymethyl)morpholine B N-Boc-2-(hydroxymethyl)morpholine A->B (Boc)2O, Et3N Acetonitrile, RT C N-Boc-2-(hydroxymethyl)morpholine D N-Boc-2-[(cyclopropylmethoxy)methyl]morpholine C->D 1. NaH, DMF, 0 °C to RT 2. Cyclopropylmethyl bromide E N-Boc-2-[(cyclopropylmethoxy)methyl]morpholine F This compound E->F TFA or HCl in Dioxane DCM, 0 °C to RT

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (N-Boc-2-(hydroxymethyl)morpholine)

Rationale: The secondary amine of the starting material is more nucleophilic than the hydroxyl group and would compete in the subsequent alkylation step. The tert-butoxycarbonyl (Boc) group is an ideal protecting group in this context as it is stable to the basic conditions of the Williamson ether synthesis and can be readily removed under acidic conditions.[3]

Procedure:

  • To a solution of 2-(hydroxymethyl)morpholine (1 equivalent) in acetonitrile, add triethylamine (1.5 equivalents).

  • Cool the reaction mixture in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in acetonitrile dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To the residue, add water and extract with ethyl acetate.

  • Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate as a colorless oil.[4]

Reagent/SolventMolar Eq.Molecular WeightQuantity
2-(Hydroxymethyl)morpholine1.0117.15 g/mol User Defined
Triethylamine1.5101.19 g/mol Calculated
Di-tert-butyl dicarbonate1.1218.25 g/mol Calculated
Acetonitrile-41.05 g/mol Sufficient Volume
Ethyl Acetate-88.11 g/mol Sufficient Volume
Hexane-86.18 g/mol Sufficient Volume
Part 2: Synthesis of tert-butyl this compound-4-carboxylate

Rationale: The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alcohol and an organohalide.[5] The reaction proceeds via an SN2 mechanism, where a strong base is used to deprotonate the alcohol to form a more nucleophilic alkoxide. Sodium hydride (NaH) is a suitable non-nucleophilic strong base for this purpose.[6] An aprotic polar solvent such as dimethylformamide (DMF) is used to dissolve the reactants and facilitate the SN2 reaction.

Procedure:

  • To a solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1 equivalent) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add cyclopropylmethyl bromide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with water and saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield tert-butyl this compound-4-carboxylate.

Reagent/SolventMolar Eq.Molecular WeightQuantity
N-Boc-2-(hydroxymethyl)morpholine1.0217.26 g/mol User Defined
Sodium Hydride (60%)1.224.00 g/mol Calculated
Cyclopropylmethyl bromide1.2134.99 g/mol Calculated
Anhydrous DMF-73.09 g/mol Sufficient Volume
Ethyl Acetate-88.11 g/mol Sufficient Volume
Hexane-86.18 g/mol Sufficient Volume
Part 3: Synthesis of this compound (N-Deprotection)

Rationale: The final step is the removal of the Boc protecting group to liberate the secondary amine. This is typically achieved under acidic conditions.[7] Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is a common and effective method for Boc deprotection.[8] An alternative is using a solution of hydrogen chloride in dioxane.

Procedure:

  • Dissolve tert-butyl this compound-4-carboxylate (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by distillation or crystallization of a salt form if necessary.

Reagent/SolventMolar Eq.Molecular WeightQuantity
N-Boc-2-[(cyclopropylmethoxy)methyl]morpholine1.0271.37 g/mol User Defined
Trifluoroacetic Acid5-10114.02 g/mol Calculated
Dichloromethane-84.93 g/mol Sufficient Volume
Sodium Bicarbonate-84.01 g/mol Sufficient Volume

Conclusion

The synthetic protocol detailed herein provides a reliable and well-precedented route to this compound. By understanding the rationale behind each step—the necessity of N-protection, the mechanism of the Williamson ether synthesis, and the conditions for Boc deprotection—researchers can confidently execute and, if necessary, troubleshoot this synthesis. This in-depth guide serves as a valuable resource for drug development professionals seeking to incorporate this and similar morpholine-based scaffolds into their discovery programs.

References

  • Mykhailiuk, P., et al. (n.d.). Design and synthesis of morpholine analogues. Enamine.
  • Jain, A., & Sahu, S. K. (2024).
  • Gaudreault, F., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • MacMillan, D., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • ResearchGate. (n.d.).
  • Zhu, M., et al. (n.d.).
  • National Institutes of Health. (2022). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters.
  • Google Patents. (n.d.). Method for purifying cis-2, 6-dimethyl morpholine.
  • Henegar, K. E., et al. (1997). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry.
  • Enamine. (n.d.). Design and synthesis of morpholine analogues.
  • ResearchGate. (n.d.). and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs.
  • Google Patents. (n.d.). Method for preparing N-methylmorpholine.
  • PubMed. (n.d.). Synthesis of a Secondary N-desmethyl and a Tertiary N-cyclopropylmethyl Bridged Hexahydroaporphine as Precursors to Bicyclic Opioid Ligands.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)
  • ChemRxiv. (n.d.).
  • ResearchGate. (n.d.).

Sources

An In-depth Technical Guide to the Physicochemical Profiling of 2-[(Cyclopropylmethoxy)methyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Core Attributes

A foundational step in the characterization of any new chemical entity is the confirmation of its structure and the calculation of its basic molecular properties.

Structure: 2-[(Cyclopropylmethoxy)methyl]morpholine

The structure combines a morpholine ring, known to enhance aqueous solubility and metabolic stability, with a cyclopropylmethoxy-methyl substituent at the 2-position. This substituent is expected to influence lipophilicity and potential metabolic pathways.

Table 1: Fundamental Molecular Properties

PropertyValue (Predicted/Calculated)Method
Molecular FormulaC₉H₁₇NO₂Elemental Analysis
Molecular Weight171.24 g/mol Mass Spectrometry
Monoisotopic Mass171.12593 DaHigh-Resolution Mass Spectrometry

Determination of Acid Dissociation Constant (pKa)

Expertise & Experience: The morpholine nitrogen in this compound imparts basicity to the molecule. The acid dissociation constant (pKa) of its conjugate acid is a critical parameter as it dictates the ionization state of the molecule at physiological pH (typically around 7.4).[2] The extent of ionization profoundly impacts solubility, permeability, receptor binding, and off-target effects.[2] For a basic compound like this, a potentiometric titration is the gold-standard method, providing a direct measure of the compound's buffering capacity against a strong acid or base.[3]

Experimental Protocol: Potentiometric Titration
  • Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is limited. An ionic strength adjuster (e.g., 0.15 M KCl) should be added to maintain a constant ionic background.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel (25 °C or 37 °C) under gentle stirring.

  • Acidification: Add a stoichiometric excess of a standardized strong acid (e.g., 0.1 M HCl) to fully protonate the morpholine nitrogen.

  • Titration: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.01-0.05 mL).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.

Visualization: pKa Determination Workflow

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Compound in Water + Ionic Strength Adjuster B Add Excess HCl to Protonate Morpholine A->B Fully Protonate C Titrate with Standardized NaOH B->C Begin Titration D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Half- Equivalence Point E->F G pKa = pH at Half-Equivalence F->G

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity Assessment: LogP and LogD

Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[4] For an ionizable molecule like this compound, the distribution coefficient (LogD) at a specific pH is more relevant. LogD accounts for the partitioning of both the ionized and unionized forms.[5] The shake-flask method is a traditional and reliable technique, while HPLC-based methods offer higher throughput for screening.[4][6]

Experimental Protocol: Shake-Flask Method for LogD₇.₄
  • Phase Preparation: Prepare a buffered aqueous phase at pH 7.4 (e.g., phosphate-buffered saline). Pre-saturate this buffer with n-octanol and, conversely, pre-saturate n-octanol with the buffer by vigorously mixing them and allowing the layers to separate.

  • Partitioning: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock solution to a mixture of the pre-saturated n-octanol and buffer (e.g., in a 1:1 volume ratio) in a glass vial.

  • Equilibration: Cap the vial and shake it gently at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and n-octanol layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase]).[4][6]

Visualization: LogD Determination Workflow

LogD_Workflow A Prepare Pre-saturated n-Octanol and Buffer (pH 7.4) C Mix Phases and Shake to Equilibrium (24h) A->C B Dissolve Compound in Aqueous Phase B->C D Centrifuge for Complete Phase Separation C->D E Quantify Compound in Each Phase (e.g., LC-MS) D->E F Calculate LogD = log([Octanol]/[Aqueous]) E->F

Caption: Shake-flask method workflow for LogD determination.

Aqueous Solubility Determination

Expertise & Experience: Aqueous solubility is a critical factor for drug absorption and formulation.[8] Poor solubility can be a major hurdle in drug development. For a new chemical entity, determining thermodynamic solubility provides the most accurate measure of the equilibrium concentration of the compound in a saturated solution.[9] This is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate the true solubility.[9]

Experimental Protocol: Thermodynamic "Shake-Flask" Solubility
  • Sample Preparation: Add an excess amount of solid this compound to a vial containing the aqueous medium of interest (e.g., deionized water, pH 7.4 buffer). The presence of undissolved solid is essential.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step; filtration through a low-binding filter (e.g., 0.22 µm PVDF) or centrifugation at high speed is required.[10]

  • Quantification: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Reporting: Express the solubility in units such as mg/mL or µM.

Visualization: Thermodynamic Solubility Workflow

Solubility_Workflow A Add Excess Solid Compound to Buffer B Agitate at Constant Temp (24-48h) A->B Equilibrate C Separate Phases (Filter or Centrifuge) B->C Isolate Saturated Solution D Quantify Compound in Supernatant C->D Analyze E Result: Equilibrium Solubility (mg/mL) D->E

Caption: Workflow for thermodynamic aqueous solubility measurement.

Spectroscopic and Thermal Analysis

Expertise & Experience: Unambiguous structural confirmation and purity assessment are paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides definitive structural evidence. Thermal analysis, such as determining the melting point, provides information about the physical state and purity of the solid form.

Experimental Protocols

5.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The resulting spectrum will provide information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. For morpholine derivatives, characteristic patterns are often observed for the axial and equatorial protons of the ring.[11][12][13]

  • ¹³C NMR: This technique provides information on the number and types of carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.[12]

5.1.2 Mass Spectrometry (MS)

  • Low-Resolution MS (e.g., ESI-MS): This provides the molecular weight of the compound by observing the molecular ion peak (e.g., [M+H]⁺ in positive ion mode).

  • High-Resolution MS (HRMS): This technique provides a highly accurate mass measurement, which can be used to determine the elemental composition (molecular formula) of the compound.[14]

5.1.3 Thermal Analysis (Melting Point)

  • Method: The melting point of the solid material should be determined using a calibrated melting point apparatus or by Differential Scanning Calorimetry (DSC). A sharp melting point range (e.g., < 2 °C) is indicative of high purity.

Table 2: Data Template for Spectroscopic and Thermal Analysis

AnalysisExpected ObservationsExperimental Result
¹H NMR Signals corresponding to cyclopropyl, methoxy, methyl, and morpholine ring protons. Characteristic shifts for protons adjacent to oxygen and nitrogen.Record chemical shifts (δ), multiplicities, coupling constants (J), and integrations.
¹³C NMR Signals for all 9 unique carbon atoms.Record chemical shifts (δ).
HRMS [M+H]⁺ ion corresponding to C₉H₁₈NO₂⁺.Record m/z (calculated vs. found).
Melting Point N/A (to be determined)Record temperature range (°C).

Conclusion

The comprehensive physicochemical characterization of a novel molecule such as this compound is a non-trivial but essential undertaking in drug discovery. The protocols detailed in this guide provide a robust framework for generating the high-quality data required to assess its potential as a drug candidate. By systematically determining the pKa, LogD, solubility, and confirming the structure, researchers can build a complete profile of the molecule, enabling informed decisions in lead optimization, formulation development, and further preclinical studies.

References

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

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  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved January 19, 2026, from [Link]

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  • Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Bulletin of the Korean Chemical Society, 34(11), 3361-3364. [Link]

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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2-[(Cyclopropylmethoxy)methyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its presence in numerous clinically successful drugs.[1][2] The novel compound, 2-[(cyclopropylmethoxy)methyl]morpholine, presents a unique structural motif with the potential for novel pharmacology. As of the date of this publication, its mechanism of action remains uncharacterized in publicly available literature. This guide, therefore, serves as a comprehensive strategic framework for the systematic elucidation of its biological target(s) and downstream signaling pathways. We will leverage established principles of drug discovery and cutting-edge methodologies to propose a robust, multi-tiered experimental plan. This document is intended to be a dynamic blueprint, adaptable as empirical data emerges, guiding researchers from initial hypothesis generation through to in-depth mechanistic validation.

Introduction: The Morpholine Scaffold and the Uncharted Territory of this compound

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group.[3] This structure imparts advantageous properties such as aqueous solubility and metabolic stability, making it a frequent component of drugs targeting the central nervous system (CNS).[4][5] Morpholine derivatives have demonstrated a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, and antidepressant effects, by engaging a wide array of molecular targets such as G-protein coupled receptors (GPCRs), kinases, and enzymes.[2][6][7]

The specific compound of interest, this compound, with its unique cyclopropylmethoxy side chain, suggests potential for novel interactions within biological systems. The cyclopropyl group can introduce conformational rigidity and metabolic stability, potentially influencing binding affinity and selectivity for its molecular target. Given the prevalence of morpholine-containing compounds in CNS drug discovery, it is plausible that this novel molecule exhibits activity in the nervous system.[4]

Postulated Mechanisms of Action: An Evidence-Based Hypothesis

Based on the extensive literature on morpholine-containing compounds, we can formulate several primary hypotheses for the mechanism of action of this compound. These hypotheses will form the basis of our experimental investigation.

  • Hypothesis 1: G-Protein Coupled Receptor (GPCR) Modulation. Many centrally acting drugs containing the morpholine moiety are modulators of GPCRs. For instance, the atypical antidepressant viloxazine contains a morpholine ring and functions as a norepinephrine reuptake inhibitor.[8] The structural features of our compound could allow it to bind to aminergic GPCRs (e.g., dopamine, serotonin, or adrenergic receptors) or other CNS-relevant GPCR families.

  • Hypothesis 2: Kinase Inhibition. The morpholine scaffold is a key component of several kinase inhibitors, including the PI3K inhibitor GDC-0941.[9] The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, a crucial interaction in many kinase active sites. Therefore, this compound may function as an inhibitor of one or more protein kinases involved in cellular signaling pathways.

  • Hypothesis 3: Ion Channel Modulation. While less common, some morpholine derivatives have been shown to interact with ion channels. The lipophilic nature of the cyclopropyl group combined with the polar morpholine ring could facilitate interaction with the complex environments of ion channel pores or allosteric sites.

A Multi-Tiered Experimental Approach to Mechanistic Elucidation

We propose a phased experimental plan designed to systematically test our hypotheses and definitively identify the mechanism of action.

Tier 1: Broad-Based Phenotypic and Target Identification Screening

The initial phase focuses on unbiased screening to identify the general pharmacological space in which our compound is active and to generate initial leads on its molecular target.

A broad phenotypic screen across a diverse panel of cell-based assays can provide initial clues about the compound's biological effects. This could include assays for cell viability, proliferation, apoptosis, and neurite outgrowth in various cell lines (e.g., neuronal, glial, and cancer cell lines).

Direct identification of the molecular target is a critical step.[10][11] We will employ a combination of affinity-based and computational methods.

  • Affinity Chromatography-Mass Spectrometry: The compound will be synthesized with a linker and immobilized on a solid support. This "bait" will be used to "fish" for binding partners from cell lysates, which will then be identified by mass spectrometry.[12]

  • Computational Target Prediction: In silico methods, such as molecular docking and pharmacophore modeling, will be used to screen our compound against a virtual library of known drug targets.[13] This can help prioritize experimental validation.

Tier 2: In Vitro Target Validation and Functional Characterization

Once a putative target or target class is identified, the next phase involves rigorous in vitro validation and functional characterization.

If initial screens suggest kinase inhibition, a broad kinase panel screening is essential to determine the compound's potency and selectivity.[14][15] This will involve testing the compound against a large panel of recombinant kinases to determine its IC50 value for each.

Table 1: Hypothetical Kinase Selectivity Profile for this compound

Kinase TargetIC50 (nM)
PI3Kα50
PI3Kβ800
PI3Kδ1200
PI3Kγ1500
mTOR>10,000
Akt1>10,000
PDK1>10,000

Should a GPCR be identified as a potential target, a suite of functional assays will be employed to characterize the compound's activity (agonist, antagonist, or allosteric modulator).[16][17]

  • Calcium Mobilization Assays: For Gq-coupled GPCRs, changes in intracellular calcium levels upon compound application will be measured using fluorescent dyes.[18]

  • cAMP Assays: For Gs- and Gi-coupled GPCRs, alterations in cyclic AMP levels will be quantified using methods such as HTRF or ELISA-based assays.[19]

Experimental Protocol: cAMP Assay for Gi-Coupled GPCRs

  • Cell Culture: Plate HEK293 cells stably expressing the target Gi-coupled GPCR in 96-well plates and culture overnight.

  • Compound Treatment: Pre-treat cells with varying concentrations of this compound for 15 minutes.

  • Forskolin Stimulation: Stimulate the cells with a known concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the concentration-response curve and calculate the IC50 value for the inhibition of forskolin-stimulated cAMP production.

Tier 3: In Vivo Model Validation and Preclinical Assessment

The final phase of our investigation will involve validating the proposed mechanism of action in relevant in vivo models and conducting preliminary preclinical safety assessments.

Based on the confirmed in vitro mechanism, an appropriate animal model will be selected. For example, if the compound is a potent and selective PI3K inhibitor, its efficacy will be tested in a xenograft model of cancer.[20] If it demonstrates activity at a CNS target, models of depression, anxiety, or neurodegeneration will be employed.[21][22]

To confirm that the compound interacts with its target in a living organism, target engagement studies will be performed. This may involve ex vivo analysis of tissues to measure downstream biomarkers of target activity.

Initial safety and toxicology studies are crucial to assess the compound's therapeutic window.[23][24][25] These will include:

  • Maximum Tolerated Dose (MTD) Studies: To determine the highest dose that does not cause unacceptable toxicity.[26]

  • Preliminary Safety Pharmacology: To assess the compound's effects on the cardiovascular, respiratory, and central nervous systems.[26]

Visualization of Proposed Workflows and Pathways

To clearly illustrate the proposed experimental plan and potential signaling pathways, the following diagrams are provided.

Experimental_Workflow cluster_tier1 Tier 1: Target Identification cluster_tier2 Tier 2: In Vitro Validation cluster_tier3 Tier 3: In Vivo & Preclinical phenotypic_screening Phenotypic Screening kinase_assay Kinome Screening phenotypic_screening->kinase_assay Hypothesis Generation gpcr_assay GPCR Functional Assays phenotypic_screening->gpcr_assay Hypothesis Generation ion_channel_assay Ion Channel Electrophysiology phenotypic_screening->ion_channel_assay Hypothesis Generation affinity_chromatography Affinity Chromatography- Mass Spectrometry affinity_chromatography->kinase_assay Putative Target(s) affinity_chromatography->gpcr_assay Putative Target(s) affinity_chromatography->ion_channel_assay Putative Target(s) computational_screening Computational Screening computational_screening->kinase_assay Prioritized Targets computational_screening->gpcr_assay Prioritized Targets computational_screening->ion_channel_assay Prioritized Targets animal_models Animal Models of Disease kinase_assay->animal_models Validated MOA gpcr_assay->animal_models Validated MOA ion_channel_assay->animal_models Validated MOA target_engagement In Vivo Target Engagement animal_models->target_engagement safety_tox Preliminary Safety/Tox target_engagement->safety_tox Hypothetical_PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound This compound Compound->PI3K Inhibition

Figure 2: A hypothetical PI3K/Akt signaling pathway inhibition.

Conclusion: A Roadmap to Discovery

The elucidation of the mechanism of action for a novel chemical entity like this compound is a complex but essential undertaking in the drug discovery process. This technical guide provides a structured and comprehensive framework for this endeavor. By systematically progressing through the proposed tiers of experimentation, from broad-based screening to in-depth in vivo validation, researchers can efficiently and rigorously uncover the biological activity of this promising compound. The insights gained will be invaluable for guiding its future development as a potential therapeutic agent.

References

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The Morpholine Scaffold: A Cornerstone of Modern Drug Discovery and the Potential of Novel Derivatives Like 2-[(Cyclopropylmethoxy)methyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Morpholine Ring

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for therapeutically successful agents. The morpholine heterocycle is a quintessential example of such a "privileged structure."[1][2][3][4][5] Its prevalence in a vast array of approved and experimental drugs is a testament to its favorable physicochemical, metabolic, and biological properties.[2][3][5] The morpholine moiety is not merely a passive scaffold; it often plays a crucial role in defining a molecule's interaction with its biological target, enhancing potency, and optimizing pharmacokinetic profiles.[2][4][5] This guide will delve into the multifaceted biological activities of morpholine derivatives, using the specific, albeit less-documented, structure of 2-[(Cyclopropylmethoxy)methyl]morpholine as a conceptual anchor to explore the potential of this versatile chemical class. While extensive public data on this compound itself is scarce, its constituent parts—the morpholine ring, the cyclopropyl group, and the ether linkage—are all well-established motifs in bioactive compounds, suggesting a high potential for interesting biological effects.

Structural and Physicochemical Properties of this compound

The chemical structure of this compound, with the CAS Number 1343908-92-8, features a central morpholine ring substituted at the 2-position with a (cyclopropylmethoxy)methyl group.[6] The molecular formula is C9H17NO2, and the molecular weight is 171.24 g/mol .[6]

The morpholine ring itself imparts a degree of aqueous solubility and a basic nitrogen atom that can be crucial for salt formation and interaction with biological targets. The cyclopropyl group is a well-known bioisostere for a phenyl ring or a gem-dimethyl group and can introduce conformational rigidity and metabolic stability. The ether linkage provides flexibility and potential hydrogen bond accepting capabilities. The combination of these features in a single molecule suggests a compound with a balanced lipophilic and hydrophilic character, a desirable trait for drug candidates.

A Broad Spectrum of Biological Activities in Morpholine-Containing Compounds

The true power of the morpholine scaffold lies in its synthetic tractability and the diverse range of biological activities that can be achieved through substitution.[2][3] The following sections will explore some of the most significant therapeutic areas where morpholine derivatives have made an impact.

Anticancer Activity

A significant number of morpholine-containing compounds have been investigated for their anticancer properties.[3][7] The morpholine ring is a key component of several kinase inhibitors, a major class of targeted cancer therapies. For instance, derivatives of morpholine have shown inhibitory activity against the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. While the specific mechanism of this compound is unknown, a hypothetical mechanism could involve its interaction with the ATP-binding pocket of a kinase, a common mode of action for this class of compounds.[8]

Central Nervous System (CNS) Applications

The physicochemical properties of the morpholine ring make it well-suited for developing drugs that target the central nervous system.[9] Its ability to improve brain permeability is a key advantage.[9] Morpholine derivatives have been explored as antidepressants, with some compounds showing a pharmacological profile similar to the established drug viloxazine.[10] Furthermore, the morpholine scaffold is found in compounds targeting neuroreceptors involved in pain, inflammation, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[9]

Antimicrobial and Anti-inflammatory Effects

The versatility of the morpholine scaffold extends to the development of antimicrobial and anti-inflammatory agents.[11][12] Novel morpholine derivatives have been synthesized and shown to possess antibacterial and antifungal activity.[12] In the realm of anti-inflammatory research, morpholine-containing compounds have been investigated for their ability to modulate various inflammatory pathways.

Synthetic Strategies for Morpholine Derivatives

The widespread use of the morpholine scaffold in drug discovery is partly due to the existence of robust and versatile synthetic methodologies.[2][3] A common and conceptually straightforward approach involves the cyclization of 1,2-amino alcohols.[13] Other methods include the reaction of diethylene glycol with ammonia under hydrogenating conditions.[14][15][16] The specific synthesis of this compound is not detailed in the available literature, but it would likely be approached through the construction of the morpholine ring from a suitably substituted amino alcohol precursor.

Experimental Protocols for Evaluating Biological Activity

To elucidate the biological activity of a novel morpholine derivative such as this compound, a systematic experimental approach is required.

In Vitro Cytotoxicity and Antiproliferative Assays

A primary step in assessing potential anticancer activity is to determine the compound's effect on cancer cell viability and proliferation.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, SW480 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Kinase Inhibition Assays

Given the prevalence of kinase inhibition among morpholine derivatives, it is crucial to screen for activity against a panel of relevant kinases.

Protocol: In Vitro Kinase Inhibition Assay (Generic)

  • Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a reaction buffer.

  • Compound Addition: Add the test compound at various concentrations.

  • Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).

  • Data Analysis: Determine the IC50 value for kinase inhibition.

Visualizing Molecular Interactions and Experimental Workflows

Hypothetical Kinase Inhibition Pathway

The following diagram illustrates a hypothetical mechanism by which a morpholine derivative could inhibit a kinase in a signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Phosphorylates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Morpholine This compound Morpholine->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Experimental Workflow for Biological Activity Screening

This diagram outlines a typical workflow for the initial biological evaluation of a novel compound.

G Compound Novel Morpholine Derivative Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Kinase Kinase Inhibition Screen Cytotoxicity->Kinase If Active ADME In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Kinase->ADME If Potent Inhibitor InVivo In Vivo Efficacy Studies (Animal Models) ADME->InVivo Favorable Profile Lead Lead Compound Identification InVivo->Lead

Caption: A streamlined workflow for the preclinical evaluation of a novel morpholine derivative.

Quantitative Data Summary

While specific data for this compound is not available, the following table presents hypothetical IC50 values to illustrate how data for a novel compound could be presented and compared to a known standard.

CompoundTarget Cell LineIC50 (µM)Target KinaseIC50 (µM)
This compound MCF-715.2PI3Kα0.8
Gefitinib (Reference) A5490.5EGFR0.03

Conclusion and Future Directions

The morpholine scaffold remains a highly valuable and versatile platform in the design and development of new therapeutic agents. Its favorable properties and synthetic accessibility ensure its continued prominence in medicinal chemistry. While the specific biological activities of this compound are yet to be fully elucidated in public literature, its structure embodies the principles of rational drug design by combining a privileged core with substituents known to positively influence bioactivity and pharmacokinetics. Further investigation into this and related novel morpholine derivatives is warranted and holds the promise of uncovering new lead compounds for a variety of diseases. The experimental framework outlined in this guide provides a clear path for such investigations, from initial in vitro screening to the identification of promising candidates for further preclinical and clinical development.

References

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2-[(Cyclopropylmethoxy)methyl]morpholine CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-[(Cyclopropylmethoxy)methyl]morpholine for Drug Development Professionals

Executive Summary

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] This guide focuses on a specific, promising derivative: this compound. We will provide a comprehensive overview of its chemical identity, structural features, and the scientific rationale for its potential in drug discovery. This document will explore putative synthetic strategies and contextualize the compound's potential applications by examining the well-established pharmacological significance of the morpholine and cyclopropyl moieties in drug design. This guide is intended for researchers, medicinal chemists, and drug development scientists seeking to leverage advanced heterocyclic scaffolds in their discovery programs.

The Morpholine Scaffold: A Privileged Element in Drug Design

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a recurring motif in a multitude of FDA-approved drugs and clinical candidates.[3][4] Its prevalence is not coincidental but is rooted in a unique combination of properties that medicinal chemists strategically exploit.

  • Physicochemical Advantages: The morpholine moiety enhances aqueous solubility and can modulate lipophilicity, striking a critical balance required for oral bioavailability and distribution. The nitrogen atom is weakly basic, providing a handle for salt formation and improving formulation characteristics.[2]

  • Metabolic Stability: The saturated nature of the ring is generally resistant to oxidative metabolism, which can improve the half-life of a drug candidate.

  • Pharmacokinetic (PK) Profile: Incorporation of a morpholine ring has been shown to improve the overall PK/PD (pharmacokinetic/pharmacodynamic) properties of compounds, contributing to better absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2]

  • Target Engagement: The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, allowing it to serve as a versatile pharmacophoric element that contributes directly to target binding.[5]

The strategic incorporation of this scaffold continues to be a highly successful approach in the development of novel therapeutics across a wide range of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[6][7]

Compound Profile: this compound

Chemical Identity

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 1343908-92-8[8]
Molecular Formula C₉H₁₇NO₂[8]
Molecular Weight 171.24 g/mol [8]
Canonical SMILES C1COCC(N1)COC2CC2N/A
Structural Elucidation

The structure of this compound combines three key chemical features: a morpholine ring, a flexible ether linkage, and a rigid cyclopropyl group. Each component contributes distinct properties to the overall molecule.

Caption: Chemical structure of this compound.

  • The Morpholine Core: As previously discussed, this provides a hydrophilic and metabolically stable anchor.

  • The Ether Linkage: The -(CH₂)OCH₂- linker provides rotational flexibility, allowing the cyclopropyl group to adopt various spatial orientations. This can be critical for optimizing interactions with a biological target's binding pocket.

  • The Cyclopropyl Group: This small, strained ring is another highly valued motif in medicinal chemistry. It is often used as a "bioisostere" for larger or less stable groups. Its rigid nature can help lock a molecule into a bioactive conformation, improving potency and selectivity. Furthermore, the cyclopropyl group is generally resistant to metabolic degradation, further enhancing the drug-like properties of the parent molecule.

Putative Synthesis Strategies

While a specific, documented synthesis for this compound is not available in peer-reviewed literature, its structure suggests a logical synthetic approach based on established methods for creating substituted morpholines.[4][9] A common and efficient strategy involves the cyclization of a suitably substituted amino alcohol.

A plausible retro-synthetic analysis is outlined below:

retrosynthesis target This compound intermediate1 N-Protected Amino Diol Intermediate target->intermediate1 Deprotection & Cyclization precursor1 Protected 2-Aminopropan-1,3-diol intermediate1->precursor1 Etherification precursor2 (Bromomethyl)cyclopropane intermediate1->precursor2 Etherification

Caption: Retrosynthetic analysis for this compound.

The forward synthesis would likely involve the etherification of a protected 2-aminopropan-1,3-diol with (bromomethyl)cyclopropane, followed by deprotection and an intramolecular cyclization step to form the morpholine ring. Industrial production of the morpholine core itself often involves the dehydration of diethanolamine or the reaction of diethylene glycol with ammonia under high temperature and pressure.[3][10]

Potential Applications in Drug Discovery

Given the absence of specific pharmacological data for this exact molecule, its potential must be inferred from the extensive body of research on related morpholine derivatives.[11][12] The combination of the morpholine scaffold with a cyclopropylmethoxy side chain suggests potential utility in several therapeutic areas.

Central Nervous System (CNS) Disorders

The morpholine ring is a key component in many CNS-active drugs due to its ability to improve permeability across the blood-brain barrier (BBB).[2] Its physicochemical properties are well-suited for designing molecules that can access targets within the brain. Morpholine derivatives have been investigated for:

  • Antidepressant Activity: As selective norepinephrine reuptake inhibitors.[11]

  • Anxiolytic Agents: Modulating GABAergic systems.[12]

  • Neuroprotective Agents: In the context of neurodegenerative diseases.[2]

Oncology

Many kinase inhibitors, a cornerstone of modern cancer therapy, incorporate a morpholine ring. The moiety often serves to enhance solubility and provide a key interaction point within the ATP-binding pocket of the kinase. Morpholine-containing compounds have shown potent activity as inhibitors of PI3K, mTOR, and other critical cancer-related kinases.[13]

Anti-Inflammatory and Analgesic Agents

Morpholine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[6] The scaffold can be found in molecules designed to inhibit targets like xanthine oxidase or modulate pathways involved in pain and inflammation.

Representative Experimental Protocol: Synthesis of a 2-Substituted Morpholine

This section provides a detailed, representative protocol for the synthesis of a 2-substituted morpholine derivative, illustrating the key chemical transformations involved. This protocol is based on general methodologies reported in the literature and serves as a practical guide for chemists.[4][14]

Objective: To synthesize a 2-substituted morpholine via the cyclization of a 1,2-amino alcohol derivative.

Workflow Diagram:

workflow start Start: 1,2-Amino Alcohol & Chloroacetyl Chloride step1 Step 1: N-Acylation (NaOH, DCM/H₂O) start->step1 step2 Step 2: Intramolecular Williamson Ether Synthesis (KOH, IPA) step1->step2 step3 Step 3: Amide Reduction (BH₃·THF) step2->step3 step4 Step 4: Work-up & Purification (Quench, Extraction, Chromatography) step3->step4 product Product: 2-Substituted Morpholine step4->product

Caption: General workflow for the synthesis of a 2-substituted morpholine.

Step-by-Step Methodology:

  • N-Chloroacetylation:

    • Dissolve the starting 1,2-amino alcohol (1.0 eq) in a biphasic solvent system of dichloromethane (DCM) and aqueous sodium hydroxide (2.0 eq).

    • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

    • Add chloroacetyl chloride (1.1 eq) dropwise via an addition funnel, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-hydroxyalkyl)-2-chloroacetamide.

  • Intramolecular Cyclization (Ring Formation):

    • Dissolve the crude chloroacetamide from the previous step in isopropyl alcohol (IPA).

    • Add powdered potassium hydroxide (1.5 eq) portion-wise while stirring.

    • Heat the mixture to reflux and monitor the reaction progress by TLC/LC-MS. The reaction is typically complete within 2-4 hours.

    • Cool the reaction to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude morpholin-3-one intermediate.

  • Amide Reduction:

    • Caution: This step should be performed under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve the crude morpholin-3-one in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C.

    • Slowly add a solution of borane-THF complex (BH₃·THF, 2.5 eq) dropwise.

    • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

    • Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol, followed by 1M hydrochloric acid.

    • Heat the mixture to reflux for another hour to ensure complete hydrolysis of borane complexes.

  • Work-up and Purification:

    • Cool the reaction mixture and adjust the pH to >10 with aqueous sodium hydroxide.

    • Extract the aqueous layer three times with an organic solvent such as ethyl acetate or DCM.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the final 2-substituted morpholine product.

Conclusion

This compound is a molecule of significant interest for drug discovery and development. It synergistically combines the well-documented benefits of the morpholine scaffold—enhanced solubility, metabolic stability, and favorable pharmacokinetics—with the advantageous properties of a cyclopropyl group, namely conformational rigidity and resistance to metabolism. While specific biological data for this compound is not yet prevalent in the public domain, its structure strongly suggests its potential as a valuable building block or lead compound for developing novel therapeutics, particularly in the areas of CNS disorders, oncology, and inflammatory diseases. The synthetic pathways to access this and related structures are well-established, making it an attractive and accessible scaffold for research programs.

References

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link][11][12]

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The Therapeutic Potential of Morpholine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring, a six-membered saturated heterocycle containing both nitrogen and an ether linkage, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique physicochemical properties, including enhanced aqueous solubility, metabolic stability, and the ability to participate in crucial hydrogen bond interactions, have established it as a cornerstone in the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the therapeutic potential of morpholine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core structural attributes of the morpholine moiety, explore its diverse pharmacological applications with a focus on anticancer, neuroprotective, and antimicrobial activities, and provide insights into the underlying mechanisms of action and structure-activity relationships. Furthermore, this guide will present detailed experimental protocols for the synthesis and biological evaluation of morpholine-containing compounds, supplemented by visual diagrams of key signaling pathways and experimental workflows to facilitate a deeper understanding and application in a laboratory setting.

The Morpholine Scaffold: A Gateway to Enhanced Pharmacological Activity

The morpholine heterocycle, with its chair-like conformation, offers a unique combination of features that medicinal chemists leverage to optimize drug candidates. The presence of the oxygen atom can act as a hydrogen bond acceptor, improving interactions with biological targets, while the nitrogen atom provides a point for substitution, allowing for the exploration of a vast chemical space.[1][2] This dual functionality contributes to an optimal balance of hydrophilicity and lipophilicity, which can enhance crucial pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[3] Notably, the morpholine ring can improve a compound's metabolic stability by blocking sites susceptible to oxidative metabolism.[2]

The versatility of the morpholine scaffold is evident in the wide array of approved drugs that incorporate this moiety, spanning various therapeutic areas. Examples include the antiemetic aprepitant, the antihypertensive agent timolol, and the antidepressant moclobemide.[4] This broad applicability underscores the significant role of the morpholine ring in modern drug discovery.[5]

Therapeutic Applications of Morpholine Derivatives

The inherent properties of the morpholine ring have led to the development of derivatives with potent activity against a range of diseases. This section will explore some of the most promising therapeutic areas.

Anticancer Activity

The fight against cancer has seen a surge in the development of targeted therapies, and morpholine derivatives have emerged as key players in this arena.[1] Their anticancer effects are often attributed to the inhibition of critical signaling pathways that drive tumor growth and proliferation.[6]

Mechanism of Action: A primary target for many morpholine-containing anticancer agents is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[6] By inhibiting key kinases in this pathway, such as mTOR, these compounds can effectively halt cell cycle progression and induce apoptosis.[7] For instance, morpholine-substituted tetrahydroquinoline derivatives have shown potent and selective cytotoxicity against lung and breast cancer cell lines by inhibiting mTOR.[7] Other mechanisms include the inhibition of topoisomerase II, an enzyme crucial for DNA replication, and the induction of apoptosis through the modulation of Bcl-2 family proteins.[8][9]

Structure-Activity Relationship (SAR): SAR studies have revealed that the substitution pattern on the morpholine ring and associated scaffolds significantly influences anticancer potency. For example, in a series of morpholine-substituted quinazoline derivatives, specific substitutions led to enhanced cytotoxic activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines.[9][10] The incorporation of trifluoromethyl and morpholine moieties in tetrahydroquinoline derivatives has been shown to significantly enhance selectivity and potency.[7]

Neuroprotective Effects in Neurodegenerative Diseases

Morpholine derivatives hold considerable promise for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[4][11] Their ability to cross the blood-brain barrier (BBB), a critical requirement for CNS-active drugs, is a significant advantage.[3][4]

Mechanism of Action: The neuroprotective effects of morpholine derivatives are often linked to their ability to inhibit key enzymes involved in the pathophysiology of these diseases. These include acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine, and monoamine oxidases (MAO-A and MAO-B), which are involved in the degradation of neurotransmitters like dopamine.[4][11] By inhibiting these enzymes, morpholine derivatives can help restore neurotransmitter balance and alleviate symptoms.

Structure-Activity Relationship (SAR): The flexible conformation of the morpholine ring allows it to fit into diverse enzyme binding pockets, a crucial feature for interacting with enzymes like AChE and MAOs.[4] The optimal balance of hydrophilic and lipophilic properties conferred by the morpholine ring is also key to its ability to cross the BBB.[4]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Morpholine derivatives have demonstrated broad-spectrum activity against a variety of pathogens, including bacteria, fungi, and viruses.[12][13]

2.3.1. Antibacterial Activity: Morpholine derivatives have shown notable activity against various bacterial strains.[12] For example, Schiff bases derived from 4-(4-Aminophenyl)morpholin-3-one exhibit activity against both bacterial and fungal strains.[12] Ruthenium-based complexes modified with a morpholine moiety have demonstrated potent bactericidal efficacy against Staphylococcus aureus, including resistant strains.[14] The proposed mechanism for these ruthenium complexes involves the destruction of the bacterial membrane and the induction of reactive oxygen species (ROS).[14]

2.3.2. Antifungal Activity: The morpholine class of antifungals, which includes drugs like amorolfine, primarily acts by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane.[15][16] This disruption of the cell membrane leads to fungal cell death. Novel azole derivatives incorporating a morpholine ring have also shown in vitro activity comparable to fluconazole against various fungal pathogens.[17]

2.3.3. Antiviral Activity: Morpholine derivatives have also been investigated for their antiviral properties.[2][18] For instance, novel HIV-1 protease inhibitors containing morpholine derivatives as P2 ligands have shown enhanced activity against drug-resistant viral variants.[19] The flexible nature of the morpholine moiety is thought to allow these inhibitors to adapt to mutations in the active site of the protease.[19] Additionally, certain quinoline derivatives incorporating a morpholine ring have shown potential against viruses such as the Zika virus.[20]

Synthesis and Experimental Protocols

The synthesis of morpholine derivatives can be achieved through various routes, often involving cyclization reactions. A common approach is the three-component reaction of a copper acetylide with an isocyanate and an oxirane.[21]

General Synthesis of a Morpholine Derivative

Below is a representative protocol for a three-component synthesis of a morpholine derivative.

Experimental Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere, add copper(I) iodide (CuI, 5 mol%) and t-BuOK (1.2 equivalents).

  • Add anhydrous dioxane as the solvent, followed by the terminal alkyne (1 equivalent).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the isocyanate (1.1 equivalents) and the oxirane (1.5 equivalents) to the reaction mixture.

  • Add 3 Å molecular sieves.

  • Heat the reaction mixture to 105 °C and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired morpholine derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the copper catalyst and other sensitive reagents.

  • Anhydrous Solvent: Moisture can inhibit the reaction.[21]

  • Molecular Sieves: Act as a drying agent to remove any residual water.[21]

  • Copper(I) Iodide: A common and effective catalyst for this type of coupling reaction.

  • t-BuOK: A strong base required to generate the copper acetylide in situ.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Experimental Protocol:

  • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test morpholine derivative in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System:

  • Vehicle Control: Ensures that the solvent used to dissolve the compound does not have a significant effect on cell viability.

  • Positive Control: Confirms that the assay is working correctly and provides a benchmark for the potency of the test compound.

  • Dose-Response Curve: A clear dose-dependent inhibition of cell growth provides confidence in the observed activity.

Visualizing Key Pathways and Workflows

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a critical target for many anticancer morpholine derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Morpholine_Derivative Morpholine Derivative Morpholine_Derivative->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine derivatives.

Experimental Workflow for Synthesis and Biological Evaluation

This diagram outlines a typical workflow for the synthesis and biological evaluation of novel morpholine derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis of Morpholine Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In Vitro Screening (e.g., MTT Assay) Characterization->Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo

Caption: A typical experimental workflow for the development of morpholine derivatives.

Conclusion and Future Perspectives

Morpholine derivatives represent a highly versatile and valuable class of compounds in drug discovery. Their favorable physicochemical properties and broad range of pharmacological activities have led to their successful application in treating a multitude of diseases. The continued exploration of new synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. As our understanding of disease biology grows, the "privileged" morpholine scaffold will likely continue to be a cornerstone of rational drug design, offering a robust platform for the creation of innovative medicines to address unmet medical needs.

References

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  • Synthesis and SAR of morpholine and its derivatives: A review update. (URL: [Link])

  • Antifungal Activity of Morpholine and Piperidine Based Surfactants. (URL: [Link])

  • In vitro antifungal activity of novel azole derivatives with a morpholine ring, UR-9746 and UR-9751, and comparison with fluconazole. (URL: [Link])

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  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (URL: [Link])

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. (URL: [Link])

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The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Nature of the Morpholine Ring

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of successful therapeutic agents. These are termed "privileged scaffolds" for their ability to interact with a wide range of biological targets and impart favorable drug-like properties. The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, has firmly established itself as one such privileged structure.[1][2] Its frequent appearance in approved and experimental drugs is no coincidence; it is a direct result of its unique combination of advantageous physicochemical, biological, and metabolic properties.[2][3]

The strategic incorporation of a morpholine moiety can significantly enhance a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic (PK) properties.[1][4] This is attributed to its well-balanced hydrophilic-lipophilic character, metabolic stability, and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[5][6] The nitrogen atom's reduced basicity (pKa ≈ 8.4) compared to other cyclic amines, due to the electron-withdrawing effect of the oxygen atom, is a key feature that often leads to improved oral bioavailability and reduced off-target effects.[1] This guide will provide a comprehensive exploration of substituted morpholines, from their synthesis to their diverse applications in drug discovery, offering field-proven insights for the modern medicinal chemist.

Part 1: Strategic Synthesis of Substituted Morpholines

The synthetic accessibility of the morpholine ring is a significant factor in its widespread use.[2] A variety of robust and versatile methods have been developed to construct and functionalize this scaffold, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[6] The choice of synthetic route is often dictated by the desired substitution pattern and the stereochemical requirements of the target molecule.

Intramolecular Cyclization: A Foundational Approach

Intramolecular cyclization represents a common and effective strategy for the synthesis of the morpholine ring.[6] This approach typically involves the cyclization of a linear precursor containing both an amino and a hydroxyl group, often separated by a two-carbon linker.

A prevalent method involves the dehydration of bis(2-hydroxyethyl)amines, which can be achieved by heating in the presence of a strong acid like sulfuric acid or polyphosphoric acid.[7] Another powerful intramolecular approach is the palladium-catalyzed carboamination of O-allyl ethanolamine derivatives, which allows for the stereoselective synthesis of cis-3,5-disubstituted morpholines.[8]

Experimental Protocol: Palladium-Catalyzed Intramolecular Carboamination for cis-3,5-Disubstituted Morpholines [8]

  • Reactant Preparation: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the O-allyl ethanolamine derivative (1.0 equiv), aryl or alkenyl bromide (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (0.05 equiv), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.1 equiv).

  • Solvent and Base Addition: Add a dry, degassed solvent such as toluene or dioxane. Subsequently, add a base, for instance, sodium tert-butoxide (2.5 equiv).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired cis-3,5-disubstituted morpholine.

Multi-Component Reactions: A Route to Complexity

Multi-component reactions (MCRs) have emerged as a powerful tool in medicinal chemistry for the rapid generation of molecular complexity from simple starting materials. A notable example is the three-component reaction of a copper acetylide, an isocyanate, and an oxirane to afford highly substituted morpholine derivatives.[9] This atom-economical approach allows for the efficient construction of diverse morpholine libraries.

Diagram: Three-Component Synthesis of Morpholine Derivatives

G alkyne Terminal Alkyne copper_acetylide Copper Acetylide (in situ generated) alkyne->copper_acetylide CuI, t-BuOK isocyanate Isocyanate morpholine Substituted Morpholine isocyanate->morpholine Domino Reaction oxirane Oxirane oxirane->morpholine Domino Reaction copper_acetylide->morpholine Domino Reaction

Caption: A streamlined multi-component reaction for morpholine synthesis.

Modern Synthetic Approaches

Recent advancements in synthetic methodology have further expanded the toolbox for accessing substituted morpholines. These include:

  • Tandem Hydroamination and Asymmetric Transfer Hydrogenation: This one-pot reaction of aminoalkynes provides an efficient route to enantiomerically enriched 3-substituted morpholines.[10]

  • Photocatalytic Coupling: The use of inexpensive organic photocatalysts enables the coupling of silicon amine protocol (SLAP) reagents with aldehydes to furnish a variety of morpholine derivatives under continuous flow conditions.[10]

  • Selective Monoalkylation using Ethylene Sulfate: A recently developed green and efficient protocol utilizes ethylene sulfate for the selective monoalkylation of 1,2-amino alcohols, leading to the formation of morpholines in high yields.[11][12]

Part 2: The Role of Substituted Morpholines in Drug Action and Design

The true value of the morpholine scaffold lies in its ability to positively influence the biological activity and pharmacokinetic properties of a drug candidate. Medicinal chemists strategically employ this moiety to address various challenges in drug design.

Enhancing Potency and Selectivity

The morpholine ring can directly participate in binding interactions with the target protein, thereby enhancing potency.[4] The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen can be a hydrogen bond donor or acceptor depending on its protonation state. These interactions can be crucial for anchoring the molecule within the active site of an enzyme or the binding pocket of a receptor. For example, in many kinase inhibitors, the morpholine oxygen forms a critical hydrogen bond with the hinge region of the kinase domain.[13]

Furthermore, the rigid, chair-like conformation of the morpholine ring can serve as a scaffold to correctly orient other pharmacophoric groups, leading to increased selectivity for the desired target.[5][14]

Modulating Physicochemical and Pharmacokinetic Properties

The introduction of a morpholine moiety is a well-established strategy to improve a molecule's physicochemical properties.[2][3] It can increase aqueous solubility, which is often a limiting factor for oral absorption. The metabolic stability of the morpholine ring is another key advantage, as it is generally resistant to oxidative metabolism.[15] This can lead to a longer half-life and improved in vivo efficacy.

In the context of central nervous system (CNS) drug discovery, the morpholine scaffold is particularly valuable.[5][14] Its balanced lipophilic-hydrophilic profile and reduced pKa contribute to its ability to cross the blood-brain barrier (BBB), a critical requirement for drugs targeting the CNS.[3][14]

Table 1: Physicochemical Properties and Roles of the Morpholine Scaffold in Drug Design

PropertyContribution of the Morpholine MoietyImpact on Drug Development
Basicity (pKa) Reduced basicity (pKa ≈ 8.4) compared to other cyclic amines.[1]Improved oral bioavailability, reduced off-target effects.
Solubility Increases aqueous solubility.[16]Enhanced absorption and distribution.
Lipophilicity Provides a balanced lipophilic-hydrophilic profile.[5]Favorable for membrane permeability, including BBB penetration.
Metabolic Stability Generally resistant to oxidative metabolism.[15]Increased in vivo half-life and exposure.
Conformation Adopts a stable chair-like conformation.[5]Acts as a rigid scaffold to orient other functional groups.
Hydrogen Bonding Oxygen acts as a hydrogen bond acceptor; nitrogen can be a donor/acceptor.[16]Enhances binding affinity and selectivity for the target.
Structure-Activity Relationship (SAR) Studies

Systematic modification of the substitution pattern on the morpholine ring is a cornerstone of SAR studies.[17][18] The introduction of substituents at different positions can have a profound impact on a compound's biological activity and pharmacokinetic profile. For instance, in a series of novel morpholine analogues targeting tachykinin receptors, the absolute configuration of the substituents was found to be critical for potent binding affinity.[17]

Bioisosteric Replacement

In drug design, the concept of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, is a powerful strategy. The morpholine ring itself can be a bioisostere for other cyclic structures. Conversely, various bioisosteres for the morpholine moiety have been developed to fine-tune a molecule's properties.[15][19] For example, spirocyclic systems like oxetane-azetidine combinations have been explored as three-dimensional bioisosteres of morpholine to improve solubility and introduce more sp³ character into drug candidates.[19]

Diagram: Bioisosteric Replacements for the Morpholine Ring

Caption: Common bioisosteres for the morpholine scaffold in drug design.

Part 3: Applications of Substituted Morpholines in Key Therapeutic Areas

The versatility of the morpholine scaffold is evident in its widespread application across various therapeutic areas.

Central Nervous System (CNS) Disorders

As previously mentioned, the favorable physicochemical properties of morpholine derivatives make them well-suited for targeting the CNS.[5][14] Several approved CNS drugs contain a morpholine moiety. For example, Aprepitant, a neurokinin 1 (NK1) receptor antagonist used to treat chemotherapy-induced nausea and vomiting, features a morpholine ring that acts as a scaffold to correctly position the three interacting arms of the pharmacophore.[5][14] Morpholine-containing compounds have also shown promise as inhibitors of β-secretase (BACE-1), a key enzyme in the pathogenesis of Alzheimer's disease.[5][14]

Oncology

The morpholine ring is a common feature in a number of anticancer agents.[18][20] It is frequently found in inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are often dysregulated in cancer.[20][21] The morpholine moiety in these inhibitors often forms a crucial hydrogen bond with the hinge region of the kinase domain, contributing to their high potency.

Infectious Diseases

The morpholine scaffold is also present in several antimicrobial agents.[20] Linezolid, an oxazolidinone antibiotic, contains a morpholine ring and is used to treat serious infections caused by Gram-positive bacteria.[20]

Conclusion

The morpholine ring has rightfully earned its status as a privileged scaffold in medicinal chemistry. Its unique combination of synthetic accessibility, favorable physicochemical and metabolic properties, and its ability to engage in key interactions with biological targets make it an invaluable tool for drug discovery professionals. A deep understanding of the synthesis, structure-activity relationships, and diverse applications of substituted morpholines is essential for the rational design of the next generation of therapeutic agents. As synthetic methodologies continue to evolve and our understanding of molecular recognition deepens, the role of the morpholine scaffold in shaping the future of medicine is set to expand even further.

References

  • BenchChem. (2025). Morpholine: A Privileged Pharmacophore in Modern Drug Discovery.
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An In-depth Technical Guide to the Discovery and Development of 2-[(Cyclopropylmethoxy)methyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the prospective discovery and development of 2-[(Cyclopropylmethoxy)methyl]morpholine, a novel chemical entity with significant potential in central nervous system (CNS) drug discovery. While direct literature on this specific molecule is not publicly available, this document synthesizes information from closely related analogs and foundational principles of medicinal chemistry to project a strategic pathway for its investigation. We will explore its rational design, propose a stereoselective synthetic route, hypothesize its pharmacological targets, and outline a roadmap for its preclinical development. This guide is intended for researchers, scientists, and drug development professionals interested in novel morpholine-based therapeutics.

Introduction: The Rationale for a Novel Morpholine Scaffold

The morpholine ring is a "privileged" scaffold in medicinal chemistry, frequently incorporated into successful drug molecules to enhance pharmacokinetic properties such as aqueous solubility, metabolic stability, and oral bioavailability.[1][2][3] Its unique physicochemical characteristics, including a pKa that allows for favorable interactions at physiological pH, make it an attractive building block for CNS-penetrant drugs.[4]

The strategic incorporation of a cyclopropylmethyl group is another well-established tactic in modern drug design. This small, strained ring system can confer several advantages, including increased metabolic stability by blocking sites of oxidative metabolism, enhanced potency through favorable interactions with target proteins, and improved brain permeability.[5] The combination of these two validated pharmacophoric elements within a single molecule, this compound, presents a compelling case for its investigation as a potential therapeutic agent.

Based on the known pharmacology of related structures, we hypothesize that this compound may exhibit activity as a modulator of opioid or dopamine receptors, making it a candidate for development as an analgesic, an antidepressant, or a treatment for other neurological disorders.

Proposed Stereoselective Synthesis

The synthesis of 2-substituted morpholines has been extensively explored, with several robust methods available.[6][7] For the stereocontrolled synthesis of the enantiomerically pure (S)-2-[(Cyclopropylmethoxy)methyl]morpholine, we propose a pathway analogous to that successfully employed for chiral alkoxymethyl morpholine analogs developed as dopamine D4 receptor antagonists.[8][9] The proposed synthetic workflow is outlined below.

Diagram: Proposed Synthesis of (S)-2-[(Cyclopropylmethoxy)methyl]morpholine

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Boc Deprotection start (S)-2-(Hydroxymethyl)morpholine step1_out (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate start->step1_out Boc₂O, Et₃N, DCM step2_in (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate step2_out (S)-tert-butyl 2-((cyclopropylmethoxy)methyl)morpholine-4-carboxylate step2_in->step2_out 1. NaH, THF 2. (Bromomethyl)cyclopropane step3_in (S)-tert-butyl 2-((cyclopropylmethoxy)methyl)morpholine-4-carboxylate final_product (S)-2-((Cyclopropylmethoxy)methyl)morpholine step3_in->final_product TFA, DCM

Caption: Proposed three-step synthesis of the target molecule.

Experimental Protocol:

Step 1: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate To a solution of commercially available (S)-2-(hydroxymethyl)morpholine (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq) followed by the slow addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM. The reaction is allowed to warm to room temperature and stirred for 16 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the Boc-protected intermediate.

Step 2: Synthesis of (S)-tert-butyl 2-((cyclopropylmethoxy)methyl)morpholine-4-carboxylate The Boc-protected alcohol from Step 1 (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. Sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portion-wise, and the mixture is stirred for 30 minutes. (Bromomethyl)cyclopropane (1.1 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is carefully quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of (S)-2-((Cyclopropylmethoxy)methyl)morpholine The product from Step 2 (1.0 eq) is dissolved in DCM, and trifluoroacetic acid (TFA, 10 eq) is added. The solution is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in a minimal amount of DCM and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to afford the final product.

Hypothesized Pharmacological Profile and Biological Targets

The structural features of this compound suggest potential interactions with CNS targets, particularly opioid and dopamine receptors.

Opioid Receptor Modulation

The presence of a nitrogen atom within the morpholine ring and the lipophilic cyclopropylmethyl ether side chain bear resemblance to pharmacophores found in some opioid receptor ligands. For instance, the cyclopropylmethyl group is a well-known substituent on the nitrogen of the morphinan scaffold, often conferring mixed agonist-antagonist or partial agonist activity at opioid receptors, as seen in drugs like buprenorphine and nalbuphine. The synthesis of various 2-alkoxymethyl-salvinorin ethers, which are selective κ-opioid receptor agonists, further supports the potential for the alkoxymethyl-morpholine scaffold to interact with opioid receptors.[10]

Dopamine Receptor Modulation

A significant body of research has demonstrated that chiral alkoxymethyl morpholine derivatives can act as potent and selective antagonists of the dopamine D4 receptor.[8][9] The general structure of this compound aligns with the pharmacophore of these D4 antagonists. Modulation of the dopamine system has therapeutic implications for a range of disorders, including schizophrenia, Parkinson's disease, and addiction.

Proposed Preclinical Development Workflow

To validate the therapeutic potential of this compound, a structured preclinical development plan is essential.

Diagram: Preclinical Development Workflow

G cluster_0 In Vitro Pharmacology cluster_1 ADME & Physicochemical Properties cluster_2 In Vivo Efficacy Models cluster_3 Preliminary Toxicology receptor_binding Receptor Binding Assays (Opioid & Dopamine Panels) functional_assays Functional Assays (e.g., GTPγS, cAMP) receptor_binding->functional_assays analgesia_models Analgesia Models (e.g., Hot Plate, Tail Flick) functional_assays->analgesia_models solubility Solubility & Permeability metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) solubility->metabolic_stability cyp_inhibition CYP450 Inhibition metabolic_stability->cyp_inhibition in_vitro_tox In Vitro Cytotoxicity cyp_inhibition->in_vitro_tox cns_models CNS Behavioral Models (e.g., Forced Swim Test) analgesia_models->cns_models in_vivo_tox Acute In Vivo Toxicity cns_models->in_vivo_tox in_vitro_tox->in_vivo_tox

Caption: A proposed workflow for preclinical evaluation.

In Vitro Pharmacology
  • Receptor Binding Assays: The initial screening should involve a comprehensive panel of opioid (μ, δ, κ) and dopamine (D1-D5) receptor binding assays to determine the affinity and selectivity of the compound.

  • Functional Assays: Following the identification of high-affinity targets, functional assays such as GTPγS binding or cAMP accumulation assays should be performed to characterize the compound as an agonist, antagonist, or inverse agonist.

ADME and Physicochemical Profiling

A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is critical to assess the drug-like properties of the molecule.

ParameterExperimental ProtocolRationale
Aqueous Solubility Kinetic or thermodynamic solubility assays at various pH values.Poor solubility can hinder absorption and formulation.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assay.Predicts passive diffusion and potential for oral absorption.
Metabolic Stability Incubation with liver microsomes or hepatocytes from relevant species (e.g., human, rat).The cyclopropylmethyl group is expected to confer stability, which needs to be experimentally verified.
CYP450 Inhibition Incubation with recombinant human CYP450 enzymes (e.g., 3A4, 2D6, 2C9).Assesses the potential for drug-drug interactions.
In Vivo Efficacy Models

Based on the in vitro pharmacology results, appropriate in vivo models should be selected.

  • If Opioid Activity is Confirmed: Standard models of nociception, such as the hot plate or tail-flick test in rodents, would be appropriate to assess analgesic efficacy.

  • If Dopamine Receptor Activity is Confirmed: Models relevant to the specific receptor subtype would be employed. For example, if D4 antagonism is observed, models of cognitive function or psychosis might be relevant.

Preliminary Toxicology

Early assessment of toxicity is crucial. This would involve in vitro cytotoxicity assays in relevant cell lines and a preliminary acute in vivo toxicity study in rodents to determine a maximum tolerated dose.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, chemical entity that rationally combines two pharmacophorically important motifs. The proposed synthetic route is feasible and allows for the production of enantiomerically pure material for biological evaluation. Based on the extensive literature on related compounds, this molecule is predicted to have activity at either opioid or dopamine receptors, warranting its investigation as a potential novel therapeutic for pain, depression, or other CNS disorders. The outlined preclinical development plan provides a clear and logical framework for the systematic evaluation of this promising compound, from initial synthesis and in vitro screening to in vivo efficacy and safety assessment. Further exploration of structure-activity relationships by modifying the substituents on the morpholine and cyclopropyl rings could lead to the optimization of potency, selectivity, and pharmacokinetic properties.

References

  • Crowley, R. S., et al. (2015). Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists. ACS Medicinal Chemistry Letters, 6(9), 988-993.
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Mai, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(21), 3594-3617.
  • Morrison, C. N., & Hergenrother, P. J. (2014). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemMedChem, 9(10), 2216-2226.
  • Mousa, S. A., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2481-2488.
  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 793-828.
  • Tuteja, S., & Wadhwa, D. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(20), 9247-9276.
  • Witt, J. O., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2481-2488.
  • Wolfe, J. P., & Rossi, M. A. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 11(16), 3734-3737.
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  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(5), 3347-3356.
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A Technical Guide to 2-[(Cyclopropylmethoxy)methyl]morpholine and its Analogues for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its presence in numerous approved drugs.[1][2][3] This guide focuses on a specific, high-potential subclass: 2-[(Cyclopropylmethoxy)methyl]morpholine and its analogues. We delve into the strategic rationale for its design, covering stereocontrolled synthetic methodologies, the distinct roles of the morpholine and cyclopropylmethoxy moieties in optimizing pharmacokinetic profiles, and potential biological applications. This document provides researchers, chemists, and drug development professionals with a comprehensive technical foundation, including detailed experimental protocols and structure-activity relationship (SAR) insights, to accelerate the exploration of this promising chemical space.

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether functional group.[4] Its frequent incorporation into bioactive molecules is far from coincidental; it imparts a unique and advantageous set of properties crucial for drug design.[1][3]

  • Physicochemical Properties: The morpholine moiety typically enhances aqueous solubility and provides a basic nitrogen center (pKa ~8.5), which can be crucial for salt formation and interaction with biological targets.[2][5] Its presence offers a well-balanced lipophilic-hydrophilic profile, which is often essential for oral bioavailability and permeability across the blood-brain barrier (BBB).[5][6]

  • Metabolic Stability: As a saturated heterocycle, it is generally more resistant to metabolic degradation than many aromatic systems.

  • Synthetic Tractability: The morpholine core is a versatile and readily accessible building block that can be synthesized through various established methodologies.[1][3]

The focus of this guide, the this compound core, combines this privileged scaffold with a cyclopropylmethoxy group—a strategic moiety often employed by medicinal chemists to enhance metabolic stability and fine-tune potency.[7] This combination presents a compelling scaffold for targeting a range of biological systems, particularly within the central nervous system (CNS) and oncology.

Stereoselective Synthesis Strategies

Achieving precise stereochemical control is paramount in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[6] The C2 position of the morpholine ring in the title compounds is a key chiral center. Several robust strategies exist for the asymmetric synthesis of 2-substituted morpholines.

One of the most efficient and widely used methods is the asymmetric hydrogenation of a dehydromorpholine precursor using a chiral catalyst.[6][8] This approach allows for the direct and highly enantioselective installation of the desired stereocenter.

Diagram: General Asymmetric Synthesis Pathway

G cluster_0 Key Steps A Dehydromorpholine Precursor B (R)- or (S)-2-Substituted Morpholine A->B Asymmetric Hydrogenation [Rh(COD)2]BF4 / Chiral Ligand, H2 C N-Protection (e.g., Boc) B->C Boc2O, Base D Side Chain Installation C->D 1. NaH 2. (Cyclopropylmethyl)O-CH2-Br E Final Deprotection D->E Acid (e.g., TFA or HCl) F Target Molecule E->F MoA cluster_neuron Synapse presyn Presynaptic Neuron postsyn Postsynaptic Neuron NE Norepinephrine (NE) presyn->NE Release cleft Synaptic Cleft NET NET Transporter NE->NET Reuptake Receptor Adrenergic Receptor NE->Receptor Binding & Signal Drug Morpholine Analogue Drug->NET Inhibition

Sources

A Technical Guide to the Spectroscopic Analysis of 2-[(Cyclopropylmethoxy)methyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the spectroscopic analysis of 2-[(Cyclopropylmethoxy)methyl]morpholine, a heterocyclic compound of interest in contemporary drug discovery and development. As novel molecular entities are synthesized, their unambiguous structural elucidation is paramount. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) for the structural confirmation and purity assessment of this specific morpholine derivative. The guide emphasizes not only the procedural aspects of these techniques but also the underlying scientific principles and data interpretation strategies, ensuring a robust and reliable analytical workflow.

Introduction: The Significance of Spectroscopic Characterization

This compound is a substituted morpholine, a heterocyclic motif frequently incorporated into pharmacologically active compounds due to its favorable physicochemical properties, including aqueous solubility and metabolic stability. The morpholine ring system is a common scaffold in medicinal chemistry. The unique combination of a morpholine core, a flexible ether linkage, and a strained cyclopropyl group in the substituent at the 2-position presents a distinct analytical challenge.

Accurate structural determination is the bedrock of drug development. It ensures that the biological activity observed is unequivocally linked to the intended molecular structure, a critical requirement for regulatory submissions and intellectual property protection. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture, offering a detailed fingerprint of the compound. This guide will dissect the expected spectroscopic signatures of this compound, providing a predictive framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. The morpholine ring typically adopts a chair conformation at room temperature, leading to distinct signals for axial and equatorial protons.

In-Depth Analysis: The protons on the carbons adjacent to the electronegative oxygen atom (C2-H and C6-H) are expected to be deshielded and resonate at a lower field (higher ppm value) compared to the protons on the carbons adjacent to the nitrogen atom (C3-H and C5-H). The substituent at the C2 position will further influence the chemical shifts of the morpholine ring protons. The protons of the cyclopropyl group are anticipated to appear in the highly shielded upfield region of the spectrum, a characteristic feature of this strained ring system.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Cyclopropyl CH₂ (4H)0.2 - 0.6Multiplet
Cyclopropyl CH (1H)0.8 - 1.2Multiplet
Morpholine C5-H₂, C6-H₂2.5 - 2.9Multiplet
Morpholine C3-H₂3.4 - 3.8Multiplet
-O-CH₂-Cyclopropyl3.3 - 3.5Doublet~7
-O-CH₂-Morpholine3.5 - 3.7Multiplet
Morpholine C2-H3.8 - 4.1Multiplet
Morpholine N-HVariable (broad)Singlet
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

In-Depth Analysis: The carbons of the morpholine ring will appear in two distinct regions: the C-O carbons (C2 and C6) at a lower field and the C-N carbons (C3 and C5) at a higher field. The carbons of the (cyclopropylmethoxy)methyl substituent will have characteristic chemical shifts, with the cyclopropyl carbons appearing significantly upfield.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Cyclopropyl CH₂3 - 10
Cyclopropyl CH10 - 18
Morpholine C5, C645 - 50
Morpholine C367 - 72
-O-CH₂-Cyclopropyl70 - 75
-O-CH₂-Morpholine72 - 78
Morpholine C275 - 80
Experimental Protocol for NMR Analysis

A self-validating system for NMR analysis involves meticulous sample preparation and instrument calibration.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for many organic molecules.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal.

    • Integrate the ¹H NMR signals.

    • For complex spectra, consider advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C acquire_2D Acquire 2D Spectra (if necessary) acquire_13C->acquire_2D ft Fourier Transform acquire_2D->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate & Reference phase_baseline->calibrate integrate_analyze Integrate & Analyze calibrate->integrate_analyze report Final Report integrate_analyze->report Structural Elucidation

Caption: Workflow for NMR analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C-N bonds.

In-Depth Analysis: The presence of the ether linkage is typically confirmed by a strong C-O stretching absorption. The morpholine N-H stretch will appear as a moderate peak, while the C-H stretches of the aliphatic and cyclopropyl groups will be prominent in the 2800-3000 cm⁻¹ region.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (secondary amine)3300 - 3500Medium, somewhat broad
C-H Stretch (cyclopropyl)~3100Medium
C-H Stretch (aliphatic)2850 - 3000Strong
C-O Stretch (ether)1050 - 1150Strong
C-N Stretch (amine)1020 - 1250Medium
C-H Bend (aliphatic)1350 - 1480Medium
Experimental Protocol for FT-IR Analysis

Instrumentation: A Fourier-Transform Infrared spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify and label the major absorption peaks and correlate them with the expected functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Predicted Mass Spectrum Data

For this compound (Molecular Formula: C₉H₁₇NO₂, Molecular Weight: 171.24 g/mol ), the mass spectrum will provide the molecular ion peak and characteristic fragment ions.

In-Depth Analysis: Electron Ionization (EI) is a common technique that can induce extensive fragmentation. The molecular ion peak ([M]⁺) is expected at m/z 171. Cleavage of the C-C bond between the morpholine ring and the substituent is a likely fragmentation pathway, leading to a prominent peak corresponding to the morpholinomethyl cation or the cyclopropylmethoxy radical. Another common fragmentation for morpholines involves the loss of formaldehyde (CH₂O) from the ring.

m/z Value Proposed Fragment
171[M]⁺ (Molecular Ion)
142[M - CH₂O + H]⁺
100[Morpholinomethyl cation]⁺
71[Cyclopropylmethoxy cation]⁺
57[Cyclopropylmethyl cation]⁺
Experimental Protocol for Mass Spectrometry Analysis

Instrumentation: A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatograph-Mass Spectrometer (LC-MS) for less volatile compounds, equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Protocol (using GC-MS as an example):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

  • GC Separation: Inject the sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the column stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source and is ionized (e.g., by a beam of electrons in EI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.

Mass Spectrometry Logical Relationship Diagram

MS_Logic cluster_process Mass Spectrometry Process cluster_data Data Interpretation sample Sample Introduction (e.g., GC or LC) ionization Ionization (e.g., EI or ESI) sample->ionization mass_analyzer Mass Analysis (m/z separation) ionization->mass_analyzer detector Detection mass_analyzer->detector mass_spectrum Mass Spectrum Generation detector->mass_spectrum molecular_ion Identify Molecular Ion Peak (Confirm Molecular Weight) mass_spectrum->molecular_ion fragmentation Analyze Fragmentation Pattern (Structural Information) mass_spectrum->fragmentation structural_confirmation Structural Confirmation molecular_ion->structural_confirmation fragmentation->structural_confirmation

Caption: Logical relationships in the mass spectrometric analysis.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, FT-IR, and Mass Spectrometry. While FT-IR provides a quick confirmation of the key functional groups, and MS confirms the molecular weight and provides clues about the molecule's stability and fragmentation, it is NMR spectroscopy that delivers the definitive and detailed map of the molecular structure. The predictive data and protocols outlined in this guide provide a robust framework for the unambiguous characterization of this novel morpholine derivative, ensuring the scientific integrity required for its advancement in research and development pipelines.

References

  • Duddeck, H., Dietrich, W., & Tóth, G. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per

Methodological & Application

Application Notes and Protocols for 2-[(Cyclopropylmethoxy)methyl]morpholine: A Novel Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2] This guide focuses on the experimental potential of a specific, under-explored derivative: 2-[(Cyclopropylmethoxy)methyl]morpholine . We provide a detailed exploration of this compound's structural rationale, propose high-potential research applications based on established structure-activity relationships of related analogs, and offer comprehensive, step-by-step protocols for its investigation as a novel therapeutic agent, particularly for central nervous system (CNS) disorders.

Introduction: The Strategic Value of the Morpholine Scaffold

The six-membered morpholine ring, containing both a secondary amine and an ether functional group, offers a unique combination of chemical properties that make it highly valuable in drug design.[3][4] Its presence in a molecule can:

  • Enhance Blood-Brain Barrier (BBB) Permeability: The morpholine moiety provides an optimal balance of hydrophilicity and lipophilicity, a critical factor for drugs targeting the CNS.[4][5]

  • Improve Pharmacokinetic (PK) Profile: The ring's pKa is often in a range that enhances aqueous solubility and metabolic stability, leading to improved bioavailability.[3][6]

  • Serve as a Versatile Pharmacophore: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the ring itself can engage in various interactions within enzyme active sites or receptor binding pockets.[3][5]

These attributes have led to the incorporation of the morpholine scaffold into numerous approved drugs and clinical candidates for neurodegenerative diseases, mood disorders, and pain management.[3][4][6]

Compound Profile: this compound

Structure:

  • Core Scaffold: The morpholine ring provides the foundational properties of BBB penetration and metabolic stability.

  • Key Substituent: The 2-[(Cyclopropylmethoxy)methyl] group is the primary modulator of this compound's specific biological activity.

    • Cyclopropyl Group: This small, rigid ring introduces conformational constraint and lipophilicity. It is often used in medicinal chemistry to improve metabolic stability and binding affinity by exploring hydrophobic pockets in target proteins.

    • Methoxy Linker: The ether linkage provides flexibility and potential hydrogen bonding capabilities.

Based on this structure, this compound is a prime candidate for investigation in neurological and psychiatric disorders. Its profile suggests it could act as a modulator of enzymes or receptors critical to neuronal function.

Proposed Research Applications & Rationale

Given the extensive literature on morpholine derivatives in neurotherapeutics, we propose two primary avenues for investigating this compound.[5][7]

Application 1: Inhibition of Monoamine Oxidase (MAO) Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Their inhibition is a validated strategy for treating depression and Parkinson's disease.[5] The morpholine scaffold is known to interact with the active sites of these enzymes.[5]

Application 2: Modulation of Beta-Secretase 1 (BACE-1) BACE-1 is a primary therapeutic target in Alzheimer's disease, as it initiates the production of amyloid-beta plaques. The development of small-molecule BACE-1 inhibitors that can cross the BBB is a major research goal. Morpholine-containing compounds have shown promise as BACE-1 inhibitors, with the morpholine ring interacting with polar residues in the enzyme's active site.[3]

Experimental Protocols

Important Preliminary Note: The toxicological properties of this compound have not been fully investigated.[8] Researchers must handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work within a chemical fume hood.[9][10][11] Refer to the Safety Data Sheet (SDS) for related morpholine compounds for detailed handling and disposal procedures.[9][10][11]

Protocol 4.1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory potential (IC₅₀) of this compound against human recombinant MAO-A and MAO-B.

Principle: The assay measures the enzymatic activity of MAO through the oxidative deamination of a substrate, which produces H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe to generate a highly fluorescent product, which can be quantified.

Workflow Diagram:

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4) F Add Compound/Control to 96-well plate A->F B Prepare serial dilutions of This compound (e.g., 100 µM to 1 nM in DMSO) B->F C Prepare Control Inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B) C->F D Prepare Enzyme Solution (Human recombinant MAO-A or MAO-B) G Add MAO Enzyme Pre-incubate (e.g., 15 min at 37°C) D->G E Prepare Detection Mix (HRP, Amplex Red, Substrate) H Initiate reaction by adding Detection Mix E->H F->G G->H I Incubate in dark (e.g., 30 min at 37°C) H->I J Measure Fluorescence (Ex/Em = 535/587 nm) I->J K Subtract background fluorescence J->K L Normalize data to controls (% Inhibition) K->L M Plot % Inhibition vs. [Compound] (Logarithmic scale) L->M N Calculate IC₅₀ value using non-linear regression M->N BBB_Permeability_Workflow cluster_model Model Setup cluster_exp Permeability Experiment cluster_analysis Quantification & Analysis A Seed astrocytes in 24-well plate (basolateral) C Co-culture until tight junctions form A->C B Seed bEnd.3 cells on Transwell™ inserts (apical) B->C D Verify barrier integrity via TEER measurement (>150 Ω·cm²) C->D E Add compound (e.g., 10 µM) to apical chamber D->E G Take samples from basolateral chamber at t=0, 30, 60, 120 min E->G F Add Lucifer Yellow (paracellular marker) to apical chamber F->G H Replace with fresh buffer at each time point G->H I Quantify compound in samples via LC-MS/MS G->I J Quantify Lucifer Yellow via fluorescence G->J K Calculate Apparent Permeability Coefficient (Papp) I->K J->K L Compare Papp value to known CNS-penetrant (e.g., Caffeine) and non-penetrant (e.g., Atenolol) drugs K->L

Caption: In Vitro BBB Permeability Assay Workflow.

Step-by-Step Methodology:

  • Cell Culture: Establish a co-culture of bEnd.3 cells on Transwell™ inserts and astrocytes in the lower chamber. Culture for 5-7 days until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.

  • Barrier Integrity Check: Measure TEER to confirm the integrity of the endothelial monolayer. A value >150 Ω·cm² is typically considered acceptable.

  • Experiment Initiation: Replace the media in both chambers with fresh assay buffer. Add this compound (e.g., at 10 µM) and a control marker (Lucifer Yellow, for barrier integrity during the experiment) to the apical (top) chamber.

  • Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral (bottom) chamber. Immediately replace the collected volume with fresh buffer to maintain sink conditions.

  • Quantification: Analyze the concentration of the test compound in the basolateral samples using a validated LC-MS/MS method. Analyze Lucifer Yellow concentration using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

    • A low permeability of Lucifer Yellow (<1%) confirms barrier integrity throughout the experiment.

    • Compare the Papp value to established benchmarks.

Expected Data Output & Interpretation:

CompoundPapp (x 10⁻⁶ cm/s) [Hypothetical]Predicted CNS Permeability
This compound18.5High
Caffeine (High Permeability Control)>15.0High
Atenolol (Low Permeability Control)<2.0Low

Safety and Handling

As a novel chemical entity, this compound must be handled with care. The following guidelines are based on data for structurally related morpholine compounds. [9][10][11]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood. [9]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [11] * Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated. [8][11] * Respiratory Protection: If working outside a fume hood or with aerosols, use a respirator with an appropriate cartridge (e.g., OV/AG/P99). [8]* First Aid Measures:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [9][10] * Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. [10] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [9][10] * Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately. [9]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [10]

Conclusion

This compound represents a promising, yet unexplored, chemical entity. Its structure, featuring the privileged morpholine scaffold and a unique cyclopropylmethoxy side chain, makes it an attractive candidate for CNS drug discovery programs. The protocols detailed in this guide provide a robust framework for initiating the characterization of its biological activity and drug-like properties. By systematically evaluating its potential as an enzyme inhibitor and assessing its ability to penetrate the blood-brain barrier, researchers can effectively determine its therapeutic potential and pave the way for further preclinical development.

References

  • Vertex AI Search. (n.d.). Buy 2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide.
  • Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Fisher Scientific. (2010). Morpholine - SAFETY DATA SHEET.
  • CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
  • Capot Chemical. (2026). Material Safety Data Sheet.
  • PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • PubMed. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • PubMed. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • PubMed. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
  • PubMed. (n.d.). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

Sources

Probing the Bioactivity of 2-[(Cyclopropylmethoxy)methyl]morpholine: A Comprehensive In Vitro Assay Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Morpholine Derivative

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its advantageous physicochemical and metabolic properties, coupled with synthetic accessibility, make it a frequent choice in drug design.[2] Morpholine-containing molecules have demonstrated a vast spectrum of pharmacological activities, acting on diverse molecular targets to elicit effects ranging from anticancer and anti-inflammatory to neuroprotective.[3][4][5]

This guide focuses on 2-[(Cyclopropylmethoxy)methyl]morpholine , a novel compound for which the specific biological profile is yet to be fully elucidated. Given the broad therapeutic potential of morpholine derivatives, a systematic in vitro evaluation is paramount to uncovering its mechanism of action and identifying its primary molecular targets. This document provides a comprehensive suite of application notes and detailed protocols for researchers, scientists, and drug development professionals to conduct a thorough preliminary in vitro assessment of this compound. The proposed assays are designed to investigate its potential interactions with key biological targets commonly associated with the morpholine pharmacophore, including monoamine oxidases and sigma receptors, while also evaluating its broader safety and liability profile.

Guiding Principles for Assay Selection and Experimental Design

The selection of in vitro assays for a novel compound with a privileged scaffold, but unknown specific targets, should be guided by a strategy of broad initial screening followed by more focused characterization. The rationale behind the chosen assays is to cast a wide yet informed net, exploring targets where other morpholine derivatives have shown activity.[3] This approach maximizes the probability of identifying the primary biological activity of this compound.

Our experimental design emphasizes robustness, reproducibility, and the inclusion of appropriate controls to ensure the generation of high-quality, interpretable data.[6] Each protocol is designed as a self-validating system, incorporating positive and negative controls to confirm assay performance.

Experimental Workflow Overview

The following diagram illustrates the proposed workflow for the in vitro characterization of this compound.

experimental_workflow cluster_primary_screening Primary Screening cluster_secondary_profiling Secondary Profiling & Safety Assessment MAO_Assay Monoamine Oxidase (MAO) Inhibition Assay Cytotoxicity_Assay General Cytotoxicity (MTT Assay) Sigma_Assay Sigma Receptor Binding Assay CYP450_Assay CYP450 Inhibition Assay Cytotoxicity_Assay->CYP450_Assay Determine therapeutic window hERG_Assay hERG Channel Assay CYP450_Assay->hERG_Assay Assess drug-drug interaction potential Data_Analysis Data Analysis & Interpretation (IC50/Ki Determination) hERG_Assay->Data_Analysis Evaluate cardiotoxicity risk Compound This compound Compound->MAO_Assay Evaluate potential for neurotransmitter modulation Compound->Sigma_Assay Assess affinity for CNS targets

Caption: High-level workflow for the in vitro characterization of the test compound.

Part 1: Primary Target Screening

Monoamine Oxidase (MAO) Inhibition Assay

Scientific Rationale: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters.[7] Inhibition of these enzymes is a therapeutic strategy for depression (MAO-A inhibitors) and neurodegenerative diseases like Parkinson's disease (MAO-B inhibitors).[7] Given that some morpholine derivatives have been reported to interact with MAO enzymes, it is crucial to assess the inhibitory potential of this compound against both isoforms. This fluorometric assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidative deamination of a substrate.[7]

Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol is designed for a 96-well plate format.

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • p-Tyramine (substrate for both MAO-A and MAO-B)

  • Benzylamine (selective substrate for MAO-B)

  • Amplex® Red (or other suitable fluorogenic probe)

  • Horseradish peroxidase (HRP)

  • Clorgyline (selective MAO-A inhibitor, positive control)

  • Selegiline (selective MAO-B inhibitor, positive control)

  • This compound (test compound)

  • DMSO (for dissolving compounds)

  • 96-well black, flat-bottom plates

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and positive controls in DMSO.

    • Create a dilution series of the test compound (e.g., from 100 µM to 1 nM) in MAO Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme and Reagent Preparation:

    • Dilute recombinant MAO-A and MAO-B enzymes to their optimal working concentration in MAO Assay Buffer.

    • Prepare a detection mix containing Amplex® Red and HRP in MAO Assay Buffer.

  • Assay Procedure:

    • To the wells of a 96-well plate, add 50 µL of the diluted enzyme solution (MAO-A or MAO-B).

    • Add 25 µL of the test compound dilutions or controls (positive controls, vehicle control with DMSO).

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • To initiate the reaction, add 25 µL of the substrate solution (p-Tyramine for MAO-A and a separate set of wells with Benzylamine for MAO-B).

    • Immediately add 50 µL of the detection mix to all wells.

  • Data Acquisition:

    • Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) every 1-2 minutes for 30-60 minutes using a fluorescence plate reader.[8]

Data Analysis and Interpretation:

ParameterDescriptionCalculation
Rate of Reaction The change in fluorescence intensity over time.Calculated from the linear portion of the kinetic read.
% Inhibition The percentage reduction in enzyme activity in the presence of the test compound compared to the vehicle control.[1 - (Rate_compound / Rate_vehicle)] * 100
IC50 Value The concentration of the test compound that inhibits 50% of the enzyme activity.Determined by plotting % inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.[9]

A low IC50 value indicates potent inhibition of the respective MAO isoform.

Sigma Receptor Binding Assay

Scientific Rationale: Sigma receptors (σ1 and σ2) are intracellular proteins implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer.[10][11] Many centrally active drugs, including some with a morpholine core, interact with sigma receptors.[5] Therefore, determining the binding affinity of this compound for both sigma-1 and sigma-2 receptors is a critical step in its characterization. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[12]

Protocol: Sigma-1 and Sigma-2 Receptor Radioligand Binding Assay

Materials and Reagents:

  • Membrane preparations from cells or tissues expressing sigma-1 and sigma-2 receptors (e.g., guinea pig brain for sigma-1, rat liver for sigma-2).[13]

  • -Pentazocine (radioligand for sigma-1 receptor).[12]

  • [³H]-DTG (1,3-di-o-tolyl-guanidine) (radioligand for sigma-2 receptor, with a masking agent for sigma-1).[12]

  • Haloperidol (for non-specific binding determination).

  • (+)-Pentazocine (for masking sigma-1 sites in the sigma-2 assay).[2]

  • This compound (test compound).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Step-by-Step Methodology:

  • Compound and Reagent Preparation:

    • Prepare a dilution series of the unlabeled test compound and reference compounds in the assay buffer.

    • Dilute the radioligands to their working concentrations in the assay buffer.

  • Assay Procedure (Competition Binding):

    • In test tubes, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of an unlabeled ligand (e.g., haloperidol).

    • For the sigma-2 assay, include a saturating concentration of (+)-pentazocine to block the radioligand from binding to sigma-1 receptors.[2]

    • Incubate the mixture at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.[2]

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Data Acquisition:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis and Interpretation:

ParameterDescriptionCalculation
Specific Binding The portion of radioligand binding that is displaceable by an unlabeled ligand.Total Binding - Non-specific Binding
% Inhibition The percentage of specific binding displaced by the test compound.[1 - (Specific Binding_compound / Specific Binding_control)] * 100
Ki Value The inhibitory constant, representing the affinity of the test compound for the receptor.Calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

A low Ki value indicates a high binding affinity of the test compound for the respective sigma receptor subtype.

Part 2: Secondary Profiling and Safety Assessment

General Cytotoxicity Assay (MTT Assay)

Scientific Rationale: Before proceeding with more complex cellular assays, it is essential to determine the general cytotoxicity of the test compound. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16] This assay identifies the concentration range at which the compound may exert non-specific toxic effects, which is crucial for interpreting the results of other cell-based assays and for establishing a potential therapeutic window.

Protocol: MTT Cell Viability Assay

Materials and Reagents:

  • A suitable cell line (e.g., HEK293, HeLa, or a cell line relevant to the potential therapeutic area).

  • Complete cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • This compound (test compound).

  • Doxorubicin or another known cytotoxic agent (positive control).

  • 96-well clear, flat-bottom plates.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]

  • Compound Treatment:

    • Prepare a serial dilution of the test compound and positive control in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compounds. Include a vehicle control (medium with DMSO).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[18]

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[14]

Data Analysis and Interpretation:

ParameterDescriptionCalculation
% Cell Viability The percentage of viable cells in treated wells relative to the vehicle control.(Absorbance_compound / Absorbance_vehicle) * 100
IC50 Value The concentration of the compound that reduces cell viability by 50%.Determined by plotting % cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]

A high IC50 value suggests low cytotoxicity.

Cytochrome P450 (CYP) Inhibition Assay

Scientific Rationale: Cytochrome P450 (CYP) enzymes are the primary enzymes involved in drug metabolism. Inhibition of these enzymes by a new chemical entity can lead to drug-drug interactions, potentially causing adverse effects.[20][21] Therefore, it is a regulatory requirement and a critical step in early drug development to assess the inhibitory potential of a compound against the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[20] This assay typically uses human liver microsomes, which contain a mixture of CYP enzymes, and specific probe substrates for each isoform.[21]

Protocol: CYP450 Inhibition Assay using Human Liver Microsomes

Materials and Reagents:

  • Pooled human liver microsomes.

  • NADPH regenerating system.

  • Specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, etc.).

  • Known inhibitors for each CYP isoform (positive controls, e.g., Furafylline for CYP1A2).

  • This compound (test compound).

  • Acetonitrile with an internal standard (for reaction termination and sample preparation).

  • LC-MS/MS system.

Step-by-Step Methodology:

  • Incubation Mixture Preparation:

    • Prepare a master mix containing human liver microsomes and the NADPH regenerating system in a phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the probe substrate for the specific CYP isoform being tested.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a specific time at 37°C.

    • Terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

Data Analysis and Interpretation:

ParameterDescriptionCalculation
% Remaining Activity The percentage of CYP enzyme activity in the presence of the test compound compared to the vehicle control.(Metabolite Peak Area_compound / Metabolite Peak Area_vehicle) * 100
IC50 Value The concentration of the test compound that inhibits 50% of the CYP isoform's activity.Determined by plotting the % remaining activity against the log of the compound concentration and fitting the data to a non-linear regression model.[22]

Low IC50 values for specific CYP isoforms may indicate a potential for drug-drug interactions.

hERG Channel Assay

Scientific Rationale: The human Ether-a-go-go-Related Gene (hERG) encodes a potassium ion channel that is crucial for cardiac repolarization. Inhibition of the hERG channel can lead to QT interval prolongation, which is associated with a risk of fatal cardiac arrhythmias.[23] Therefore, assessing the potential of a new compound to block the hERG channel is a critical safety evaluation in drug development. The manual patch-clamp technique is considered the gold standard for this assessment.[24][25]

Protocol: Manual Whole-Cell Patch-Clamp hERG Assay

Materials and Reagents:

  • HEK293 cells stably expressing the hERG channel.

  • Extracellular and intracellular recording solutions.

  • This compound (test compound).

  • A known hERG channel blocker (e.g., Cisapride or Dofetilide) as a positive control.[23]

  • Patch-clamp rig with an amplifier, digitizer, and data acquisition software.

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture HEK293-hERG cells to an appropriate confluency.

    • On the day of the experiment, prepare a single-cell suspension.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current.[26]

    • Record baseline hERG currents in the extracellular solution.

  • Compound Application:

    • Perfuse the cell with increasing concentrations of the test compound, allowing the current to reach a steady state at each concentration.

    • Perform a washout with the extracellular solution to assess the reversibility of the block.

    • Apply the positive control at the end of the experiment to confirm the sensitivity of the assay.

  • Data Acquisition:

    • Record the hERG tail current amplitude at each compound concentration.

Data Analysis and Interpretation:

ParameterDescriptionCalculation
% Inhibition The percentage reduction in the hERG tail current amplitude in the presence of the compound compared to the baseline.[1 - (Current_compound / Current_baseline)] * 100
IC50 Value The concentration of the compound that blocks 50% of the hERG channel current.Determined by fitting the concentration-response data to a Hill equation.

A low IC50 value for hERG channel inhibition raises concerns about potential cardiotoxicity.

Conclusion: A Pathway to Understanding

This comprehensive in vitro assay guide provides a robust framework for the initial characterization of this compound. By systematically evaluating its activity against key targets like MAO and sigma receptors, and assessing its cytotoxic, metabolic, and cardiotoxic liabilities, researchers can build a detailed biological profile of this novel compound. The data generated from these assays will be instrumental in guiding future research, including mechanism-of-action studies, lead optimization, and in vivo efficacy and safety evaluations. Adherence to these detailed protocols and a thorough understanding of the underlying scientific principles will ensure the generation of high-quality, reliable data, paving the way for the potential development of a new therapeutic agent.

References

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  • Springer Nature Experiments. (n.d.). Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • PubMed. (n.d.). Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS. Retrieved from [Link]

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  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • ResearchGate. (n.d.). A typical test pulse protocol for a manual patch clamp study of HEK293 cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

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  • PubMed. (n.d.). Manual whole-cell patch-clamping of the HERG cardiac K+ channel. Retrieved from [Link]

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Application Notes and Protocols for In Vivo Studies of 2-[(Cyclopropylmethoxy)methyl]morpholine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer

As of the latest literature review, specific in vivo experimental data for 2-[(Cyclopropylmethoxy)methyl]morpholine is not publicly available. This guide, therefore, presents a predictive framework based on the well-established pharmacological principles of the morpholine scaffold in central nervous system (CNS) drug discovery.[1][2][3] The protocols and mechanistic hypotheses herein are designed to serve as a robust starting point for investigating this novel chemical entity. All methodologies should be adapted and validated based on empirical findings.

Introduction: The Scientific Rationale

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[4][5] Its presence in numerous approved and experimental drugs highlights its utility in improving solubility, metabolic stability, and blood-brain barrier permeability.[2][3][6] The unique structural motif of this compound, featuring a cyclopropyl group, suggests potential for novel interactions with biological targets and a distinct pharmacological profile.

Given the precedence of morpholine derivatives exhibiting activity as antidepressants and analgesics, this guide will proceed under the hypothesis that this compound is a potential modulator of CNS pathways relevant to mood and anxiety disorders.[7][8] The cyclopropyl moiety may enhance binding affinity to target proteins or alter metabolic pathways, potentially leading to improved efficacy or a novel mechanism of action.

Preclinical Development Workflow

The successful in vivo evaluation of a novel compound requires a systematic and logical progression of experiments. The following workflow is proposed for the preclinical assessment of this compound.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Safety & Refinement A Compound Formulation & Stability B Acute Toxicity & Dose Range Finding A->B C Pharmacokinetic (PK) Profiling B->C D Animal Model Selection C->D E Behavioral Efficacy Studies D->E F Target Engagement & Biomarker Analysis E->F G Chronic Dosing & Tolerability F->G H Off-Target Liability Assessment G->H I Data Interpretation & Go/No-Go Decision H->I

Figure 1: A proposed preclinical development workflow for this compound.

Foundational In Vivo Studies

Compound Formulation and Administration

The choice of vehicle and route of administration is critical for ensuring consistent drug exposure and minimizing experimental variability. The physicochemical properties of the morpholine ring generally confer good solubility.[2]

Protocol 1: Vehicle Screening and Formulation

  • Solubility Testing: Assess the solubility of this compound in common preclinical vehicles (e.g., saline, 5% DMSO in saline, 10% Tween® 80 in water, 0.5% methylcellulose).

  • Formulation Selection: Choose a vehicle that provides a clear solution at the highest required concentration. For initial studies, an intraperitoneal (i.p.) or oral (p.o.) route is recommended. Intravenous (i.v.) administration can be used for definitive pharmacokinetic studies.[9]

  • Stability Analysis: Confirm the stability of the formulated compound at room temperature and under refrigeration (4°C) for the duration of the planned experiments.

Acute Toxicity and Dose-Range Finding

A dose-escalation study is essential to determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent efficacy studies.

Protocol 2: Single-Dose Escalation Study in Mice

  • Animal Model: Use a standard outbred mouse strain (e.g., CD-1 mice), with both male and female animals.

  • Dosing: Administer single doses of this compound via the chosen route (e.g., i.p. or p.o.) at escalating concentrations (e.g., 1, 3, 10, 30, 100 mg/kg). Include a vehicle control group.

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) for at least 24 hours post-dosing.

  • Data Collection: Record the incidence of any adverse effects and mortality at each dose level to determine the MTD.

Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for designing effective dosing regimens.[10]

Table 1: Proposed Pharmacokinetic Study Design in Rats

Parameter Description
Animal Model Male Sprague-Dawley rats (n=3-4 per group)
Routes of Administration Intravenous (i.v.) bolus (1 mg/kg) and Oral gavage (p.o.) (10 mg/kg)
Sample Collection Serial blood sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose)
Bioanalysis LC-MS/MS analysis of plasma concentrations

| Key PK Parameters | Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F) |

Efficacy Evaluation in Animal Models of Mood Disorders

Based on the hypothetical antidepressant/anxiolytic properties, the following established animal models are recommended.[11]

Forced Swim Test (FST) - Antidepressant-like Activity

The FST is a widely used screening tool for potential antidepressant drugs. A reduction in immobility time is interpreted as an antidepressant-like effect.

Protocol 3: Forced Swim Test in Mice

  • Animals: Male C57BL/6 mice.

  • Acclimation: Acclimate animals to the testing room for at least 1 hour.

  • Dosing: Administer this compound (at 3-4 selected doses based on PK and MTD data) or a positive control (e.g., imipramine) 30-60 minutes prior to the test. Include a vehicle control group.

  • Test Procedure: Place each mouse in a cylinder of water (25°C) from which it cannot escape. Record a 6-minute session.

  • Scoring: Score the last 4 minutes of the session for time spent immobile.

  • Data Analysis: Compare immobility time between treated and control groups using appropriate statistical tests (e.g., ANOVA).

Elevated Plus Maze (EPM) - Anxiolytic-like Activity

The EPM is a standard test for assessing anxiety-like behavior in rodents. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Protocol 4: Elevated Plus Maze in Rats

  • Animals: Male Wistar rats.

  • Acclimation: Handle animals for several days prior to testing to reduce stress.

  • Dosing: Administer this compound or a positive control (e.g., diazepam) 30-60 minutes before the test. Include a vehicle control group.

  • Test Procedure: Place the rat in the center of the elevated plus maze, facing an open arm, and allow it to explore for 5 minutes.

  • Data Collection: Record the time spent in the open and closed arms, and the number of entries into each arm using an automated tracking system.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

Mechanistic and Safety Studies

Target Engagement

Should the compound show efficacy, investigating its mechanism of action is the next logical step. Based on the activities of other psychoactive compounds, potential targets could include serotonin or dopamine transporters, or specific G-protein coupled receptors.[3][12]

G cluster_0 Hypothesized Mechanism of Action Compound This compound Target CNS Target (e.g., Serotonin Transporter) Compound->Target Binds and Inhibits Pathway Downstream Signaling (e.g., Increased Synaptic Serotonin) Target->Pathway Modulates Effect Behavioral Outcome (e.g., Antidepressant Effect) Pathway->Effect Leads to

Figure 2: A hypothetical mechanism of action for this compound.

Protocol 5: Ex Vivo Receptor Occupancy

  • Dosing: Administer a behaviorally effective dose of this compound to a cohort of rats.

  • Tissue Collection: At the time of peak plasma concentration (determined from PK studies), euthanize the animals and rapidly dissect brain regions of interest (e.g., prefrontal cortex, hippocampus).

  • Binding Assay: Perform radioligand binding assays on brain homogenates using a ligand specific to the hypothesized target to determine the degree of receptor occupancy by the test compound.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded framework for the initial in vivo evaluation of this compound. The proposed studies are designed to efficiently assess the compound's pharmacokinetic profile, safety, and potential efficacy in relevant animal models of CNS disorders. Positive results from these initial screens would warrant further investigation into its mechanism of action, chronic dosing effects, and potential for therapeutic development. The versatility of the morpholine scaffold suggests that this compound is a promising candidate for novel drug discovery.[1][4]

References

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Determining Dosage and Administration of Novel Morpholine Derivatives: A Methodological Guide for 2-[(Cyclopropylmethoxy)methyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its presence in numerous approved drugs and its ability to confer favorable physicochemical and metabolic properties.[1][2] Its derivatives have shown a wide spectrum of biological activities, making them promising candidates for novel therapeutics.[3] This guide provides a comprehensive, methodology-driven framework for the initial determination of dosage and administration for novel morpholine-containing compounds, using the uncharacterized molecule 2-[(Cyclopropylmethoxy)methyl]morpholine as a case study.

Given the absence of pre-existing pharmacological data for this specific entity, this document will not provide predetermined dosages. Instead, it will empower researchers, scientists, and drug development professionals with the foundational protocols and scientific rationale necessary to empirically establish a safe and effective dosing window. We will proceed through a logical, staged approach, beginning with in vitro cytotoxicity profiling and culminating in in vivo dose range finding studies.

Part 1: Foundational In Vitro Assessment - Establishing a Cytotoxicity Profile

Before any in vivo administration, a thorough in vitro evaluation is critical to understand the compound's intrinsic cellular toxicity. This initial phase helps to establish a concentration range for subsequent, more complex biological assays and provides an early indication of the compound's therapeutic index.

Protocol 1.1: Preparation of this compound Stock and Working Solutions

Scientific Rationale: Accurate and consistent preparation of the test compound is fundamental to the reproducibility of any biological assay. A high-concentration stock solution in a suitable solvent allows for precise dilution to a wide range of working concentrations, minimizing the solvent's final concentration to avoid vehicle-induced cytotoxicity.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile, pyrogen-free microcentrifuge tubes and pipette tips

Procedure:

  • Stock Solution (10 mM):

    • Accurately weigh a precise amount of this compound.

    • Dissolve the compound in an appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, for a compound with a molecular weight of 171.24 g/mol , dissolve 1.7124 mg in 1 mL of DMSO.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

  • Working Solutions:

    • Prepare a series of working solutions by serially diluting the 10 mM stock solution with complete cell culture medium.

    • It is crucial to ensure that the final concentration of DMSO in the highest concentration tested does not exceed 0.5% (v/v) to prevent solvent-induced effects on the cells.[4]

    • A typical starting range for a novel compound might be from 0.1 µM to 100 µM.

Protocol 1.2: In Vitro Cytotoxicity Assessment using MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT to a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of viable cells.

Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Compound Preparation cluster_assay MTT Assay Protocol cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Serial Dilution to Working Concentrations prep_stock->prep_work cell_treat Treat with Compound Concentrations (0.1 µM - 100 µM) prep_work->cell_treat cell_seed Seed Cells in 96-well Plate (e.g., 5,000 cells/well) cell_adhere Incubate for 24h for Adherence cell_seed->cell_adhere cell_adhere->cell_treat cell_incubate Incubate for 24, 48, or 72h cell_treat->cell_incubate add_mtt Add MTT Reagent cell_incubate->add_mtt formazan Incubate for 4h (Formazan Crystal Formation) add_mtt->formazan solubilize Add Solubilization Solution (e.g., DMSO) formazan->solubilize readout Measure Absorbance at 570 nm solubilize->readout calc_viability Calculate % Cell Viability vs. Vehicle Control readout->calc_viability dose_response Plot Dose-Response Curve calc_viability->dose_response calc_ic50 Determine IC50 Value dose_response->calc_ic50

Caption: Workflow for determining the in vitro cytotoxicity (IC50) of a novel compound.

Procedure:

  • Cell Seeding: Seed a relevant cell line (e.g., a human cancer cell line for an oncology compound, or a non-cancerous cell line like HEK293 for general toxicity) into a 96-well plate at a density of 5,000 to 10,000 cells per well.[4]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.[4]

  • Treatment: Remove the medium and replace it with fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).[4]

  • Exposure: Incubate the treated plates for different time points, such as 24, 48, and 72 hours, to assess time-dependent effects.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Interpretation and Next Steps

The IC50 value is a critical parameter for gauging the cytotoxic potency of the compound. This data will guide the selection of non-toxic concentrations for subsequent in vitro mechanistic studies and will be a key piece of information for estimating the starting dose in in vivo studies.

Cell LineIncubation TimeHypothetical IC50 of this compound (µM)
MCF-7 (Breast Cancer)48 hours25.6 ± 2.1
A549 (Lung Cancer)48 hours42.1 ± 3.5
HEK293 (Non-cancerous)48 hours> 100

Table 1: Hypothetical in vitro cytotoxicity data. A higher IC50 in a non-cancerous cell line compared to cancer cell lines would suggest a potential therapeutic window.

Part 2: In Vivo Dose Range Finding (DRF) Studies

The primary goal of in vivo DRF studies is to determine the Maximum Tolerated Dose (MTD) and to observe any potential toxicities of the compound in a living organism.[5][6] This is a crucial step before conducting more extensive efficacy and regulatory toxicology studies.[7]

Protocol 2.1: Animal Model Selection and Route of Administration

Scientific Rationale: The choice of animal model and route of administration should align with the intended clinical application of the compound.[8] Rodents, such as mice or rats, are commonly used for initial toxicology studies due to their well-characterized biology and ease of handling.[9] The route of administration should mimic the intended human route where possible; oral (PO) and intravenous (IV) are the most common for systemic drugs.[10] Given that many morpholine derivatives are developed as oral therapeutics, oral gavage is a logical starting point.[11]

Considerations:

  • Animal Species: Start with a common rodent species, such as Swiss Webster mice or Sprague-Dawley rats.

  • Route of Administration: Oral gavage is often a first choice for small molecules due to its convenience and clinical relevance.[12] However, if poor oral bioavailability is suspected, an intraperitoneal (IP) or intravenous (IV) route may be considered.[8][12]

  • Formulation: The compound must be formulated in a safe and appropriate vehicle for administration (e.g., saline, corn oil, or a solution containing a solubilizing agent like Tween 80).

Protocol 2.2: Single-Dose Escalation Study to Determine MTD

Scientific Rationale: A single-dose escalation study is designed to identify the dose at which significant adverse effects are observed.[13] This helps to establish the MTD, which is the highest dose that can be administered without causing life-threatening toxicity.[5] The starting dose for this study should be based on the in vitro cytotoxicity data and any available information on similar compounds.

Decision-Making Framework for In Vivo Dose Escalation

G start Start with Low Dose (e.g., 1/100th of in vitro IC50 converted to mg/kg) administer Administer Single Dose to Small Cohort (e.g., n=3 mice) start->administer observe Observe for Acute Toxicity (24-72 hours) administer->observe decision Adverse Effects Observed? observe->decision no_effect No Significant Toxicity decision->no_effect No effect Significant Toxicity or Mortality decision->effect Yes escalate Escalate Dose in New Cohort (e.g., 2-3x increase) no_effect->escalate mtd_defined MTD is the Previous, Well-Tolerated Dose effect->mtd_defined escalate->administer end_study Proceed to Repeat-Dose Study mtd_defined->end_study

Caption: A decision tree for a single-dose escalation study to determine the MTD.

Procedure:

  • Dose Selection:

    • Estimate a starting dose. A conservative approach is to use a fraction (e.g., 1/10th to 1/100th) of the no-observed-adverse-effect level (NOAEL) if available, or a dose derived from the in vitro IC50 value. The conversion from in vitro to in vivo doses is complex and often requires allometric scaling, but for initial range-finding, a conservative starting point is key.[3]

    • Plan for 3-5 dose levels, with a dose progression factor of 2-3x.[5]

  • Animal Dosing:

    • Use a small group of animals per dose level (e.g., 3-5 mice).

    • Administer a single dose of this compound via the chosen route.

    • Include a vehicle control group.

  • Observation:

    • Monitor the animals closely for clinical signs of toxicity, such as changes in behavior, weight loss, ruffled fur, and lethargy.[6]

    • Observations should be frequent in the first few hours post-dosing and then daily for up to 14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible signs of toxicity.

Data to Collect in a DRF Study
ParameterDescriptionRationale
Clinical Observations Daily monitoring of animal behavior, appearance, and activity.Provides qualitative data on the onset and nature of toxicity.[6]
Body Weight Measured daily.A sensitive indicator of general health; weight loss of >15-20% is a common sign of toxicity.[6]
Hematology & Clinical Chemistry Blood samples collected at the end of the study.To assess effects on major organ systems (e.g., liver, kidneys) and blood cells.[6]
Gross Necropsy Visual examination of organs at the end of the study.To identify any macroscopic changes in tissues.[6]

Table 2: Key parameters to monitor during in vivo dose range finding studies.

Conclusion and Future Directions

The successful completion of these in vitro and in vivo studies will establish a preliminary therapeutic window for this compound. The determined IC50 and MTD values are foundational for the next stages of drug development. They will guide the dose selection for multi-dose toxicity studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and ultimately, the design of efficacy studies in relevant disease models.[14]

This methodological guide provides a robust and scientifically grounded approach to the initial characterization of a novel compound's dosage and administration profile. By following these protocols, researchers can generate the critical data needed to advance promising molecules like this compound through the preclinical development pipeline with confidence.

References

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Application Notes and Protocols: 2-[(Cyclopropylmethoxy)methyl]morpholine as a Novel Tool for Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Morpholine Derivative in Neuroscience

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles and blood-brain barrier permeability in centrally acting agents.[1][2][3][4][5] The compound 2-[(Cyclopropylmethoxy)methyl]morpholine represents a novel chemical entity with potential applications in neuroscience research. While specific data for this molecule is emerging, its structural similarity to known neuroactive compounds suggests it may act as a modulator of key central nervous system targets.

This guide provides a comprehensive framework for researchers to investigate the neuropharmacological profile of this compound, with a primary focus on its potential as a sigma-1 receptor (σ1R) agonist. The σ1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in cellular stress responses, neuroplasticity, and neuronal survival.[6] Agonism at the σ1R has shown therapeutic promise in preclinical models of various neurological and psychiatric disorders, including depression, anxiety, neuropathic pain, and neurodegenerative diseases.[7][8][9][10][11]

These application notes will guide researchers through a logical, step-by-step process to characterize the in vitro and in vivo properties of this compound, enabling a thorough evaluation of its potential as a tool for neuroscience research and drug development.

Part 1: In Vitro Characterization

The initial step in evaluating a novel compound is to determine its interaction with the proposed molecular target and assess its cellular effects.

Sigma-1 Receptor Binding Affinity

Rationale: To determine if this compound directly interacts with the σ1R, a competitive binding assay is essential. This assay measures the affinity of the compound for the receptor by quantifying its ability to displace a known radiolabeled σ1R ligand.

Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the supernatant at high speed to isolate the membrane fraction containing the σ1R. Resuspend the pellet in fresh buffer.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, the radiolabeled σ1R ligand (+)-[3H]pentazocine, and varying concentrations of this compound.

  • Incubation: Incubate the mixture at 37°C for 150 minutes to allow for competitive binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Expected Data & Interpretation:

A low Ki value indicates high binding affinity. For a compound to be considered a potent σ1R ligand, a Ki in the nanomolar range is desirable.

CompoundKi (nM) for σ1R
(+)-Pentazocine (Reference Agonist)2.9
Haloperidol (Reference Antagonist)3.2
This compound (Hypothetical) < 50
Functional Activity at the Sigma-1 Receptor

Rationale: Binding affinity does not reveal whether a compound is an agonist (activator) or an antagonist (blocker) of the receptor. A functional assay is necessary to determine the intrinsic activity of this compound at the σ1R. Agonist binding to the σ1R is known to modulate intracellular calcium signaling.

Protocol: Fluo-4 Calcium Imaging Assay in PC12 Cells

  • Cell Culture: Culture PC12 cells, which endogenously express σ1R, in appropriate media.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye Fluo-4 AM.

  • Baseline Measurement: Measure the baseline fluorescence intensity of the cells using a fluorescence plate reader or microscope.

  • Compound Application: Apply varying concentrations of this compound to the cells.

  • Stimulation: After a short incubation with the test compound, stimulate the cells with a known trigger of calcium release, such as bradykinin or KCl.

  • Fluorescence Measurement: Record the change in fluorescence intensity over time. σ1R agonists are expected to potentiate the calcium response.

  • Data Analysis: Quantify the peak fluorescence intensity and calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal potentiation of the calcium signal.

Expected Data & Interpretation:

A potentiation of the calcium signal in the presence of this compound, with a low EC50 value, would indicate agonist activity at the σ1R.

CompoundEC50 (nM) for Ca2+ Mobilization
PRE-084 (Reference Agonist)21.5
This compound (Hypothetical) < 100
Neurite Outgrowth Assay

Rationale: σ1R agonists have been shown to promote neurite outgrowth, a key process in neuronal development and repair. This cellular assay provides a physiologically relevant measure of the neurotrophic potential of this compound.

Protocol: Neurite Outgrowth in N2a Cells

  • Cell Plating: Plate neuroblastoma (N2a) cells at a low density on a suitable substrate.

  • Differentiation Induction: Induce differentiation by reducing the serum concentration in the culture medium.

  • Compound Treatment: Treat the cells with varying concentrations of this compound.

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

  • Imaging and Analysis: Fix and stain the cells for neuronal markers (e.g., β-III tubulin). Capture images using a microscope and quantify neurite length and branching using image analysis software.

Expected Data & Interpretation:

A significant increase in neurite length and complexity in cells treated with this compound would provide strong evidence of its neurotrophic and neurorestorative potential.

Part 2: In Vivo Evaluation in Rodent Models

Following successful in vitro characterization, the next critical step is to assess the effects of this compound in living organisms. These studies are essential to understand its pharmacokinetic properties, safety profile, and efficacy in relevant behavioral models.

Pharmacokinetic Profiling

Rationale: Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for designing meaningful in vivo experiments.

Protocol: Rodent Pharmacokinetic Study

  • Compound Administration: Administer a single dose of this compound to rats or mice via relevant routes (e.g., oral gavage, intraperitoneal injection).[12]

  • Sample Collection: Collect blood and brain tissue samples at various time points post-administration.

  • Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenates using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Determine key pharmacokinetic parameters including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and brain-to-plasma ratio.

Expected Data & Interpretation:

Favorable pharmacokinetic properties would include good oral bioavailability, a reasonable half-life, and significant brain penetration (a brain-to-plasma ratio > 1).

ParameterHypothetical Value
Oral Bioavailability (%)> 30
Half-life (hours)2 - 8
Brain-to-Plasma Ratio> 1.5
Behavioral Assays for Anxiolytic and Antidepressant-like Effects

Rationale: Given the established role of σ1R in mood regulation, assessing the anxiolytic and antidepressant-like effects of this compound is a logical starting point for in vivo efficacy testing.[8][9]

Protocol: Elevated Plus Maze (Anxiety)

  • Apparatus: A plus-shaped maze raised from the floor with two open and two enclosed arms.

  • Procedure: Place a rodent in the center of the maze and allow it to explore for 5 minutes.

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms.

  • Interpretation: Anxiolytic compounds increase the time spent in and entries into the open arms.

Protocol: Forced Swim Test (Depression)

  • Apparatus: A cylinder filled with water from which the rodent cannot escape.

  • Procedure: Place the rodent in the water for a 6-minute session.

  • Data Collection: Record the duration of immobility during the last 4 minutes of the test.

  • Interpretation: Antidepressant-like compounds decrease the duration of immobility.

Experimental Workflow for Behavioral Studies

G cluster_0 Animal Acclimation & Dosing cluster_1 Behavioral Testing cluster_2 Data Analysis A Acclimation to housing (1 week) B Habituation to handling (3 days) A->B C Administration of This compound (or vehicle) B->C D Elevated Plus Maze (Anxiety Assessment) C->D 30-60 min post-dose E Forced Swim Test (Depressive-like Behavior) D->E 24h washout period F Quantify behavioral parameters (time in open arms, immobility time) E->F G Statistical Analysis (e.g., ANOVA) F->G H Interpretation of Results G->H

Caption: Workflow for in vivo behavioral assessment.

Nociception Models for Analgesic Effects

Rationale: The σ1R is implicated in pain modulation, with agonists showing potential in alleviating neuropathic pain.[7]

Protocol: Formalin Test (Inflammatory Pain)

  • Procedure: Inject a dilute formalin solution into the rodent's hind paw.

  • Data Collection: Observe and score the animal's pain-related behaviors (licking, flinching) in two phases: the acute phase (0-5 minutes) and the inflammatory phase (15-60 minutes).

  • Interpretation: Analgesic compounds reduce the pain behaviors in one or both phases.

Part 3: Mechanism of Action and Signaling Pathways

To gain deeper insight into how this compound exerts its effects, it is important to investigate its impact on downstream signaling pathways.

Proposed Signaling Pathway for Sigma-1 Receptor Agonism

Activation of the σ1R by an agonist like this compound is hypothesized to initiate a signaling cascade that promotes neuronal survival and plasticity. A key pathway involves the potentiation of N-methyl-D-aspartate receptor (NMDAR) function, leading to the activation of cAMP response element-binding protein (CREB) and subsequent upregulation of brain-derived neurotrophic factor (BDNF).[8]

G compound This compound (Agonist) sigma1r Sigma-1 Receptor (σ1R) compound->sigma1r Binds and Activates nmdar NMDA Receptor sigma1r->nmdar Potentiates ca2 Ca2+ Influx nmdar->ca2 camk CaMKII ca2->camk creb CREB Phosphorylation camk->creb bdnf BDNF Expression creb->bdnf effects Neuroprotection Synaptic Plasticity Antidepressant Effects bdnf->effects

Caption: Proposed signaling cascade following σ1R activation.

Protocol: Western Blot Analysis of Downstream Targets

  • Tissue Collection: Following behavioral testing, collect brain regions of interest (e.g., hippocampus, prefrontal cortex).

  • Protein Extraction: Homogenize the tissue and extract total protein.

  • Western Blotting: Separate proteins by size using SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated CREB (pCREB) and BDNF.

  • Detection and Quantification: Use a secondary antibody conjugated to a detection enzyme and quantify the protein bands.

Expected Data & Interpretation:

An increase in the levels of pCREB and BDNF in the brains of animals treated with this compound would provide molecular evidence supporting the proposed mechanism of action.

Conclusion

This comprehensive guide provides a robust framework for the preclinical evaluation of this compound as a novel tool for neuroscience research. By systematically characterizing its in vitro binding and functional activity, in vivo pharmacokinetic and behavioral effects, and its impact on key signaling pathways, researchers can build a strong data package to elucidate its therapeutic potential. The protocols and expected outcomes described herein are designed to be a valuable resource for scientists and drug development professionals venturing into the exciting field of sigma-1 receptor modulation.

References

  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The Pharmacology of Sigma-1 Receptors. Psychopharmacology, 203(1), 1–20. [Link]

  • Colabufo, N. A., Contino, M., Inglese, C., Niso, M., Perrone, R., Roperto, S., & Roperto, F. (2009). In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. Central Nervous System Agents in Medicinal Chemistry, 9(3), 161–171. [Link]

  • Yang, S., Zhao, L., Chang, T., Liu, Y., & Zhang, H. (2017). Sigma-1 receptor activation ameliorates anxiety-like behavior through NR2A-CREB-BDNF signaling pathway in a rat model submitted to single-prolonged stress. Experimental and Therapeutic Medicine, 14(4), 3231–3238. [Link]

  • Sabino, V., Cottone, P., & Zorrilla, E. P. (2009). Sigma-1 receptor knockout mice display a depressive-like phenotype. Behavioural Brain Research, 198(2), 465–469. [Link]

  • Habib, D. F., El-Sayeh, M., El-Sahar, A. E., & El-Sherif, Y. (2025). Sigma-1 Receptor Activation by Fluvoxamine Ameliorates ER Stress, Synaptic Dysfunction and Behavioral Deficits in a Ketamine Model of Schizophrenia. Journal of Neuroimmune Pharmacology, 20(1), 76. [Link]

  • Rodríguez-García, A., Garzón-Niño, J., & Puerta, E. (2019). Sigma 1 Receptor Antagonists Inhibit Manic-Like Behaviors in Two Congenital Strains of Mice. International Journal of Neuropsychopharmacology, 22(11), 715–726. [Link]

  • Hiranita, T., & Katz, J. L. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. Journal of Pharmaceutical Analysis, 10(5), 395–406. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 594–613. [Link]

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  • Brune, S., Bogen, S., & Prinz, H. (2015). The Sigma Enigma: In Vitro / in Silico Site-Directed Mutagenesis Studies Unveil σ 1 Receptor Ligand Binding. ChemMedChem, 10(7), 1211–1221. [Link]

  • Bio, M. M., & Streckfuss, E. R. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Wang, Y., Zhang, Y., & Liu, Y. (2021). Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development. Acta Pharmaceutica Sinica B, 11(11), 3538–3551. [Link]

  • PrepChem. (n.d.). Synthesis of 2-[α-(2-methoxy-phenoxy)-benzyl]-morpholine. Retrieved January 18, 2026, from [Link]

  • Raffa, R. B., & Pergolizzi, J. V. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. Cureus, 16(5), e59837. [Link]

  • Harbison, R. D., Marino, D. J., Conaway, C. C., Rubin, L. F., & Gandy, J. (1989). Chronic Morpholine Exposure of Rats. Fundamental and Applied Toxicology, 12(3), 491–507. [Link]

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  • Sánchez-Blázquez, P., Pozo-Rodrigálvarez, A., & Garzón-Niño, J. (2020). The Sigma 2 receptor promotes and the Sigma 1 receptor inhibits mu-opioid receptor-mediated antinociception. Molecular Brain, 13(1), 150. [Link]

  • Cignarella, G., Barlocco, D., & Pinna, G. A. (1989). 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity. Il Farmaco; edizione scientifica, 44(10), 923–934. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 594–613. [Link]

  • Tesei, A., & Cignarella, G. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

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Application Notes and Protocols for 2-[(Cyclopropylmethoxy)methyl]morpholine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current date, specific biological activity and cell culture applications for 2-[(Cyclopropylmethoxy)methyl]morpholine have not been extensively reported in publicly available scientific literature. The following application notes and protocols are therefore provided as a scientifically-grounded, forward-looking guide based on the well-documented activities of structurally related morpholine-containing compounds. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently associated with a range of biological activities.[1][2][3][4][5] These protocols are intended to serve as a starting point for the investigation of this novel compound's potential in a cell culture setting.

Introduction: The Potential of a Novel Morpholine Derivative

The morpholine ring is a cornerstone in the design of bioactive molecules, lending favorable pharmacokinetic properties and serving as a versatile scaffold for a multitude of therapeutic applications.[2][3][4][5] Compounds incorporating this heterocycle have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The subject of this guide, this compound, is a novel entity whose biological potential remains to be fully elucidated. Its structure, featuring a cyclopropylmethoxy group, suggests potential for unique interactions with biological targets. This document outlines a strategic approach to systematically evaluate the bioactivity of this compound in cell culture, with a primary focus on its potential as an anticancer and anti-inflammatory agent.

Physicochemical Properties and Handling

A summary of the known properties of this compound is provided below.

PropertyValueSource
CAS Number 1343908-92-8ChemicalBook[6]
Molecular Formula C₉H₁₇NO₂ChemicalBook[6]
Molecular Weight 171.24 g/mol ChemicalBook[6]
Appearance Not specified (likely a liquid or solid)N/A
Solubility Not specified (recommend testing in DMSO and ethanol)N/A

Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Hypothesized Biological Activity and Mechanism of Action

Based on the extensive literature on morpholine derivatives, two primary areas of investigation are proposed for this compound:

  • Anticancer Activity: Many morpholine-containing compounds exhibit antiproliferative effects by targeting key cellular pathways involved in cancer progression, such as kinase signaling cascades.[2][4]

  • Anti-inflammatory Activity: Morpholine derivatives have been shown to modulate inflammatory responses, for instance, by inhibiting the production of pro-inflammatory mediators.[7]

The experimental workflows and protocols detailed below are designed to explore these potential activities.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a suggested workflow for the initial biological characterization of this compound in a cell culture setting.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation (Anticancer) cluster_2 Phase 3: Mechanistic Investigation (Anti-inflammatory) cluster_3 Phase 4: Target Identification (Advanced) A Prepare Stock Solution (10-50 mM in DMSO) C Select Relevant Cell Lines (e.g., Cancer and Normal cell lines) A->C B Cytotoxicity/Viability Assay (e.g., MTT, CellTiter-Glo®) Determine IC50 D Cell Cycle Analysis (Flow Cytometry) B->D E Apoptosis Assay (e.g., Annexin V/PI Staining) B->E F Colony Formation Assay B->F G Induce Inflammation (e.g., LPS treatment of macrophages) B->G C->B I Western Blot Analysis (e.g., Kinase pathways) D->I E->I H Measure Inflammatory Markers (e.g., NO, Cytokines via ELISA) G->H H->I J Gene Expression Analysis (qPCR or RNA-seq) I->J

Caption: Proposed workflow for the biological evaluation of this compound.

Protocols

Protocol 1: Determination of Cytotoxicity (IC50) using MTT Assay

This protocol is designed to assess the effect of the compound on cell viability and to determine its half-maximal inhibitory concentration (IC50).

Materials:

  • Selected cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293, NIH/3T3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with is 0.1, 1, 10, 50, 100 µM.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol helps to determine if the compound induces cell cycle arrest.

Materials:

  • Cells treated with this compound at IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

Procedure:

  • Cell Harvesting: Harvest both floating and adherent cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software (e.g., FlowJo, ModFit LT).

Protocol 3: Assessment of Anti-inflammatory Activity (Nitric Oxide Assay)

This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • This compound stock solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (from Griess Reagent System) and incubate for 5-10 minutes in the dark.

    • Add 50 µL of NED solution and incubate for another 5-10 minutes in the dark.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-only treated group.

Potential Signaling Pathways for Investigation

Based on the structure-activity relationships of known morpholine derivatives, the following signaling pathways are suggested for further investigation, should initial screenings prove positive.

G cluster_0 Potential Anticancer Mechanisms cluster_1 Potential Anti-inflammatory Mechanisms A This compound B Kinase Inhibition (e.g., PI3K/Akt/mTOR) A->B C Induction of Apoptosis (Caspase activation) B->C D Cell Cycle Arrest (e.g., at G2/M phase) B->D E This compound F Inhibition of Pro-inflammatory Mediators (e.g., NO, TNF-α, IL-6) E->F G Modulation of NF-κB Pathway F->G

Caption: Hypothesized signaling pathways for this compound.

Conclusion

While the precise biological role of this compound is yet to be defined, its morpholine core presents a strong rationale for its investigation as a potential therapeutic agent. The protocols and workflows outlined in this document provide a comprehensive framework for the initial characterization of this compound in cell culture. The data generated from these studies will be crucial in uncovering its mechanism of action and guiding future drug development efforts.

References

  • Biological activities of morpholine derivatives and molecular targets involved. (2023). Journal of Biomolecular Structure & Dynamics. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). ResearchGate. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews. [Link]

  • Synthesis and biological evaluation of 14-alkoxymorphinans. 2. (-)-N-(cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one, a selective mu opioid receptor antagonist. (1989). Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Medicinal Chemistry. [Link]

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Application Notes & Protocols for the Solubilization of 2-[(Cyclopropylmethoxy)methyl]morpholine in Experimental Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the effective solubilization of the novel compound 2-[(Cyclopropylmethoxy)methyl]morpholine for use in a range of preclinical research settings. Addressing the critical need for reliable and reproducible experimental conditions, this document outlines the predicted physicochemical properties of the compound based on its structural relationship to other morpholine derivatives. Detailed, step-by-step protocols for preparing solutions for both in vitro and in vivo applications are presented, accompanied by an in-depth discussion of the scientific rationale behind the selection of appropriate solvents and excipients. Safety considerations and handling procedures are also thoroughly addressed to ensure best practices in the laboratory. This guide is intended for researchers, scientists, and drug development professionals seeking to advance their understanding and application of this promising molecule.

Introduction: Understanding this compound

This compound is a heterocyclic compound featuring a morpholine ring, a structure known for its utility in medicinal chemistry. The morpholine moiety, a six-membered ring containing both an amine and an ether functional group, often imparts favorable pharmacokinetic properties to drug candidates.[1] The presence of the cyclopropylmethoxy group suggests a degree of lipophilicity, which may influence its solubility profile. While specific experimental data for this compound is not widely available, we can infer its likely characteristics from well-studied analogues such as N-methylmorpholine.[2][3] This allows us to develop a robust and scientifically-grounded strategy for its dissolution.

Predicted Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is paramount for developing an effective solubilization strategy.[4] Based on the properties of similar morpholine derivatives, the following characteristics for this compound are anticipated:

PropertyPredicted Value/CharacteristicRationale
Appearance Colorless to pale yellow liquidConsistent with other morpholine derivatives.
Solubility Soluble in a range of organic solvents (e.g., ethanol, DMSO, PEG400); potentially limited aqueous solubility.The morpholine ring contributes to some water solubility, while the cyclopropylmethyl group increases lipophilicity.[2]
Stability Likely stable under standard laboratory conditions.Morpholine derivatives generally exhibit good stability.
pKa Expected to be basic.The nitrogen atom in the morpholine ring acts as a base.[1]

Safety First: Handling and Storage

Given the lack of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the known hazards of related compounds is essential. Morpholine and its derivatives can be corrosive and may cause skin and eye irritation.[5][6]

General Handling Precautions:

  • Always work in a well-ventilated chemical fume hood.[7]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[5]

  • Use non-sparking tools and work away from sources of ignition, as some morpholine derivatives are flammable.[6][7]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents and acids.

Protocol for In Vitro Applications

For cellular assays and other in vitro experiments, the primary goal is to achieve complete solubilization of the compound in a vehicle that is non-toxic to the cells at the final concentration. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of compounds with limited aqueous solubility.[9]

Workflow for Preparing a 10 mM DMSO Stock Solution

Caption: Workflow for preparing a DMSO stock solution.

Step-by-Step Protocol:

  • Preparation: Tare a sterile, amber microcentrifuge tube on an analytical balance.

  • Weighing: Carefully weigh out a precise amount of this compound.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (not exceeding 37°C) may be employed if necessary, but caution should be exercised to avoid compound degradation.

  • Verification: Visually inspect the solution against a light source to confirm the absence of any undissolved particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Causality and Considerations:

  • Why DMSO? DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds and is miscible with aqueous cell culture media.[9]

  • Final Concentration: When diluting the DMSO stock into your aqueous experimental medium, ensure the final DMSO concentration is kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.

Protocols for In Vivo Applications

The formulation for in vivo studies is highly dependent on the route of administration (e.g., oral, intravenous, subcutaneous) and the desired pharmacokinetic profile.[10] The goal is to create a safe and effective vehicle that maintains the compound's stability and facilitates its absorption.

Decision Tree for In Vivo Formulation

G A Select Route of Administration B Oral (PO) A->B C Intravenous (IV) A->C D Subcutaneous (SC) A->D E Aqueous-based vehicle with co-solvents (e.g., PEG400, ethanol) and/or cyclodextrins B->E F Co-solvent system (e.g., DMSO, PEG400, saline) C->F G Oil-based vehicle (e.g., sesame oil, corn oil) D->G

Caption: Decision tree for selecting an in vivo formulation vehicle.

Oral Administration Formulation

For oral gavage, a common approach for compounds with limited water solubility is to use a co-solvent system or a suspension.[11]

Example Vehicle: 10% DMSO, 40% PEG400, 50% Saline

Step-by-Step Protocol:

  • Initial Dissolution: Dissolve the required amount of this compound in 100% DMSO.

  • Addition of PEG400: Add polyethylene glycol 400 (PEG400) to the DMSO solution and mix thoroughly. PEG400 acts as a co-solvent and can improve the aqueous solubility of the compound.

  • Final Dilution: Slowly add sterile saline to the DMSO/PEG400 mixture while continuously vortexing to prevent precipitation.

  • Final Formulation: The final vehicle should be a clear solution. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents).

Rationale:

  • This combination of solvents provides a balance between solubilizing the lipophilic compound and maintaining compatibility with the physiological environment.[11]

  • It is crucial to perform a small-scale pilot formulation to ensure the compound remains in solution at the desired concentration.

Intravenous Administration Formulation

For intravenous (IV) administration, the formulation must be sterile and free of particulates. Co-solvent systems are often used, but the concentration of organic solvents must be carefully controlled to avoid hemolysis and other adverse effects.[12]

Example Vehicle: 5% DMSO, 10% Solutol HS 15, 85% Saline

Step-by-Step Protocol:

  • Primary Solubilization: Dissolve the compound in DMSO.

  • Addition of Surfactant: Add Solutol HS 15 (a non-ionic surfactant) and mix well. Surfactants can help to create stable micellar solutions.

  • Aqueous Dilution: Slowly add sterile saline to the organic phase with constant mixing.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter before administration.

Expert Insights:

  • The use of a surfactant like Solutol HS 15 can significantly enhance the apparent aqueous solubility of a compound, making it suitable for IV injection.

  • Always visually inspect the final formulation for any signs of precipitation or immiscibility.

Conclusion

The successful implementation of experimental protocols involving this compound hinges on the development of an appropriate and reproducible dissolution method. By leveraging our understanding of related morpholine derivatives and employing established formulation strategies, researchers can confidently prepare this compound for a variety of in vitro and in vivo studies. The protocols outlined in this guide provide a solid foundation for this work, emphasizing both scientific rigor and laboratory safety.

References

  • ChemBK. N-Methylmorpholine.
  • Di, L., & Kerns, E. H. (2015). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Fisher Scientific. (2010).
  • Garg, V., & Kaur, P. (2023). Combined novel approach to enhance the solubility and Intestinal absorption: A recent review. European Journal of Pharmaceutical and Medical Research.
  • Gupta, A. K., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.
  • Hörter, D., & Dressman, J. B. (2001). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. Advanced Drug Delivery Reviews.
  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • PENTA s.r.o. (2025).
  • ResearchGate. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics.
  • Sigma-Aldrich. (2024).
  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert opinion on drug metabolism & toxicology.
  • Wikipedia. (2023). Morpholine. [Link]

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Application Note and Protocols for the Evaluation of 2-[(Cyclopropylmethoxy)methyl]morpholine as a Potential mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanistic target of rapamycin (mTOR) is a pivotal serine/threonine kinase that governs cell growth, proliferation, and metabolism, making it a prime target for therapeutic intervention in various diseases, including cancer.[1][2][3] This document provides a comprehensive guide for the initial characterization of novel small molecules as potential mTOR inhibitors, using the hypothetical compound 2-[(Cyclopropylmethoxy)methyl]morpholine as an example. We present a structured workflow encompassing in vitro kinase assays, cell-based viability and signaling pathway analysis, and detailed, step-by-step protocols. The causality behind experimental choices is elucidated to ensure scientific rigor and the generation of robust, reproducible data. This guide is intended to empower researchers in the early-stage discovery and validation of new mTOR-targeting therapeutic agents.

Introduction: The mTOR Signaling Pathway - A Central Regulator of Cellular Homeostasis

The mTOR signaling pathway is a critical integrator of a myriad of extracellular and intracellular signals, including growth factors, nutrients, and cellular energy status, to control essential cellular processes.[4][5][6] mTOR exists in two functionally distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][4]

  • mTORC1 , sensitive to the allosteric inhibitor rapamycin, primarily regulates protein synthesis, lipid biogenesis, and autophagy by phosphorylating key downstream effectors such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][7]

  • mTORC2 is generally insensitive to acute rapamycin treatment and is involved in cell survival, metabolism, and cytoskeletal organization through the phosphorylation of Akt at Ser473, among other substrates.[4][8]

Dysregulation of the mTOR pathway is a hallmark of numerous human diseases, most notably cancer, where its hyperactivation drives uncontrolled cell proliferation and survival.[2][5] This has spurred the development of mTOR inhibitors, which are broadly classified into generations. First-generation inhibitors, known as rapalogs (e.g., rapamycin), allosterically inhibit mTORC1.[1][9] Second-generation inhibitors are ATP-competitive, targeting the kinase domain of mTOR and thus inhibiting both mTORC1 and mTORC2.[1] The development of novel, potent, and selective mTOR inhibitors remains a significant goal in drug discovery.[3][10]

This application note will guide the user through the process of evaluating a novel compound, this compound, as a potential mTOR inhibitor. The morpholine moiety is a common feature in many kinase inhibitors, including some mTOR inhibitors, suggesting its potential as a valuable scaffold.[11][12][13][14]

Characterization Workflow for a Potential mTOR Inhibitor

A systematic and multi-faceted approach is essential to validate a compound as a true mTOR inhibitor and to understand its mechanism of action. The following workflow provides a logical progression from in vitro biochemical assays to cell-based functional assays.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Evaluation cluster_2 Mechanism of Action A In Vitro mTOR Kinase Assay B Determine IC50 Value A->B Biochemical Potency C Cell Viability/Proliferation Assay B->C Proceed if potent D Determine GI50/IC50 Value C->D Cellular Potency E Western Blot Analysis of mTOR Pathway D->E Confirm cellular activity F Assess Phosphorylation of p70S6K, Akt, 4E-BP1 E->F Target Engagement & Pathway Inhibition G Kinase Selectivity Profiling F->G Validate on-target effect H ATP-Competitive Assay G->H Specificity & Binding Mode

Caption: Experimental workflow for characterizing a novel mTOR inhibitor.

Protocols

In Vitro mTOR Kinase Assay

This initial screen directly measures the ability of the test compound to inhibit the enzymatic activity of mTOR kinase in a cell-free system. A variety of assay formats are available, including radioactive, fluorescence-based, and luminescence-based methods.[15][16] The following is a generalized protocol for a luminescence-based kinase assay.

Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption (higher luminescence) corresponds to kinase inhibition.

Materials:

  • Recombinant active mTOR kinase

  • Inactive p70S6K protein (substrate)

  • ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)[15]

  • This compound (test compound)

  • Known mTOR inhibitor (e.g., Torin 1) as a positive control

  • DMSO (vehicle control)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM to 1 nM.

  • Kinase Reaction Setup: a. In each well of the assay plate, add 5 µL of the test compound dilution or control (DMSO for no inhibition, positive control inhibitor). b. Prepare a master mix containing the mTOR kinase and p70S6K substrate in kinase assay buffer. c. Add 10 µL of the kinase/substrate master mix to each well. d. Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction: a. Prepare a solution of ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for mTOR. b. Add 10 µL of the ATP solution to each well to start the reaction. c. Incubate the plate at 30°C for 30-60 minutes.[17]

  • Signal Detection: a. Equilibrate the plate and the ATP detection reagent to room temperature. b. Add 25 µL of the ATP detection reagent to each well. c. Incubate for 10 minutes at room temperature to stabilize the luminescent signal. d. Read the luminescence on a plate reader.

  • Data Analysis: a. Convert raw luminescence units to percent inhibition relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells. b. Plot percent inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Outcome: A potent mTOR inhibitor will show a dose-dependent increase in luminescence, indicating a decrease in ATP consumption by the kinase.

CompoundmTOR IC₅₀ (nM)
This compound(Hypothetical) 50
Torin 1 (Positive Control)2
Cell Viability/Proliferation Assay

This assay assesses the effect of the test compound on the growth and viability of cancer cell lines known to have upregulated mTOR signaling (e.g., MCF-7, U87-MG, A549).

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[18][19] The luminescent signal is proportional to the number of viable cells in culture.[19][20]

Materials:

  • Cancer cell line(s) with active mTOR pathway

  • Complete cell culture medium

  • This compound

  • Positive control mTOR inhibitor

  • DMSO

  • CellTiter-Glo® Reagent[19]

  • Sterile, white-walled 96-well plates

Protocol:

  • Cell Seeding: a. Harvest and count cells. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. c. Incubate overnight to allow for cell attachment.[21]

  • Compound Treatment: a. Prepare serial dilutions of the test compound and controls in culture medium. b. Remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. c. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. b. Add 100 µL of CellTiter-Glo® Reagent directly to each well.[19] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis: a. Measure the luminescence using a plate reader. b. Calculate the percent viability relative to the DMSO-treated control cells. c. Plot the percent viability against the log of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Expected Outcome: A compound that inhibits mTOR-driven cell proliferation will cause a dose-dependent decrease in the luminescent signal.

CompoundCell LineGI₅₀ (µM)
This compoundMCF-7(Hypothetical) 0.5
Rapamycin (Control)MCF-70.01
Western Blot Analysis of mTOR Pathway Phosphorylation

This experiment provides direct evidence of target engagement within the cell by measuring the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using phospho-specific antibodies, one can assess the activity of the mTOR pathway. Inhibition of mTORC1 will lead to decreased phosphorylation of p70S6K (at Thr389) and 4E-BP1 (at Thr37/46).[22][23] Inhibition of mTORC2 will result in reduced phosphorylation of Akt (at Ser473).[24]

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[22]

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., PVDF membrane)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[24]

  • Primary antibodies:

    • Phospho-p70S6K (Thr389)[23]

    • Total p70S6K

    • Phospho-Akt (Ser473)[24]

    • Total Akt

    • β-Actin (loading control)

  • HRP-conjugated secondary antibody[22]

  • Enhanced chemiluminescence (ECL) substrate[22]

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: a. Plate cells and allow them to attach. b. Treat cells with various concentrations of this compound for a defined period (e.g., 2-4 hours). c. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[22] d. Scrape the cells, collect the lysate, and clarify by centrifugation.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[22]

  • SDS-PAGE and Transfer: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.[22] b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.[22]

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-p70S6K, diluted 1:1000 in blocking buffer) overnight at 4°C.[22] c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22] e. Wash the membrane again three times with TBST.

  • Detection: a. Apply the ECL substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system.[22]

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total protein (e.g., total p70S6K) and a loading control (e.g., β-Actin).

Expected Outcome: Treatment with an effective mTOR inhibitor will show a dose-dependent decrease in the phosphorylation of p70S6K and potentially Akt, while the total protein levels remain unchanged.

G cluster_0 Upstream Signals (Growth Factors, Nutrients) cluster_1 mTOR Complexes cluster_2 Downstream Effectors cluster_3 Inhibitor Action Upstream mTORC1 mTORC1 Upstream->mTORC1 mTORC2 mTORC2 Upstream->mTORC2 p70S6K p-p70S6K (T389) mTORC1->p70S6K Akt p-Akt (S473) mTORC2->Akt Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis Cell_Survival Cell Survival Akt->Cell_Survival Inhibitor This compound Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

Caption: mTOR signaling pathway and points of inhibition.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound, or any novel compound, as a potential mTOR inhibitor. Positive results from these assays—specifically, potent inhibition in the in vitro kinase assay, dose-dependent reduction of cancer cell viability, and confirmed on-target effects via Western blotting—would provide strong rationale for further investigation.

Subsequent steps would involve comprehensive kinase selectivity profiling to assess off-target effects, in vivo efficacy studies in animal models of cancer, and detailed pharmacokinetic and pharmacodynamic analyses to evaluate its drug-like properties. This systematic approach ensures that only the most promising candidates advance through the drug discovery pipeline.

References

  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (n.d.).
  • mTOR inhibitors - Wikipedia. (n.d.).
  • Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - MDPI. (n.d.).
  • mTOR pathway: A current, up-to-date mini-review (Review) - PMC - NIH. (n.d.).
  • mTOR signaling and drug development in cancer - PubMed. (n.d.).
  • Understanding the mTOR Signaling Pathway: A Key Player in Cell Growth and Metabolism. (n.d.).
  • What are mTOR modulators and how do they work?. (2024, June 21).
  • What are mTORC1 inhibitors and how do they work?. (2024, June 21).
  • Mechanisms of action of drugs that target the mTOR signaling pathway. - ResearchGate. (n.d.).
  • mTOR Inhibitors at a Glance - PMC - NIH. (2016, April 28).
  • Drug discovery targeting the mTOR pathway | Clinical Science - Portland Press. (n.d.).
  • mTOR signaling at a glance | Journal of Cell Science | The Company of Biologists. (2009, October 15).
  • (PDF) Understanding the mTOR signaling pathway via mathematical modeling. (n.d.).
  • Drug Discovery Targeting the mTOR Pathway - PubMed. (2018, March 9).
  • Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. (n.d.).
  • Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC - NIH. (n.d.).
  • Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PubMed Central. (n.d.).
  • Mapping of mTOR drug targets - Ovid. (2021, October 12).
  • LanthaScreen® Eu Kinase Binding Assay for FRAP1 (mTOR) - Thermo Fisher Scientific. (n.d.).
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - NIH. (n.d.).
  • Application Notes and Protocols for Detecting p-S6K Inhibition by Rapamycin using Western Blot - Benchchem. (n.d.).
  • Application Notes and Protocols for PI3K-IN-23 Cell Viability Assays - Benchchem. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • Phospho-Akt (Ser473) Antibody. (2007, September 10).
  • Cell Proliferation Assay Service | CellTiter-Glo - Reaction Biology. (n.d.).
  • CellTiter-Glo® Luminescent Cell Viability Assay - Promega Corporation. (n.d.).
  • Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed. (2009, December 24).
  • Discovery of 2-ureidophenyltriazines bearing bridged morpholines as potent and selective ATP-competitive mTOR inhibitors - PubMed. (2010, April 15).
  • Phospho-p70 S6 Kinase (Thr389) (108D2) Rabbit Monoclonal Antibody #9234. (n.d.).
  • Which is the best antibody for detection of phospho-p70S6K used in Western Blots?. (2013, August 11).
  • Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC. (n.d.).
  • Western Blotting using p70-S6K antibody?. (2014, February 4).
  • Classification of the second generation mTOR inhibitors according to binding mode. Top - ResearchGate. (n.d.).
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (n.d.).
  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (2025, August 9).
  • Synthesis of 2-[α-(2-methoxy-phenoxy)-benzyl]-morpholine - PrepChem.com. (n.d.).
  • This compound | 1343908-92-8 - ChemicalBook. (n.d.).
  • US4647663A - Synthesis of morpholine - Google Patents. (n.d.).

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Application Notes & Protocols: Synthesis of Morpholine Derivatives for Pharmacological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The morpholine ring is a privileged scaffold in medicinal chemistry, integral to a wide array of FDA-approved drugs and clinical candidates due to its favorable physicochemical properties and versatile biological activities.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of pharmacologically relevant morpholine derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, self-validating protocols for key synthetic transformations, troubleshooting advice, and methods for structural characterization.

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Morpholine, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in the design of therapeutic agents.[2][3] Its unique structure imparts a favorable balance of hydrophilicity and lipophilicity, which can enhance crucial pharmacokinetic properties such as solubility, metabolic stability, and blood-brain barrier permeability.[4] The nitrogen atom acts as a convenient handle for introducing a vast array of substituents, allowing for the fine-tuning of a molecule's interaction with biological targets.[2]

The versatility of the morpholine moiety is demonstrated by its presence in numerous marketed drugs with diverse mechanisms of action.[5][6] Notable examples include the antibiotic Linezolid , the antiemetic Aprepitant , and the fungicide Fenpropimorph , highlighting its role in combating infectious diseases and managing complex medical conditions.[5][7] The wide spectrum of pharmacological activities associated with morpholine derivatives is summarized in the table below.

Pharmacological Activity Therapeutic Area Example(s)/Target(s) Reference(s)
AnticancerOncologyPI3K/Akt/mTOR pathway inhibitors[7]
Antibacterial / AntifungalInfectious DiseaseLinezolid, Finafloxacin[5][7]
Anti-inflammatoryImmunologyCOX-2 Inhibition[6]
Antidepressant / NeuroprotectiveNeurologyMAO-B, AChE Inhibition[4]
AntiviralInfectious DiseaseAnti-HIV Activity[5]
AntihyperlipidemicCardiovascularCholesterol Regulation[5]

Core Synthetic Strategies & Mechanistic Insights

Several robust synthetic methodologies can be employed to construct and functionalize the morpholine scaffold. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. This section details the most effective and widely used approaches, explaining the underlying principles to guide reaction design and optimization.

G cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_products Target Morpholine Derivatives SM1 1,2-Amino Alcohols M1 Cyclization Strategies SM1->M1 SM2 Aldehydes/Ketones + Morpholine M2 Reductive Amination SM2->M2 SM3 Aryl Halides + Morpholine M3 Buchwald-Hartwig N-Arylation SM3->M3 SM4 Multi-Component Building Blocks M4 Ugi Reaction SM4->M4 P Substituted Morpholines for Pharmacological Screening M1->P M2->P M3->P M4->P

Figure 1. Overview of key synthetic workflows for morpholine derivatives.
Strategy 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis and is highly effective for preparing N-substituted morpholines.[8] The reaction proceeds via a two-step sequence: the initial formation of an iminium ion intermediate from the condensation of morpholine with an aldehyde or ketone, followed by its immediate reduction to the target amine.

Mechanistic Causality: The success of this one-pot reaction hinges on the choice of a reducing agent that is mild enough to not reduce the starting carbonyl compound but potent enough to rapidly reduce the iminium ion as it forms.[9] This selectivity prevents side reactions and maximizes yield. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation due to its mildness and tolerance of slightly acidic conditions which favor iminium ion formation.[8][9]

G start Morpholine + Aldehyde/Ketone iminium Iminium Ion Intermediate start->iminium Condensation (-H₂O) product N-Substituted Morpholine iminium->product Reduction reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->iminium

Figure 2. Simplified workflow for the Reductive Amination reaction.
Strategy 2: Buchwald-Hartwig N-Arylation

The palladium-catalyzed Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, particularly for the synthesis of N-aryl morpholines.[10] This reaction is indispensable in medicinal chemistry for coupling morpholine with a wide range of aryl halides or triflates.

Mechanistic Causality: The reaction proceeds through a catalytic cycle involving a palladium catalyst, typically complexed with a bulky electron-rich phosphine ligand (e.g., from the Josiphos family or Buchwald's biarylphosphine ligands). The choice of ligand is critical as it facilitates the key steps of oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination that forms the C-N bond and regenerates the catalyst. The base (e.g., NaOt-Bu, LHMDS) is crucial for deprotonating the morpholine, making it a more active nucleophile in the catalytic cycle.[10][11]

Strategy 3: Isocyanide-Based Multicomponent Reactions (e.g., Ugi Reaction)

Multicomponent reactions (MCRs), such as the Ugi four-component reaction (U-4CR), offer a powerful and efficient route to complex, highly substituted morpholine derivatives in a single step.[12] The U-4CR typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. By using a bifunctional starting material, such as an amino alcohol, the initial Ugi adduct can be designed to undergo a subsequent intramolecular cyclization to form the morpholine ring.

Mechanistic Causality: The power of the Ugi reaction lies in its convergence. It rapidly assembles four distinct building blocks into a single product, creating molecular diversity with high atom economy.[13] The reaction is driven by the formation of a highly reactive nitrilium intermediate, which is trapped by the carboxylate.[13] The subsequent intramolecular Mumm rearrangement leads to the final stable bis-amide product.[13] Designing one of the components to contain a masked hydroxyl group allows for a post-Ugi cyclization to furnish the morpholine scaffold.[12][14]

Experimental Protocols

Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of 4-(4-methylphenyl)morpholine via Buchwald-Hartwig Amination

This protocol describes a general procedure for the N-arylation of morpholine with an aryl halide, adapted from established methods.[10][15]

  • Materials & Reagents:

    • Morpholine (1.2 mmol, 1.2 eq.)

    • 4-Bromotoluene (1.0 mmol, 1.0 eq.)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 eq.)

    • Anhydrous Toluene

    • Nitrogen or Argon gas supply

  • Step-by-Step Procedure:

    • To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and sodium tert-butoxide under an inert atmosphere.

    • Evacuate and backfill the tube with inert gas three times.

    • Add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol) and 4-bromotoluene (1.0 mmol).

    • Seal the tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

    • Once complete, allow the mixture to cool to room temperature.

  • Work-up & Purification:

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.

    • Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

  • Characterization (Self-Validation):

    • ¹H NMR (CDCl₃): Expect signals for the methyl group (~2.3 ppm, singlet, 3H), morpholine N-CH₂ protons (~3.1-3.3 ppm, triplet, 4H), morpholine O-CH₂ protons (~3.8-4.0 ppm, triplet, 4H), and aromatic protons (~6.8-7.2 ppm, two doublets, 4H).[15]

    • ¹³C NMR (CDCl₃): Expect signals for the methyl carbon, four distinct aromatic carbons, and the two morpholine carbons (N-CH₂ and O-CH₂).[15]

    • Mass Spectrometry (EI-MS): Calculate the expected molecular ion peak (M⁺) for C₁₁H₁₅NO.[15]

Protocol 2: Synthesis of N-Benzylmorpholine via Reductive Amination

This protocol provides a general method for the N-alkylation of morpholine using an aldehyde.[8][16]

  • Materials & Reagents:

    • Morpholine (1.0 mmol, 1.0 eq.)

    • Benzaldehyde (1.1 mmol, 1.1 eq.)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 eq.)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic Acid (catalytic, ~1-2 drops)

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve morpholine (1.0 mmol) and benzaldehyde (1.1 mmol) in DCE (10 mL).

    • Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.

    • Stir at room temperature and monitor by TLC until the starting materials are consumed (typically 1-4 hours).

  • Work-up & Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • If necessary, purify the crude product by flash column chromatography.

  • Characterization (Self-Validation):

    • ¹H NMR (CDCl₃): Expect signals for the morpholine protons (typically two multiplets or broad signals), the benzylic CH₂ protons (~3.5 ppm, singlet, 2H), and the aromatic protons of the phenyl ring (~7.2-7.4 ppm, multiplet, 5H).

    • IR Spectroscopy: Look for the disappearance of the C=O stretch from benzaldehyde (~1700 cm⁻¹) and the presence of C-N and C-O stretching frequencies characteristic of the product.[17][18]

    • Mass Spectrometry: Confirm the molecular weight of the product, C₁₁H₁₅NO.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Reductive Amination 1. Incomplete iminium ion formation. 2. Ineffective reducing agent. 3. Sterically hindered carbonyl or amine.1. Add a catalytic amount of acetic acid or use a Lewis acid like Ti(OiPr)₄ to drive imine formation. 2. Switch to a more powerful reducing agent like NaBH₃CN (requires careful pH control) or perform a two-step procedure (isolate imine, then reduce).[9] 3. Increase reaction time and/or temperature.
No Reaction in Buchwald-Hartwig Amination 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Deactivated aryl halide (e.g., electron-rich).1. Ensure reagents are anhydrous and the reaction is under a strict inert atmosphere. Try a different ligand/palladium precursor combination. 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, DMF). 3. Use a more electron-rich "Buchwald" ligand and a stronger base like LHMDS. Increase reaction temperature.[11]
Multiple Products/Side Reactions 1. Over-alkylation in reductive amination. 2. Hydrolysis of reagents or intermediates.1. Use a 1:1 stoichiometry of amine to aldehyde. A stepwise procedure can also afford greater control.[8] 2. Ensure all solvents and reagents are anhydrous, particularly for the Buchwald-Hartwig reaction.

Conclusion

The synthesis of morpholine derivatives is a mature yet continually evolving field, critical to the discovery of new pharmacological agents. Mastery of core synthetic transformations such as reductive amination and palladium-catalyzed N-arylation provides a robust platform for generating novel chemical entities. By understanding the mechanistic principles behind these reactions, researchers can logically troubleshoot issues, optimize conditions, and efficiently construct libraries of morpholine analogs for biological evaluation. The protocols and insights provided herein serve as a foundational guide for scientists dedicated to harnessing the therapeutic potential of this remarkable heterocyclic scaffold.

References

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Available at: [Link]

  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. (2025). INTERNATIONAL JOURNAL OF PROGRESSIVE RESEARCH IN ENGINEERING MANAGEMENT AND SCIENCE. Available at: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews. Available at: [Link]

  • Synthesis of Morpholines and Piperazines by an Ugi Multicomponent Reaction. (2017). Organic Letters. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Available at: [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online. Available at: [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2025). ResearchGate. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). Semantic Scholar. Available at: [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. (2020). PubMed. Available at: [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (n.d.). PubMed Central. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014). International Journal for Pharmaceutical Research Scholars. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). ResearchGate. Available at: [Link]

  • Synthesis of Morpholine-2,5-Diones by Tandem of Azido-Ugi and Ugi Reactions. (n.d.). ResearchGate. Available at: [Link]

  • Background on morpholine synthesis and our approach. (n.d.). ResearchGate. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University of Sussex. Available at: [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). PubMed Central. Available at: [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (2020). RSC Publishing. Available at: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Available at: [Link]

  • An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. (2025). OUCI. Available at: [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. (n.d.). ResearchGate. Available at: [Link]

  • Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (2008). PubMed. Available at: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.). ResearchGate. Available at: [Link]

  • Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death. (n.d.). NIH. Available at: [Link]

  • Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). MDPI. Available at: [Link]

  • Pictet–Spengler synthesis of twisted quinoline-fused BODIPYs as heavy-atom-free photosensitizers. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]

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Application Note & Protocol Guide: Utilizing 2-[(Cyclopropylmethoxy)methyl]morpholine as a Novel Chemical Probe for Monoamine Oxidase A

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in neuroscience, pharmacology, and medicinal chemistry.

Abstract: This document provides a comprehensive guide to the characterization and application of 2-[(Cyclopropylmethoxy)methyl]morpholine as a novel chemical probe. Based on the prevalence of the morpholine scaffold in bioactive compounds, particularly as inhibitors of monoamine oxidases (MAOs), this guide outlines a systematic approach to validate this molecule as a selective probe for Monoamine Oxidase A (MAO-A).[1][2][3] We present detailed protocols for the synthesis, in vitro enzymatic characterization, and cellular validation of this compound, establishing a framework for its use in elucidating the biological roles of MAO-A.

Introduction: The Rationale for a Novel MAO-A Probe

Monoamine oxidases (MAOs) are mitochondrial outer membrane enzymes critical for the degradation of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[4][5][6] The two isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities. Selective inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are utilized in the management of Parkinson's disease.[5][7] The development of potent and selective chemical probes for these enzymes is paramount for dissecting their physiological and pathological functions.

The morpholine moiety is a "privileged structure" in medicinal chemistry, frequently incorporated into molecules to enhance their biological activity and pharmacokinetic properties.[2][3] Given the established precedent for morpholine-containing compounds as MAO inhibitors, we hypothesize that this compound possesses inhibitory activity against MAOs. This guide provides the experimental framework to test this hypothesis and to fully characterize the compound as a chemical probe.

Synthesis and Characterization of this compound

Proposed Synthetic Pathway:

A potential synthesis could involve the reaction of a suitable morpholine precursor with a cyclopropylmethoxy-containing electrophile. For instance, commercially available 2-(hydroxymethyl)morpholine could be deprotonated with a strong base, such as sodium hydride, and subsequently reacted with (bromomethyl)cyclopropane to yield the target compound.

Characterization:

The identity and purity of the synthesized this compound must be rigorously confirmed using a panel of analytical techniques.

Analytical Technique Purpose Predicted Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation of covalent bonds.Characteristic peaks corresponding to the morpholine ring, the cyclopropyl group, and the methoxy linker.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.A molecular ion peak corresponding to the exact mass of C9H17NO2 (171.24 g/mol ).[10]
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak, indicating >95% purity.

In Vitro Enzymatic Assays for MAO Inhibition

The initial characterization of a putative MAO inhibitor involves determining its potency and selectivity for the two MAO isoforms. Several robust assay formats are available, including spectrophotometric, fluorometric, and luminescent methods.[4][5][11][12]

Protocol: Fluorometric MAO Inhibition Assay

This protocol is adapted from commercially available kits and established literature methods.[4] It relies on the MAO-catalyzed oxidation of a non-fluorescent substrate to a fluorescent product.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)[5]

  • This compound (test compound)

  • Clorgyline (selective MAO-A inhibitor, positive control)[6]

  • Selegiline (selective MAO-B inhibitor, positive control)[6]

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Enzyme Preparation: Dilute recombinant MAO-A and MAO-B in assay buffer to a working concentration.

  • Assay Reaction: a. To each well of the 96-well plate, add 20 µL of the test compound dilution or control. b. Add 40 µL of the diluted enzyme solution (MAO-A or MAO-B). c. Pre-incubate for 15 minutes at 37°C. d. Initiate the reaction by adding 40 µL of the MAO substrate.

  • Signal Detection: Incubate the plate at 37°C for 60 minutes. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the product of the substrate used.

  • Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Normalize the data to the vehicle control (DMSO) to obtain the percent inhibition. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation and Trustworthiness:

  • Positive Controls: The inclusion of known selective inhibitors (clorgyline for MAO-A, selegiline for MAO-B) validates the assay's ability to detect inhibition.

  • Negative Control: A vehicle control (DMSO) establishes the baseline enzyme activity.

  • Reproducibility: Perform each experiment in triplicate and repeat on at least three separate occasions to ensure the reliability of the IC50 values.[6]

Data Presentation: Potency and Selectivity
Compound MAO-A IC50 (nM) MAO-B IC50 (nM) Selectivity Index (SI = IC50 MAO-B / IC50 MAO-A)
This compoundExperimental ValueExperimental ValueCalculated Value
Clorgyline~3[12]>1000>333
Selegiline>1000~7[12]<0.007

A high selectivity index (>100-fold) for MAO-A would support the classification of this compound as a selective MAO-A inhibitor.

Cellular Assays for Target Engagement

Demonstrating the activity of a chemical probe in a cellular context is crucial to confirm its utility in biological systems. Cellular assays can measure the probe's ability to inhibit MAO-A activity within intact cells.

Protocol: Cellular MAO-A Activity Assay in Fibroblasts

This protocol is based on the measurement of the conversion of serotonin (5-HT) to 5-hydroxyindoleacetic acid (5-HIAA) by endogenous MAO-A in cultured fibroblasts.[13][14]

Materials:

  • Human fibroblast cell line (e.g., primary dermal fibroblasts)

  • Cell culture medium and supplements

  • This compound

  • Serotonin (5-HT)

  • Clorgyline

  • Aldehyde dehydrogenase (ALD)

  • High-performance liquid chromatography (HPLC) system with fluorometric detection

Procedure:

  • Cell Culture: Culture fibroblasts to confluency in 6-well plates.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or clorgyline for 1-2 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable buffer.

  • Enzymatic Reaction: a. Incubate the cell lysates with 5-HT and ALD to allow for the conversion of 5-HT to 5-HIAA.[13] b. Stop the reaction by adding perchloric acid.

  • Quantification of 5-HIAA: a. Centrifuge the samples to pellet the protein. b. Analyze the supernatant using HPLC with fluorometric detection to quantify the amount of 5-HIAA produced.[14]

  • Data Analysis: a. Normalize the 5-HIAA levels to the total protein concentration in each sample. b. Calculate the percent inhibition of MAO-A activity relative to the vehicle-treated cells. c. Determine the cellular IC50 value for this compound.

Workflow Diagram:

G cluster_cell_culture Cell Culture & Treatment cluster_assay MAO-A Activity Assay cluster_analysis Analysis Culture Culture Fibroblasts to Confluency Treat Treat with this compound Culture->Treat Lyse Cell Lysis Treat->Lyse Incubate Incubate Lysate with 5-HT and ALD Lyse->Incubate Stop Stop Reaction Incubate->Stop HPLC Quantify 5-HIAA by HPLC Stop->HPLC Analyze Calculate % Inhibition and IC50 HPLC->Analyze

Caption: Workflow for Cellular MAO-A Activity Assay.

Conclusion and Future Directions

This application note provides a comprehensive roadmap for the validation of this compound as a novel chemical probe for MAO-A. By following the detailed protocols for synthesis, in vitro characterization, and cellular target engagement, researchers can rigorously assess its potency, selectivity, and utility. A successful validation will establish this compound as a valuable tool for investigating the nuanced roles of MAO-A in health and disease, potentially paving the way for new therapeutic strategies.

References

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 399-408. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay (PDF). [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 618–624. [Link]

  • van den Heuvel, L. P., et al. (2021). Monoamine oxidase A activity in fibroblasts as a functional confirmation of MAOA variants. Journal of Inherited Metabolic Disease, 44(1), 226-233. [Link]

  • van den Heuvel, L. P., et al. (2020). Monoamine oxidase A activity in fibroblasts as a functional confirmation of MAOA variants. Research Square. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Tzara, A., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure & Dynamics, 1-20. [Link]

  • AlTamiemi, E. O., et al. (2013). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 10(2), 524-534. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(Cyclopropylmethoxy)methyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-[(Cyclopropylmethoxy)methyl]morpholine. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and purity. Here, we address specific experimental issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific, frequently encountered problems during the synthesis of this compound. A common and efficient route involves the N-alkylation of morpholine with (bromomethyl)cyclopropane to form N-(cyclopropylmethyl)morpholine, followed by a series of steps to introduce the methyl ether at the 2-position. However, for the purpose of this guide, we will focus on a convergent synthesis strategy: the reductive amination between morpholine-2-carbaldehyde and cyclopropylmethanol, as it presents unique and addressable challenges.

Diagram: General Synthesis Workflow

cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Work-up & Purification A Morpholine-2-carbaldehyde D Imine Formation (Intermediate) A->D B Cyclopropylmethanol B->D C Reducing Agent (e.g., NaBH(OAc)3) E Reduction to Amine C->E D->E Rate-limiting step F Aqueous Quench E->F G Extraction F->G H Chromatography / Distillation G->H I Final Product: This compound H->I

Caption: A generalized workflow for the synthesis via reductive amination.

Question 1: "My reductive amination reaction shows low conversion, and I'm recovering significant amounts of my starting aldehyde. What's going wrong?"

Answer: This is a classic issue in reductive amination, often pointing to problems with either imine formation or the reduction step itself.

  • Causality - Inefficient Imine Formation: The crucial first step is the condensation of your aldehyde (morpholine-2-carbaldehyde) and amine (cyclopropylmethanol is not an amine, a more plausible route is the reaction of 2-(hydroxymethyl)morpholine with a cyclopropylmethyl halide, or the reductive amination of an appropriate aldehyde with morpholine). Let's assume the intended route involves reacting a morpholine derivative with a cyclopropylmethyl electrophile. A common failure point is the presence of excess water, which can hydrolyze the intermediate iminium ion back to the starting materials. While some reductive aminations are tolerant to water, using anhydrous solvents is a best practice. The pKa of the amine and the pH of the reaction medium are also critical. The reaction is often favored under slightly acidic conditions (pH 4-6), which protonates the aldehyde carbonyl, making it more electrophilic, but does not excessively protonate the amine, which would render it non-nucleophilic.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry your solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)) over molecular sieves prior to use. Ensure your starting materials are also dry.

    • Catalytic Acid: Introduce a catalytic amount of a weak acid, such as acetic acid (AcOH), to promote imine formation. A common practice is to use 0.5-1.0 equivalent of AcOH.

    • Pre-formation of Imine: In a separate step, stir the aldehyde and amine together in the solvent for 1-2 hours at room temperature before adding the reducing agent. You can monitor the formation of the imine by TLC or ¹H NMR (observing the disappearance of the aldehyde proton).

  • Causality - Inactive Reducing Agent: The choice of reducing agent is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred because it is mild, selective for imines over aldehydes, and does not react violently with protic solvents like other hydrides. However, it is moisture-sensitive and can lose its activity if not stored properly.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use a fresh bottle of NaBH(OAc)₃ or one that has been stored in a desiccator.

    • Consider Alternatives: While NaBH(OAc)₃ is excellent, other agents can be used. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and requires careful handling. For a more robust process, catalytic hydrogenation (e.g., H₂, Pd/C) can be an excellent, high-yielding alternative if the molecule is stable to these conditions.

Data Table: Comparison of Common Reducing Agents
Reducing AgentTypical Solvent(s)Operating pHProsCons
Sodium TriacetoxyborohydrideDCE, DCM, THF4-6Mild, selective, commercially available.Moisture sensitive, can be slow.
Sodium CyanoborohydrideMeOH, EtOH3-6Effective and well-documented.Highly toxic (potential for HCN gas evolution at low pH).
Catalytic Hydrogenation (Pd/C)MeOH, EtOH, EtOAcNeutralHigh yielding, clean, atom-economical.Requires specialized equipment (hydrogenator), may reduce other groups.

Question 2: "My final product is contaminated with a persistent, higher molecular weight impurity. What is it and how do I prevent it?"

Answer: This is often indicative of a side reaction, most commonly the formation of a tertiary amine via over-alkylation.

  • Causality - The Leuckart-Wallach Type Reaction: In some reductive aminations, particularly if using formic acid or its derivatives as a hydride source, or under certain pH and temperature conditions, the newly formed secondary amine can react with another molecule of the aldehyde to form a tertiary amine. This results in a dimeric impurity that can be difficult to separate from your desired product.

  • Troubleshooting & Prevention:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine relative to the aldehyde. This ensures the aldehyde is consumed, minimizing the chance for the product to react with it.

    • Slow Addition of Reducing Agent: Add the reducing agent portion-wise or as a solution via a syringe pump. This keeps the concentration of the reactive iminium intermediate low and favors its reduction over side reactions.

    • Temperature Control: Run the reaction at a lower temperature (0 °C to room temperature). Higher temperatures can accelerate the rate of side reactions.

    • Purification Strategy: If the impurity has already formed, careful column chromatography is usually the most effective method for removal. Due to the similar polarity of the product and the tertiary amine impurity, a shallow gradient and high-resolution silica are recommended.

Diagram: Troubleshooting Low Yield

A Low Yield Observed B Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) A->B C Recovered Starting Aldehyde? B->C D Major Side Product(s)? B->D E YES C->E   F NO C->F   G YES D->G   H NO D->H   I Issue: Incomplete Reaction E->I M Issue: Product Degradation F->M K Issue: Over-alkylation or Dimer G->K H->M J Action: 1. Check reducing agent activity. 2. Add catalytic acid (AcOH). 3. Pre-form imine before reduction. I->J L Action: 1. Adjust stoichiometry (excess amine). 2. Lower reaction temperature. 3. Slow addition of reducing agent. K->L N Action: 1. Check work-up pH. 2. Use milder purification (e.g., flash chromatography vs. distillation). M->N

Caption: A decision tree for diagnosing the root cause of low product yield.

Frequently Asked Questions (FAQs)

Q: What is the most critical step for maximizing overall yield in this synthesis? A: The reductive amination step itself is the most yield-critical. Success here is contingent on the delicate balance between the rate of imine formation and the rate of its reduction. Optimizing the pH, solvent, temperature, and rate of addition of the reducing agent for this specific step will have the most significant impact on your final isolated yield.

Q: Which analytical techniques are best for in-process control (IPC)? A: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the consumption of the starting aldehyde. Use a stain like potassium permanganate, which is highly sensitive to aldehydes and amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for IPC. It allows you to track the disappearance of reactants and the appearance of your product, while also identifying the mass of any impurities or side products in real-time.

  • ¹H NMR: Can be used on crude aliquots to get a quantitative ratio of starting material to product, providing a more accurate measure of conversion than TLC.

Q: Are there viable alternative synthetic routes to consider? A: Yes. A highly effective alternative involves the alkylation of 2-(hydroxymethyl)morpholine with a cyclopropylmethyl halide (e.g., (bromomethyl)cyclopropane). This is a classic Williamson ether synthesis. While seemingly straightforward, this route has its own challenges, such as controlling O-alkylation vs. N-alkylation if the morpholine nitrogen is not protected. If the nitrogen is protected (e.g., with a Boc group), the synthesis requires additional protection and deprotection steps, which can lower the overall yield. However, for certain applications, the cleanliness of this reaction may be advantageous.

Experimental Protocol: Optimized Reductive Amination

This protocol provides a detailed, step-by-step methodology for the reductive amination step.

Objective: To synthesize this compound from morpholine-2-carbaldehyde and cyclopropylmethanol. (Note: As cyclopropylmethanol is not an amine, a more chemically sound protocol would involve reacting 2-(aminomethyl)morpholine with cyclopropylcarboxaldehyde. The following protocol is based on this more plausible transformation.)

Materials:

  • 2-(Aminomethyl)morpholine (1.0 eq)

  • Cyclopropylcarboxaldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(aminomethyl)morpholine (1.0 eq) and anhydrous DCM.

  • Add cyclopropylcarboxaldehyde (1.1 eq) followed by acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation. Monitor the reaction by TLC (stain with KMnO₄).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by LC-MS.

  • Work-up: a. Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer twice with DCM. d. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A Practical, General, and Non-toxic Procedure. Source: Journal of Organic Chemistry (1996) URL: [Link]

  • Title: The Williamson Ether Synthesis. Source: Chemical Reviews (1954) URL: [Link]

Technical Support Center: Investigating Potential Off-Target Effects of Novel Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to assist you in navigating the complexities of characterizing novel compounds, specifically focusing on the potential off-target effects of molecules containing the morpholine scaffold, such as 2-[(Cyclopropylmethoxy)methyl]morpholine. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your research.

The morpholine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and is known for conferring favorable pharmacokinetic properties.[1][2][3][4] However, like any small molecule, morpholine derivatives can interact with multiple cellular targets, leading to unexpected biological responses or toxicity.[5][6] Understanding these off-target effects is critical for accurate interpretation of experimental data and for the successful development of new therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes after treating cells with our novel morpholine compound. Could these be off-target effects?

A1: It is highly probable that unexpected cellular phenotypes arise from off-target effects. Small molecule inhibitors frequently interact with proteins other than their intended target, which can lead to a wide spectrum of cellular responses.[5][7] In some cases, the desired therapeutic effect of a drug is actually mediated through these off-target interactions.[5] Therefore, it is crucial to experimentally validate that the observed phenotype is a direct consequence of modulating the intended target.

Q2: What are some common cellular consequences of off-target effects that we should be aware of?

A2: Off-target effects can manifest in numerous ways, often resulting in cellular toxicity. Common mechanisms of cell toxicity include the overproduction of reactive oxygen species (ROS), subsequent oxidative stress, mitochondrial dysfunction, and DNA damage.[7] These events can trigger various forms of cell death, such as apoptosis or necrosis, and can also lead to alterations in signaling pathways that are unrelated to the primary target.[7]

Q3: How can we definitively determine if the observed efficacy of our compound is due to an on-target or off-target effect?

A3: A robust method to distinguish between on-target and off-target effects is to assess the compound's efficacy in the absence of its intended target.[7] This can be achieved by using techniques like CRISPR/Cas9-mediated gene knockout to create a cell line that does not express the target protein. If your compound continues to elicit the same response in these knockout cells, it strongly suggests that the effect is mediated through one or more off-target interactions.[5][7]

Q4: What are some initial steps to profile the potential off-target interactions of our compound?

A4: A common starting point is to perform secondary pharmacology screening, where the compound is tested against a panel of known receptors, enzymes, ion channels, and transporters that are frequently associated with adverse drug effects.[6] This can provide an early indication of potential liabilities. Additionally, computational approaches, such as those using AI and machine learning, can predict potential off-target interactions based on the chemical structure of your molecule.[8]

Troubleshooting Guides & Experimental Protocols

Guide 1: Validating On-Target Engagement

A critical first step is to confirm that your compound directly engages its intended target in a cellular context.

Issue: Uncertainty about whether the compound's effect is due to direct interaction with the primary target.

Troubleshooting Workflow:

cluster_0 On-Target Engagement Validation A Start: Hypothesis of On-Target Effect B Cellular Thermal Shift Assay (CETSA) or Isothermal Dose-Response (ITDR) Assay A->B C Observe Thermal Stabilization of Target Protein? B->C D Yes: Evidence of Direct Target Engagement C->D Positive E No: Lack of Evidence for Direct Engagement C->E Negative G Proceed to Target Knockout Validation D->G F Consider Alternative Engagement Assays (e.g., NanoBRET, SPR) E->F F->B

Caption: Workflow for validating on-target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework for performing a CETSA experiment.

  • Cell Culture and Treatment: Culture your target cells to an appropriate density. Treat the cells with your morpholine compound at various concentrations, including a vehicle control.

  • Cell Lysis: After incubation, harvest the cells and lyse them to release the proteins.

  • Heat Challenge: Aliquot the cell lysates and expose them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) to induce protein denaturation.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of your target protein using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of your compound indicates thermal stabilization and suggests direct binding.

Guide 2: Differentiating On-Target vs. Off-Target Phenotypes

If on-target engagement is confirmed, the next step is to determine if the observed phenotype is a direct result of this engagement.

Issue: The observed cellular phenotype may not be a direct consequence of inhibiting the primary target.

Troubleshooting Workflow:

cluster_1 On-Target vs. Off-Target Phenotype Differentiation A Start: Confirmed On-Target Engagement B Generate Target Knockout (KO) Cell Line using CRISPR/Cas9 A->B C Treat Wild-Type (WT) and KO Cells with Compound B->C D Measure Phenotypic Response (e.g., Cell Viability, Signaling Pathway Modulation) C->D E Does the Compound Still Elicit the Same Response in KO Cells? D->E F Yes: Phenotype is Off-Target Mediated E->F Positive G No: Phenotype is On-Target Mediated E->G Negative H Initiate Off-Target Identification Efforts F->H

Caption: Workflow for differentiating on-target and off-target phenotypes.

Experimental Protocol: Target Knockout Validation using CRISPR/Cas9

This protocol provides a general overview for validating on-target effects using CRISPR/Cas9.[7]

  • Design and Synthesize sgRNA: Design two to three single-guide RNAs (sgRNAs) targeting a constitutive exon of the gene encoding the primary target protein.

  • Generate Cas9-Expressing Cell Line: Establish a stable cell line expressing the Cas9 nuclease.

  • Transfect sgRNAs: Transfect the Cas9-expressing cells with the designed sgRNAs.

  • Isolate and Validate Knockout Clones: Isolate single-cell clones and screen for target protein knockout using Western blotting or genomic sequencing.

  • Phenotypic Assay: Treat the validated knockout clones and the parental wild-type cells with your morpholine compound across a range of concentrations.

  • Compare Responses: Measure the desired phenotypic endpoint (e.g., cell viability, apoptosis) in both cell lines. A loss of compound activity in the knockout cells confirms an on-target effect.

Guide 3: Identifying Specific Off-Target Proteins

If evidence points to an off-target effect, the next challenge is to identify the responsible protein(s).

Issue: The identity of the off-target protein(s) is unknown.

Troubleshooting Workflow:

cluster_2 Off-Target Identification Strategies A Start: Evidence of Off-Target Effect B Affinity-Based Proteomics (e.g., Chemical Proteomics) A->B C Genetic Screens (e.g., CRISPR Screens) A->C D Broad Kinase Profiling A->D E Identify Candidate Off-Targets B->E C->E D->E F Validate Candidates using Orthogonal Assays E->F

Caption: Strategies for identifying specific off-target proteins.

Data Summary: Common Approaches for Off-Target Identification

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.Unbiased, identifies direct binding partners.Can be technically challenging, may miss low-affinity interactions.
Kinase Profiling The compound is screened against a large panel of purified kinases to determine its inhibitory activity.Comprehensive for kinases, provides quantitative data (IC50).Limited to kinases, does not assess other protein classes.
CRISPR-based Screens A pooled library of sgRNAs is used to create a population of cells with different gene knockouts. The population is treated with the compound, and changes in sgRNA representation identify genes that modulate sensitivity.Unbiased, identifies functionally relevant targets.Can be complex to perform and analyze, may not identify direct binding partners.
Thermal Proteome Profiling (TPP) Combines CETSA with mass spectrometry to assess the thermal stability of thousands of proteins simultaneously in response to compound treatment.Unbiased, provides a global view of target engagement in a cellular context.Requires specialized equipment and expertise in proteomics data analysis.

Concluding Remarks

The investigation of off-target effects is a fundamental aspect of drug discovery and chemical biology. For novel molecules like this compound, a systematic and multi-faceted approach is essential for building a comprehensive understanding of its biological activity. By employing the strategies and protocols outlined in this guide, researchers can more confidently characterize their compounds, leading to more robust and reproducible scientific findings.

References

  • Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tesmer, M., … & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Chen, B., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Molecules, 28(14), 5394. [Link]

  • Lynch, J. J., et al. (2017). A new preclinical paradigm for seizure risk assessment. Journal of Pharmacological and Toxicological Methods, 88(Pt 1), 21-34. [Link]

  • LessWrong. (2025). Mapping the off-target effects of every FDA-approved drug in existence. [Link]

  • Banu, H., & Singh, S. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(3), 136-146. [Link]

  • Cignarella, G., et al. (1988). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry, 31(4), 783-787. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 795-828. [Link]

  • Morris, H., et al. (2017). Syntheses, analytical and pharmacological characterizations of the ‘legal high’ 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis, 9(10), 1511-1520. [Link]

  • Boehringer Ingelheim Pharmaceuticals, Inc. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • PrepChem. Synthesis of 2-[α-(2-methoxy-phenoxy)-benzyl]-morpholine. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 931. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Google Patents. (1987). US4647663A - Synthesis of morpholine.
  • Tian, T., et al. (2024). Reducing CRISPR-Cas9 off-target effects by optically controlled chemical modifications of guide RNA. Cell Chemical Biology, 31(10), 1839-1851.e8. [Link]

  • Bissy, E., & Sarris, K. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • CRISPR Medicine News. (2021). Strategies to Avoid and Reduce Off-Target Effects. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-[(Cyclopropylmethoxy)methyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[(Cyclopropylmethoxy)methyl]morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility issues that may be encountered during your experiments. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the successful dissolution and application of this compound in your research.

Understanding the Molecule: A Balance of Properties

This compound is a unique molecule featuring a morpholine ring, which generally imparts a degree of hydrophilicity and aqueous solubility.[1][2] The nitrogen atom in the morpholine ring is basic, meaning its protonation state and, consequently, its solubility are pH-dependent.[1][3] However, the presence of the cyclopropylmethoxy)methyl substituent introduces a significant nonpolar character, which can counteract the solubility-enhancing effect of the morpholine moiety. The cyclopropyl group, while often beneficial for metabolic stability and potency, can contribute to the compound's lipophilicity.[4][5]

This balance between the hydrophilic morpholine core and the hydrophobic substituent is key to understanding and addressing solubility challenges.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the handling and dissolution of this compound.

Q1: What is the expected aqueous solubility of this compound?

Q2: Which organic solvents are likely to be effective for initial stock solution preparation?

For creating a concentrated stock solution, it is advisable to start with common water-miscible organic solvents. Based on the properties of similar structures, the following solvents are good starting points:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

It is crucial to prepare a high-concentration stock in one of these solvents, which can then be diluted into your aqueous experimental medium.

Q3: Can I expect pH to have a significant impact on the solubility of this compound?

Absolutely. The morpholine ring contains a secondary amine, which is basic.[3] At acidic pH values (below the pKa of the morpholine nitrogen), the amine will be protonated, forming a more soluble salt. This is a fundamental principle for solubilizing many amine-containing compounds.[6]

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

If you are encountering precipitation, cloudiness, or incomplete dissolution of this compound in your experiments, follow this systematic troubleshooting guide.

Issue 1: Precipitation upon dilution of an organic stock solution into an aqueous buffer.

This is a common issue when a compound is highly soluble in an organic solvent but has limited solubility in the final aqueous medium.

Underlying Cause: The aqueous environment cannot accommodate the concentration of the compound after dilution, leading to it crashing out of solution.

Solutions:

  • Decrease the Final Concentration: The simplest first step is to lower the final concentration of the compound in your aqueous medium.

  • Optimize the Dilution Method:

    • Rapid Stirring: Ensure the aqueous buffer is being vigorously stirred while slowly adding the stock solution. This promotes rapid dispersion and can prevent localized high concentrations that initiate precipitation.

    • Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach.

  • Employ Co-solvents: The inclusion of a water-miscible organic solvent in your final aqueous buffer can significantly enhance the solubility of your compound.[7]

    • Recommended Co-solvents: Ethanol, Propylene Glycol, or PEG 400.

    • Protocol: Prepare your aqueous buffer containing a certain percentage (e.g., 1-10%) of the co-solvent before adding your compound's stock solution. The required percentage will need to be determined empirically.

Experimental Workflow for Co-solvent Screening

Below is a diagram illustrating a systematic approach to identifying an effective co-solvent.

pHOptimization A Start: Compound precipitates in neutral buffer (pH 7.4) B Prepare acidic buffers (e.g., pH 4.0, 5.0, 6.0) A->B C Attempt to dissolve compound B->C D Is it soluble? C->D E Success! Determine the optimal pH for your experiment. D->E Yes F Consider a combination of pH adjustment and co-solvents. D->F No

Caption: Decision tree for optimizing the pH to improve solubility.

Issue 3: Compound appears to degrade or is unstable in certain solvent/buffer systems.

Underlying Cause: While morpholine itself is relatively stable, the overall structure of your compound could be susceptible to degradation under certain conditions (e.g., extreme pH, presence of reactive species).

Solutions:

  • Stability Assessment:

    • Protocol: Prepare your compound in the desired solvent/buffer system and incubate it under your experimental conditions for various time points. Analyze the samples by HPLC or LC-MS to check for the appearance of degradation products.

  • Avoid Harsh Conditions: If instability is observed at very low or high pH, try to find a balance between solubility and stability. A mildly acidic condition might provide sufficient solubility without causing significant degradation.

  • Fresh Preparations: Always prepare your solutions fresh before each experiment to minimize the impact of any potential long-term instability.

Quantitative Data Summary

While specific data for this compound is not available, the following table provides a general guide to the properties of related structural motifs.

Compound/MoietyRelevant PropertyImplication for Solubility
Morpholine Miscible with water [3]The core ring structure contributes positively to aqueous solubility.
N-Methylmorpholine Soluble in water [8]Small alkyl substitutions on the nitrogen may not drastically reduce aqueous solubility.
Cyclopropyl group Increases lipophilicityThis substituent will likely decrease aqueous solubility compared to unsubstituted morpholine.
Ether Linkage Can act as a hydrogen bond acceptorMay have a minor positive contribution to solubility.

Detailed Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh a small amount of this compound.

  • Add a minimal amount of a suitable organic solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM).

  • Use gentle vortexing or sonication to ensure complete dissolution.

  • Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

Protocol 2: pH-Dependent Solubility Test
  • Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • To a fixed volume of each buffer, add a small, consistent amount of the solid compound or a concentrated aliquot of the organic stock solution.

  • Vortex or shake the samples for a set period (e.g., 1 hour) at a controlled temperature.

  • Visually inspect for any undissolved material or precipitation.

  • (Optional) For a quantitative assessment, centrifuge the samples, and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV.

References

  • Amines & Plasticizers Limited. (n.d.). Morpholine & Substituted Morpholines. Retrieved January 19, 2026, from [Link]

  • Costantino, L., Barlocco, D., & Macchi, F. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2248–2267. [Link]

  • N-Methylmorpholine. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Peterson, G. J., & Tadi, P. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 280, 04003. [Link]

  • Rochester University. (n.d.). Workup: Amines. Retrieved January 19, 2026, from [Link]

  • Tropsha, A. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8581–8602. [Link]

  • Yalkowsky, S. H., & Rubino, J. T. (1985). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Journal of Pharmaceutical Sciences, 74(4), 416–421. [Link]

  • Morpholine. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • ChemBK. (n.d.). N-Methylmorpholine. Retrieved January 19, 2026, from [Link]

  • Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • S. S. S. College of Engineering. (2022). Investigation of N-Substituted Morpholine Structures in an Amphiphilic PDMS-Based Antifouling and Fouling-Release Coating. ACS Applied Materials & Interfaces, 14(14), 16689–16701. [Link]

Sources

Technical Support Center: Optimizing Experimental Conditions for 2-[(Cyclopropylmethoxy)methyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, prized for its ability to improve the physicochemical properties and pharmacokinetic profiles of drug candidates.[1][2] The specific compound, 2-[(Cyclopropylmethoxy)methyl]morpholine, incorporates a flexible ether linkage and a cyclopropyl group, features that are of significant interest for modulating metabolic stability and target binding.

This technical support guide is designed for researchers, medicinal chemists, and process development professionals. It provides a comprehensive, experience-driven framework for troubleshooting common issues and optimizing the synthesis of this compound and its analogs. Our approach is grounded in fundamental chemical principles, moving beyond simple procedural lists to explain the causality behind experimental choices.

While specific literature on this compound is sparse, the synthetic strategies and troubleshooting advice presented here are derived from well-established and modern methodologies for constructing substituted morpholines.[3][4]

Proposed Synthetic Pathway

A robust and efficient synthesis is the foundation of any successful experimental campaign. We propose a modern, two-step approach for the synthesis of this compound, adapted from a highly regarded protocol for creating C-substituted morpholines from 1,2-amino alcohols.[3][4] This pathway is chosen for its high yield, redox-neutral conditions, and use of inexpensive reagents.

The key intermediate is the amino alcohol 2 , which can be synthesized from the commercially available epoxide 1 . The subsequent reaction with ethylene sulfate (3 ) yields a zwitterionic intermediate (4 ), which is then cyclized with a base to afford the target morpholine (5 ).

G cluster_step1 Step 1: Amino Alcohol Formation cluster_step2 Step 2: Morpholine Ring Formation A 1-((Cyclopropylmethoxy)methyl)oxirane (1) B 1-Amino-3-(cyclopropylmethoxy)propan-2-ol (2) A->B NH₃ (aq) or NaN₃ then reduction C Ethylene Sulfate (3) D Zwitterionic Intermediate (4) C->D SN2 Reaction (N-Monoalkylation) E This compound (5) D->E Base (e.g., tBuOK) Intramolecular Cyclization B_ref 1-Amino-3-(cyclopropylmethoxy)propan-2-ol (2) B_ref->D SN2 Reaction (N-Monoalkylation)

Caption: Proposed two-step synthesis of the target compound.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Question 1: The initial N-monoalkylation reaction (Step 2a) is slow, incomplete, or shows significant dialkylation.

Answer: This is a critical step where selectivity is paramount. The success of this SN2 reaction hinges on managing the nucleophilicity of the primary amine and the reactivity of the electrophile, ethylene sulfate.

Potential Causes & Solutions:

  • Solvent Choice: The polarity and nature of the solvent can dramatically influence reaction rates.

    • Expert Insight: While polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, they may also promote undesired side reactions. Protic solvents like ethanol or even water can be surprisingly effective by stabilizing the zwitterionic intermediate, preventing dialkylation.[4] We recommend starting with ethanol or isopropanol.

  • Temperature Control:

    • Expert Insight: This reaction should typically be run at or slightly above room temperature. Excessively high temperatures can lead to decomposition of ethylene sulfate or promote the formation of byproducts. If the reaction is sluggish, a modest increase to 40-50°C is a reasonable first step.

  • Stoichiometry:

    • Expert Insight: Using a slight excess of the amino alcohol (2 ) can suppress dialkylation by ensuring the ethylene sulfate is consumed rapidly. However, a large excess will complicate purification. A molar ratio of 1.1:1 (amino alcohol to ethylene sulfate) is an optimal starting point.

Question 2: The final cyclization step (Step 2b) gives a low yield of the desired morpholine.

Answer: A low yield in the cyclization step often points to an incomplete reaction, degradation, or the formation of stable byproducts. The choice of base and reaction conditions are the most critical factors.

Potential Causes & Solutions:

  • Base Strength & Steric Hindrance:

    • Expert Insight: The base must be strong enough to deprotonate the hydroxyl group of the zwitterionic intermediate (4 ), initiating the intramolecular Williamson ether synthesis. Potassium tert-butoxide (tBuOK) is an excellent choice as its steric bulk minimizes competing intermolecular side reactions.[3] Weaker bases like sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) are often insufficient for this transformation.[5]

  • Reaction Temperature & Time:

    • Expert Insight: Cyclization may require elevated temperatures to proceed at a reasonable rate. Refluxing in a solvent like THF or 2-methyl-THF is a common starting point. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid decomposition from prolonged heating.

  • Water Contamination:

    • Expert Insight: The presence of water can hydrolyze the base and potentially interfere with the reaction. Ensure all reagents and solvents are anhydrous, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

G Problem Low Yield in Cyclization Cause1 Weak or Incorrect Base Problem->Cause1 Cause2 Sub-optimal Temperature Problem->Cause2 Cause3 Presence of Water Problem->Cause3 Solution1 Use a strong, non-nucleophilic base like tBuOK. Cause1->Solution1 Solution2 Screen temperatures (e.g., RT to reflux). Monitor reaction progress. Cause2->Solution2 Solution3 Use anhydrous solvents and run under inert atmosphere. Cause3->Solution3

Sources

Technical Support Center: Degradation Pathways of 2-[(Cyclopropylmethoxy)methyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-[(Cyclopropylmethoxy)methyl]morpholine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions that you may encounter during your experimental work. Our approach is grounded in scientific principles and practical, field-proven insights to support the integrity of your research.

Introduction to the Molecule and its Potential Metabolic Fates

This compound is a complex molecule featuring three key structural motifs that are susceptible to metabolic and chemical degradation: a morpholine ring, a cyclopropyl group, and an ether linkage. Understanding the stability of this compound is critical for drug development, as its degradation products could have different efficacy, toxicity, or pharmacokinetic profiles. The degradation can be broadly categorized into two main areas: metabolic degradation (in vivo and in vitro) and forced degradation (chemical stability).

Metabolic degradation is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver, which catalyze oxidative reactions. The morpholine ring, the cyclopropyl group, and the ether linkage are all potential sites for CYP-mediated metabolism. Forced degradation studies, on the other hand, assess the intrinsic stability of the molecule under various stress conditions, such as acid, base, oxidation, heat, and light, as recommended by ICH guidelines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific questions and potential issues you may face during your experiments.

FAQ 1: What are the most likely initial sites of metabolic degradation for this compound?

The initial sites of metabolism are likely to be the morpholine ring and the cyclopropyl group, primarily through oxidation by CYP450 enzymes.

  • Morpholine Ring: The morpholine ring is susceptible to C-N bond cleavage, a reaction often initiated by a cytochrome P-450 monooxygenase. This can lead to ring-opening and the formation of linear, more polar metabolites.

  • Cyclopropyl Group: The cyclopropyl group, while often incorporated into drug candidates to enhance metabolic stability, can also be a site of metabolism. CYP-mediated oxidation of a cyclopropyl ring can lead to hydroxylation or even ring-opening, potentially forming reactive intermediates.

  • Ether Linkage: The ether linkage is another potential site for oxidative cleavage.

Troubleshooting Experimental Results:

  • Observation: You observe multiple metabolites in your in vitro (e.g., liver microsomes, hepatocytes) assay, but you are unsure of the primary site of metabolism.

  • Suggested Protocol:

    • CYP450 Inhibition Studies: Use specific chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) to identify the key enzymes involved. A significant reduction in the formation of a particular metabolite in the presence of a specific inhibitor points to the involvement of that CYP isoform.

    • Reaction Phenotyping with Recombinant CYPs: Incubate the parent compound with individual recombinant human CYP enzymes to definitively identify which isoforms are responsible for generating specific metabolites.

    • Isotope Labeling Studies: Synthesize a version of the molecule with a stable isotope (e.g., ¹³C or ²H) at a specific position (e.g., on the cyclopropyl ring or the morpholine ring). Analyze the mass shift in the metabolites using LC-MS/MS to pinpoint the site of modification.

Diagram: Potential Metabolic Pathways

cluster_0 Metabolic Degradation of this compound cluster_1 Phase I Metabolism (CYP450) cluster_2 Phase II Metabolism Parent This compound M1 Morpholine Ring Oxidation (C-N Cleavage) Parent->M1 CYP450 M2 Cyclopropyl Ring Oxidation (Hydroxylation/Ring Opening) Parent->M2 CYP450 M3 Ether Cleavage Parent->M3 CYP450 M4 Glucuronidation M1->M4 M5 Sulfation M1->M5 M2->M4 M2->M5

Caption: Potential Phase I and Phase II metabolic pathways.

FAQ 2: How do I design a robust forced degradation study for this molecule?

A forced degradation study should systematically evaluate the stability of the molecule under various stress conditions to identify potential degradation products and establish degradation pathways.

Experimental Protocol: Forced Degradation Study

Stress ConditionReagent and ConditionsPotential Degradation Site
Acid Hydrolysis 0.1 M to 1 M HCl, reflux at 60-80°C for several hours.Ether linkage, Morpholine ring
Base Hydrolysis 0.1 M to 1 M NaOH, reflux at 60-80°C for several hours.Ether linkage
Oxidative Degradation 3-30% H₂O₂, room temperature for up to 7 days.Morpholine nitrogen, Cyclopropyl ring
Thermal Degradation Solid-state or solution at >60°C.General decomposition
Photolytic Degradation Exposure to UV and visible light (ICH Q1B guidelines).May induce radical reactions

Troubleshooting Experimental Design:

  • Observation: No degradation is observed under initial stress conditions.

  • Solution: Increase the severity of the conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time). However, be cautious of overly aggressive conditions that may not be relevant to real-world storage.

  • Observation: The parent compound degrades completely, making it difficult to identify intermediate degradation products.

  • Solution: Reduce the severity of the conditions (e.g., lower temperature, shorter time) and take time-point samples to monitor the progression of the degradation.

Diagram: Forced Degradation Workflow

cluster_0 Forced Degradation Experimental Workflow Start Prepare Solutions of This compound Acid Acid Hydrolysis (e.g., HCl) Start->Acid Base Base Hydrolysis (e.g., NaOH) Start->Base Oxidation Oxidative Stress (e.g., H2O2) Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photolytic Stress Start->Photo Analysis Analyze Samples by LC-MS/MS, NMR, etc. Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for conducting forced degradation studies.

FAQ 3: What are the best analytical techniques for identifying the degradation products?

A combination of chromatographic and spectroscopic techniques is essential for the separation, identification, and characterization of degradation products.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the workhorse technique for separating and identifying metabolites and degradation products. It provides information on the molecular weight and fragmentation pattern of each compound, which is crucial for structural elucidation.

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of degradation products.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Essential for the unambiguous structural characterization of isolated degradation products.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Can be used for volatile degradation products, potentially after a derivatization step to increase volatility.

Troubleshooting Analytical Methods:

  • Observation: Poor chromatographic separation of the parent compound and its degradation products.

  • Solution:

    • Method Development: Optimize the mobile phase composition, gradient, column chemistry (e.g., C18, phenyl-hexyl), and temperature.

    • Sample Preparation: Utilize solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

  • Observation: Difficulty in ionizing and detecting certain degradation products by mass spectrometry.

  • Solution:

    • Ionization Source: Experiment with different ionization sources (e.g., electrospray ionization - ESI, atmospheric pressure chemical ionization - APCI).

    • Mobile Phase Additives: The addition of modifiers like formic acid or ammonium formate can improve ionization efficiency.

References

  • Combourieu, B., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 153-158. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per

Technical Support Center: A Troubleshooting Guide for 2-[(Cyclopropylmethoxy)methyl]morpholine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[(Cyclopropylmethoxy)methyl]morpholine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis, purification, and application of this unique morpholine derivative. By understanding the underlying chemical principles of its structure, which combines a morpholine ring, a stable ether linkage, and a reactive cyclopropylmethyl moiety, we can anticipate and address experimental hurdles effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of this compound that I should be aware of?

A1: This molecule, with the chemical formula C9H17NO2 and a molecular weight of 171.24 g/mol [1], possesses three key structural components that dictate its reactivity and handling:

  • Morpholine Ring: A saturated heterocycle containing both an amine and an ether. The nitrogen atom imparts basic properties, though its nucleophilicity is somewhat attenuated by the electron-withdrawing effect of the adjacent oxygen atom[2].

  • Ether Linkage: Generally stable under neutral and basic conditions, but susceptible to cleavage under strong acidic conditions[3].

  • Cyclopropylmethyl Group: The three-membered cyclopropane ring is highly strained. This strain energy makes the ring susceptible to opening under various conditions, including acidic, reductive, or radical-mediated pathways[4][5]. The cyclopropyl group can also stabilize an adjacent carbocation through hyperconjugation[6].

Q2: What are the recommended storage and handling procedures for this compound?

A2: While specific stability data for this compound is not extensively published, general best practices for morpholine derivatives and ethers should be followed. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids. Given that some ethers can form explosive peroxides over time, it is prudent to date the container upon receipt and opening[7]. Always handle the compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: What are the main safety concerns associated with this compound?

A3: Based on the properties of related morpholine compounds, potential hazards include skin and eye irritation or burns. Inhalation may cause respiratory tract irritation. Flammability is also a potential concern[8]. Refer to the specific Safety Data Sheet (SDS) for detailed hazard information and emergency procedures.

Troubleshooting Guide: Synthesis & Purification

Issue 1: Low Yield During Synthesis

Q: I am attempting to synthesize this compound and experiencing consistently low yields. What are the likely causes and how can I optimize the reaction?

A: Low yields in the synthesis of substituted morpholines are a common challenge and can often be traced back to several factors. Let's break down the potential issues based on a plausible synthetic route, such as the alkylation of 2-(hydroxymethyl)morpholine with a cyclopropylmethyl halide.

Potential Causes & Solutions:

  • Sub-optimal Base Selection: The choice of base is critical for the deprotonation of the hydroxyl group on 2-(hydroxymethyl)morpholine.

    • Insight: A weak base may not fully deprotonate the alcohol, leading to incomplete reaction. A very strong base might promote side reactions.

    • Solution: Screen a variety of bases. Sodium hydride (NaH) in an aprotic solvent like THF or DMF is a common choice for forming alkoxides. Alternatively, potassium tert-butoxide (t-BuOK) can be effective. Start with stoichiometric amounts and consider a slight excess if incomplete reaction persists.

  • Competing N-Alkylation: The secondary amine of the morpholine ring is also nucleophilic and can compete with the hydroxyl group for the electrophilic cyclopropylmethyl halide.

    • Insight: N-alkylation is often faster than O-alkylation. Protecting the morpholine nitrogen is a standard strategy to prevent this side reaction.

    • Solution: Introduce an N-protecting group, such as a Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy) group, prior to the alkylation step. This will direct the reaction to the desired hydroxyl group. The protecting group can be removed in a subsequent step.

  • Reaction Temperature and Time: Ether synthesis can be sensitive to temperature.

    • Insight: Insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition of starting materials or products.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Start at room temperature and gradually increase the heat if no reaction is observed. An optimal temperature is often between 50-80 °C for this type of Williamson ether synthesis.

Workflow for Optimizing Synthesis

G cluster_start Low Yield Observed cluster_troubleshoot Troubleshooting Steps cluster_outcome Desired Outcome start Low Yield in Synthesis protect Protect Morpholine Nitrogen (e.g., Boc, Cbz) start->protect Is N-alkylation a possibility? base Optimize Base (e.g., NaH, t-BuOK) conditions Adjust Reaction Conditions (Temperature, Time) base->conditions If yield is still low... protect->base After protection... monitor Monitor Reaction Progress (TLC, GC-MS) conditions->monitor Continuously... end Improved Yield of This compound monitor->end Reaction Complete

Caption: Decision workflow for troubleshooting low synthesis yields.

Issue 2: Difficulty in Purification and Presence of Impurities

Q: My crude product is a complex mixture, and I am struggling to isolate pure this compound using standard column chromatography.

A: The purification of morpholine derivatives can be challenging due to their basic nature and the potential for closely related impurities.

Potential Causes & Solutions:

  • Peak Tailing in Chromatography: The basic nitrogen of the morpholine can interact strongly with the acidic silanol groups of a standard silica gel stationary phase, leading to broad peaks and poor separation.

    • Insight: This is a common issue for amine-containing compounds.

    • Solution:

      • Base-Deactivated Silica: Use a pre-treated or base-deactivated silica gel for column chromatography.

      • Solvent Additive: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent system. This will occupy the active sites on the silica and improve the peak shape of your compound.

  • Co-elution of Isomers or Byproducts: If N-alkylation occurred, the N-alkylated and O-alkylated products may have very similar polarities, making them difficult to separate.

    • Insight: Structural isomers can be chromatographically challenging.

    • Solution: A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, may improve separation. If co-elution persists, consider converting the crude mixture to their hydrochloride salts. The differing salt properties can sometimes allow for separation via crystallization.

  • Presence of Unreacted Starting Material: Incomplete reactions will leave starting materials in the crude product.

    • Insight: This points back to a need for reaction optimization.

    • Solution: Ensure the reaction has gone to completion using TLC or GC-MS before workup. If starting material is present, consider driving the reaction further with additional reagent, heat, or time. Alternatively, a chemical wash during workup (e.g., a dilute acid wash to remove a basic starting amine, or a basic wash to remove an acidic starting material) can be effective.

Troubleshooting Guide: Experimental Applications

Issue 3: Unexpected Side Reactions - Ring Opening of the Cyclopropyl Group

Q: During a reaction under acidic conditions, I observed the formation of unexpected byproducts and a loss of my starting material. Could the cyclopropyl group be reacting?

A: Yes, this is a significant possibility. The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions, particularly under acidic conditions.

Mechanism and Consequences:

  • Acid-Catalyzed Ring Opening: In the presence of a strong acid, the ether oxygen can be protonated. This can be followed by a nucleophilic attack that leads to the opening of the cyclopropane ring to form a more stable, acyclic carbocation. This carbocation can then be trapped by a nucleophile present in the reaction mixture, leading to a variety of linear byproducts[3].

  • Reductive Cleavage: Certain reducing agents can also induce ring opening[3].

  • Radical Reactions: The cyclopropylmethyl radical can also undergo rapid ring-opening[9].

Preventative Measures and Solutions:

  • Avoid Strong Acids: Whenever possible, avoid using strong Brønsted or Lewis acids in subsequent reaction steps. If an acid is required, use the mildest possible acid that will achieve the desired transformation.

  • Temperature Control: Ring-opening reactions are often accelerated by heat. Running reactions at lower temperatures can help to minimize this side reaction.

  • Alternative Synthetic Strategies: If a particular transformation requires harsh acidic conditions, it may be necessary to reconsider the synthetic strategy. For example, the cyclopropylmethoxy)methyl side chain could be introduced at a later stage in the synthesis to avoid exposing it to these conditions.

Diagram of Potential Ring-Opening Pathway

G Start This compound Protonated Protonated Ether (Activated Intermediate) Start->Protonated Strong Acid (H+) RingOpened Ring-Opened Carbocation (Unstable Intermediate) Protonated->RingOpened Ring Opening Byproducts Linear Byproducts (e.g., Homoallylic Alcohols) RingOpened->Byproducts Nucleophilic Attack (Nu-)

Caption: Acid-catalyzed ring-opening of the cyclopropylmethyl group.

Analytical Characterization

Q: What analytical techniques are best suited for characterizing this compound and its reaction products?

A: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization.

Technique Purpose Expected Observations / Potential Issues
NMR Spectroscopy (¹H, ¹³C) Structural Elucidation- ¹H NMR: Look for characteristic signals of the morpholine ring, the cyclopropyl protons (typically in the upfield 0-1 ppm region), and the methylene protons of the ether linkage. - ¹³C NMR: Confirm the number of unique carbons.
Mass Spectrometry (GC-MS, LC-MS) Molecular Weight Confirmation & Impurity Identification- Provides the molecular ion peak (m/z = 171.24 for the neutral molecule). - Useful for identifying byproducts such as N-alkylated isomers or ring-opened products. Derivatization may be needed for GC-MS analysis[10].
Infrared (IR) Spectroscopy Functional Group Identification- Look for C-O-C stretching vibrations for the ether and morpholine ring, and C-H stretches for the alkyl and cyclopropyl groups. The absence of a broad O-H stretch would indicate complete reaction of the starting alcohol.
High-Performance Liquid Chromatography (HPLC) Purity Assessment & Purification- A reverse-phase C18 column is common. - As mentioned in the purification section, peak tailing can be an issue. Use a mobile phase with a buffer or an amine additive to ensure sharp peaks and accurate purity assessment[11].

References

  • PMC. Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Available from: [Link]

  • PMC. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Available from: [Link]

  • ACS Publications. Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives | JACS Au. Available from: [Link]

  • ResearchGate. (PDF) Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. Available from: [Link]

  • Journal of the American Chemical Society. Kinetics of Cyclopropylcarbinyl Radical Ring Openings Measured Directly by Laser Flash Photolysis. Available from: [Link]

  • Reactivity of electrophilic cyclopropanes. Available from: [Link]

  • Wikipedia. Cyclopropyl group. Available from: [Link]

  • PMC. Expanding Complex Morpholines Using Systematic Chemical Diversity. Available from: [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]

  • PubMed. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Available from: [Link]

  • PubChem. 2-Methylmorpholine. Available from: [Link]

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Technical Support Center: Strategies for Mitigating 2-[(Cyclopropylmethoxy)methyl]morpholine-Induced Toxicity in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-[(Cyclopropylmethoxy)methyl]morpholine in their experimental workflows. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate and mitigate potential cytotoxicity in your cell-based assays. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity and reproducibility of your results.

Introduction: Understanding Potential Morpholine-Derivative Cytotoxicity

Morpholine and its derivatives are versatile pharmacophores in medicinal chemistry, valued for their favorable physicochemical and metabolic properties.[1] However, as with many small molecules, off-target effects, including cytotoxicity, can be a concern in in vitro models. The compound this compound (CAS 1343908-92-8) is a morpholine derivative for which specific cytotoxic data is not widely available.[2] Therefore, a systematic approach to evaluating and minimizing its potential toxicity is crucial for accurate experimental outcomes.

This guide will walk you through a logical progression of assessing, troubleshooting, and mitigating cytotoxicity, ensuring that your observations are a true reflection of your experimental variables, not an artifact of cellular stress.

PART 1: Troubleshooting Guide - Navigating Unexpected Cytotoxicity

This section is designed to address common issues encountered during the use of this compound in cell culture.

Initial Observations of High Cell Death

Question: I've just started working with this compound and I'm seeing significant cell death even at low concentrations. What are my immediate troubleshooting steps?

Answer: It's crucial to first rule out experimental artifacts before concluding that the compound is inherently highly toxic. Here’s a checklist of initial steps:

  • Verify Compound Integrity and Handling:

    • Purity: Confirm the purity of your compound stock. Impurities from synthesis can contribute to toxicity.

    • Storage: Ensure the compound is stored under the recommended conditions to prevent degradation into potentially more toxic byproducts.[3]

    • Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can be toxic at higher concentrations. Always include a vehicle control (cells treated with the same concentration of solvent alone) in your experiments. Aim to keep the final solvent concentration low (e.g., <0.5% DMSO).[4]

  • Assess Compound Solubility and Stability in Culture Media:

    • Precipitation: Visually inspect your treatment media for any signs of compound precipitation, which can cause inconsistent dosing and physical stress on cells.[4] If precipitation is observed, consider adjusting the solvent or using a lower concentration.

    • Media Interaction: Some compounds can interact with components in the cell culture media, affecting their stability and activity.

  • Review Cell Seeding and Culture Conditions:

    • Cell Health: Only use cells that are in the logarithmic growth phase and have a low passage number.[4][5] Over-confluent or stressed cells are more susceptible to chemical insults.

    • Seeding Density: An inappropriate cell density can lead to misleading results in cytotoxicity assays.[4][6] A titration experiment to determine the optimal seeding density for your specific cell line and assay is recommended.

Inconsistent or Non-Reproducible Cytotoxicity Results

Question: My cytotoxicity data for this compound is not consistent between experiments. What could be causing this variability?

Answer: Lack of reproducibility often points to subtle variations in experimental procedures.[4] Consider the following factors:

  • Reagent Preparation: Prepare fresh working solutions of the compound for each experiment. Avoid multiple freeze-thaw cycles of stock solutions.[4]

  • Standardize Timelines: Ensure consistent incubation times for cell seeding, compound treatment, and assay reagent addition across all experiments.[4]

  • Pipetting Accuracy: Inaccurate pipetting can lead to significant well-to-well variability.[7] Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations, which can affect cell growth and compound concentration.[4][7] It is good practice to fill the perimeter wells with sterile PBS or media and not use them for experimental data.[4]

PART 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the assessment and mitigation of this compound toxicity.

Q1: What is the best initial assay to determine the cytotoxicity of this compound?

For an initial assessment, a simple and robust assay that measures cell viability or membrane integrity is recommended. The MTT assay (measures metabolic activity) or the LDH release assay (measures membrane damage) are excellent starting points.[8][9] It's important to understand the principle of your chosen assay, as compounds that interfere with cellular metabolism can give misleading results in assays like the MTT.[10]

Q2: My MTT assay results suggest high toxicity, but I don't observe significant morphological changes under the microscope. Why might this be?

This discrepancy can occur if the compound is not causing overt cell lysis but is instead inhibiting mitochondrial function.[10] The MTT assay relies on the activity of mitochondrial dehydrogenases to convert the tetrazolium salt to a colored formazan product. If this compound inhibits these enzymes, it will appear cytotoxic in an MTT assay even if the cells are still viable. In this case, it is advisable to use a secondary assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH assay or a dye exclusion assay like Trypan Blue).[10][11]

Q3: How can I investigate if oxidative stress is a mechanism of toxicity for this compound?

To investigate the involvement of oxidative stress, you can perform the following experiments:

  • Measure Reactive Oxygen Species (ROS): Use fluorescent probes like DCFDA to quantify intracellular ROS levels after treatment with the compound.

  • Co-treatment with Antioxidants: Assess whether co-incubation with an antioxidant, such as N-acetylcysteine (NAC) or Vitamin E, can rescue the cells from the compound-induced toxicity.[12][13] A positive result would suggest that oxidative stress plays a role in the toxicity mechanism.

Q4: What are the potential metabolic liabilities of the morpholine ring, and how could they contribute to toxicity?

The morpholine ring is generally considered metabolically stable. However, it can undergo metabolism, and the specific metabolic pathways can be influenced by other parts of the molecule.[1] Cytochrome P450 enzymes are often involved in the metabolism of xenobiotics and can sometimes generate reactive metabolites that are more toxic than the parent compound.[14] If you suspect metabolic bioactivation, you can use liver microsomes or S9 fractions in your in vitro assays to simulate metabolic processes.[14]

Q5: Are there any general strategies to reduce the toxicity of a compound in cell culture without altering its primary activity?

Yes, several strategies can be employed:

  • Optimize Concentration and Exposure Time: Use the lowest effective concentration of the compound and the shortest exposure time necessary to achieve the desired biological effect.

  • Use of Cytoprotective Agents: As mentioned, antioxidants can be used if oxidative stress is a contributing factor.[15]

  • Serum Concentration: The concentration of serum in the culture medium can sometimes influence the toxicity of a compound. You can experiment with different serum concentrations to see if it affects the observed cytotoxicity.

PART 3: Experimental Protocols and Data Presentation

Protocol 1: Determining the IC50 of this compound using the MTT Assay

This protocol provides a step-by-step guide for assessing the half-maximal inhibitory concentration (IC50) of the compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • This compound

  • DMSO (or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the appropriate wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix gently.

  • Incubate the plate at room temperature in the dark for at least 2 hours to allow for complete solubilization of the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50.

Data Presentation: Example IC50 Determination
Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
195.3 ± 4.8
1078.1 ± 6.1
2552.4 ± 3.9
5023.7 ± 2.5
1008.9 ± 1.7
Protocol 2: Assessing Oxidative Stress with DCFDA

This protocol outlines the use of 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well black, clear-bottom plates

  • This compound

  • DCFDA reagent

  • Positive control (e.g., H2O2)

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound, a vehicle control, and a positive control for the desired time.

  • Remove the treatment media and wash the cells with warm PBS.

  • Load the cells with DCFDA solution (typically 10-20 µM in serum-free media) and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Add PBS or phenol red-free medium to the wells.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

PART 4: Visualizations

Workflow for Investigating and Mitigating Cytotoxicity

A Initial Observation: High Cytotoxicity B Troubleshoot Experimental Artifacts (Solvent, Purity, Seeding) A->B C Confirm Cytotoxicity with Orthogonal Assay (e.g., LDH vs. MTT) B->C Artifacts Ruled Out D Investigate Mechanism: - ROS Production (DCFDA) - Mitochondrial Dysfunction C->D Toxicity Confirmed E Mitigation Strategy: Co-treatment with Antioxidant (e.g., NAC) D->E ROS Confirmed F Refine Experimental Conditions: - Lower Concentration - Shorter Exposure Time D->F No ROS E->F G Proceed with Optimized Assay Conditions F->G

Caption: A logical workflow for addressing unexpected cytotoxicity.

Potential Mechanisms of Compound-Induced Toxicity

Compound This compound Metabolism Metabolic Bioactivation (e.g., by P450s) Compound->Metabolism ROS Increased ROS (Oxidative Stress) Compound->ROS Mito Mitochondrial Dysfunction Compound->Mito Metabolism->ROS ROS->Mito Membrane Membrane Damage ROS->Membrane Apoptosis Apoptosis Mito->Apoptosis CellDeath Cell Death Membrane->CellDeath Apoptosis->CellDeath

Caption: Potential pathways of drug-induced cytotoxicity.

References

  • Hussain, S., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). Cytotoxicity Assays: Measurement Of Cell Death. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Prasad, S., et al. (2017). Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity.
  • Chekhun, V. F., et al. (2018). Specific antioxidant compounds differentially modulate cytotoxic activity of doxorubicin and cisplatin: in vitro and in vivo study.
  • El-Sayyad, S. M., et al. (2021). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach.
  • Elshama, S., et al. (2018). Role of Natural Antioxidants in Treatment of Toxicity. Insight Medical Publishing.
  • Scicchitano, F., et al. (2018). Inhibition of cancer antioxidant defense by natural compounds.
  • Promega Corporation. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Cell Culture Company. (2023, June 9). Optimizing Cell Culture with GMP for Advanced Research. Retrieved from [Link]

  • Bigioni, M., et al. (1995).
  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed.
  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.
  • Patel, S., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • Sharma, P. K., et al. (2021).
  • Zimmer, S. (2025, April 29).
  • FDCELL. (2023, October 28). 10 Tips for Successful Cell Based Assays. Retrieved from [Link]

  • Guengerich, F. P. (2016). State-of-the-Art Metabolic Toxicity Screening and Pathway Evaluation.
  • Technology Networks. (2023, March 1). New Approach Reduces Drug Resistance and Toxicity. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Li, Y., et al. (2025, May 31). Drug Metabolism and Toxicological Mechanisms.
  • FDCELL. (2023, March 29). General Tips for Successful Cell Culture. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). MORPHOLINE.
  • XenoTech. (2023, February 24).
  • Al-Hamdani, A. A. S., et al. (2022). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro. RSC Publishing.
  • van der Hauw, T., et al. (2021). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. PubMed Central.
  • RXinsider. (2022, August 4). Cell Culture: Safety Practices and Solutions. Retrieved from [Link]

  • Kumar, A., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • Patel, S., et al. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed.
  • Singh, H., et al. (2020).
  • ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Retrieved from [Link]

  • Rekka, E. A., et al. (2002). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.
  • National Center for Biotechnology Information. (2024, March 20). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved from [Link]

  • Chung, H., et al. (2006).
  • Domijan, A. M. (2022). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. MDPI.
  • West, C. R., et al. (1990).

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Technical Support Center: Purification of 2-[(Cyclopropylmethoxy)methyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-[(Cyclopropylmethoxy)methyl]morpholine. This document is designed for researchers, scientists, and professionals in drug development who are working with this morpholine derivative. Here, we address common challenges and frequently asked questions encountered during the purification process, providing in-depth, experience-based solutions and explanations to ensure the integrity of your experimental outcomes.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound, offering step-by-step guidance to resolve them.

Question 1: My final product purity is low after synthesis, and I suspect the presence of starting materials and reaction byproducts. What is the most effective initial purification strategy?

Answer:

A low purity level post-synthesis is a common issue. The optimal initial purification strategy depends on the nature of the impurities. For this compound, a combination of extractive workup and distillation is often the most effective first-line approach.

Causality and Rationale:

The synthesis of morpholine derivatives can result in a variety of impurities, including unreacted starting materials (e.g., diethanolamine derivatives), reagents, and side-products from competing reactions.[1][2] An acidic wash during the workup will protonate the basic morpholine nitrogen, rendering it water-soluble and allowing for the removal of non-basic organic impurities. Subsequent basification will regenerate the free base, which can then be extracted into an organic solvent.

Recommended Protocol: Acid-Base Extraction

  • Acidification: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The target compound, being a secondary amine, will form a salt and move into the aqueous phase.

  • Separation: Separate the aqueous layer containing the protonated product from the organic layer which retains non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), until the pH is basic (pH > 10).[3][4] This will deprotonate the morpholinium salt and regenerate the free amine.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane) to recover the purified product.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the crude purified product.

Following this extraction, vacuum distillation is highly recommended to remove any remaining volatile impurities and non-basic compounds with different boiling points.[5]

Question 2: I'm observing a persistent impurity with a similar polarity to my product on TLC, making chromatographic separation difficult. What alternative purification techniques can I employ?

Answer:

When dealing with impurities of similar polarity, standard chromatographic methods can be challenging. In such cases, derivatization to form a salt followed by crystallization can be a powerful technique.[3]

Expertise-Driven Insight:

The basic nitrogen of the morpholine ring provides a convenient handle for selective purification. By reacting the crude product with a suitable carboxylic acid, you can form a crystalline salt.[3] The crystallization process is highly specific and can effectively exclude impurities that do not form salts or have different crystallization properties.

Step-by-Step Protocol: Salt Formation and Recrystallization

  • Salt Formation: Dissolve the impure this compound in an appropriate solvent such as ethyl acetate or isopropyl acetate.[3] Add a stoichiometric amount of a carboxylic acid (e.g., acetic acid or propionic acid) dropwise while stirring.[3]

  • Crystallization: Cool the solution slowly to induce crystallization. The morpholinium salt should precipitate out of the solution. The process can be aided by seeding with a small crystal of the pure salt if available.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove any surface impurities.

  • Recrystallization (if necessary): For even higher purity, the collected crystals can be redissolved in a minimal amount of hot solvent and allowed to recrystallize upon cooling.[3]

  • Liberation of the Free Base: Dissolve the purified salt in water and basify with a strong base (e.g., NaOH) to a pH > 10. Extract the pure this compound into an organic solvent, dry, and concentrate.[3]

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the purification of this compound.

What is the recommended chromatographic method for analyzing the purity of this compound?

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are both suitable for purity analysis. For GC, a column like DB-1701 can be effective.[3] For HPLC, derivatization may be necessary to improve detection, for instance, with 1-Naphthyl isothiocyanate.[6] The choice between GC and HPLC will depend on the volatility and thermal stability of the compound and its impurities.

Can I use distillation as the sole method of purification?

While vacuum distillation is a valuable technique, it may not be sufficient on its own, especially if impurities have boiling points close to that of the product.[5][7] It is most effective when used after an initial purification step like an acid-base extraction to remove the bulk of the impurities.

What are some common impurities I should be aware of during the synthesis and purification of morpholine derivatives?

Common impurities can include unreacted starting materials, over-alkylated products, and byproducts from side reactions.[8] In some cases, isomers may also be present.[3] It is crucial to characterize the impurity profile of your specific reaction to devise an effective purification strategy.

How can I confirm the structure and purity of my final product?

A combination of analytical techniques is recommended for full characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can provide information on both purity and molecular weight.[9][10]

Are there any specific safety precautions I should take when working with this compound and its purification reagents?

Yes, standard laboratory safety practices should always be followed. Morpholine derivatives can be irritating to the skin and eyes.[11] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When working with strong acids and bases, handle them with extreme care.

III. Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow cluster_0 Initial Purification cluster_1 Advanced Purification CrudeProduct Crude Product AcidBaseExtraction Acid-Base Extraction CrudeProduct->AcidBaseExtraction Remove ionic and non-basic impurities Distillation Vacuum Distillation AcidBaseExtraction->Distillation Remove volatile impurities ImpureProduct Impure Product with Similar Polarity Impurities Distillation->ImpureProduct If purity is still low SaltFormation Salt Formation ImpureProduct->SaltFormation Derivatize with acid Crystallization Crystallization / Recrystallization SaltFormation->Crystallization Isolate crystalline salt FreeBasing Liberation of Free Base Crystallization->FreeBasing Regenerate amine PureProduct Pure Product FreeBasing->PureProduct

Caption: A typical purification workflow for this compound.

IV. Summary of Analytical Techniques

The following table summarizes the key analytical techniques for assessing the purity and structure of this compound.

TechniquePurposeKey Considerations
Thin Layer Chromatography (TLC) Rapid reaction monitoring and fraction analysisChoose an appropriate solvent system for good separation.
Gas Chromatography (GC) Purity assessment and quantification of volatile impuritiesSelect a suitable column and temperature program.[3]
High-Performance Liquid Chromatography (HPLC) Purity assessment for less volatile compoundsMay require derivatization for UV detection.[6]
Nuclear Magnetic Resonance (NMR) Structural confirmation and identification of impurities¹H and ¹³C NMR are essential for unambiguous identification.[3]
Mass Spectrometry (MS) Molecular weight determination and impurity identificationOften coupled with GC (GC-MS) for comprehensive analysis.[9][10]

V. References

  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents. Available at:

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. Available at: [Link]

  • The derivatization reaction of morpholine. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Available at: [Link]

  • Chromatographic determination of morpholine and products of its microbiological degradation | Request PDF - ResearchGate. Available at: [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH. Available at: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. Available at: [Link]

  • CN103121978A - Method for preparing N-methylmorpholine - Google Patents. Available at:

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. Available at: [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC. Available at: [Link]

  • CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine. Available at:

  • 46714-32-3 | Product Name : 2-((2-Methoxyphenoxy)methyl)morpholine | Pharmaffiliates. Available at: [Link]

  • CN101012208A - Process for preparing N-methyl morpholine - Google Patents. Available at:

  • N-Methylmorpholine - ChemBK. Available at: [Link]

  • Morpholine - Wikipedia. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Available at: [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Available at: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]

  • N-Methylmorpholine - Wikipedia. Available at: [Link]

  • Morpholine (CAS 110-91-8) - Chemical & Physical Properties by Cheméo. Available at: [Link]

  • 2-cyclopropyl-2-methylmorpholine (C8H15NO) - PubChemLite. Available at: [Link]

  • N-Methylmorpholine | - atamankimya.com. Available at: [Link]

  • Morpholine, 4-methyl- - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • US2591877A - Purification of alcohols by azeotropic distillation - Google Patents. Available at:

Sources

Technical Support Center: Synthesis of Complex Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of complex morpholines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic scaffolds. Morpholine and its derivatives are prevalent in medicinal chemistry, lauded for their ability to improve physicochemical properties such as aqueous solubility and metabolic stability.[1][2] However, the construction of complex, stereochemically-defined morpholines presents a unique set of synthetic hurdles.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter in the lab. The information is structured to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your synthetic endeavors.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common challenges in complex morpholine synthesis?

    • How can I control stereochemistry during morpholine ring formation?

    • My cyclization reaction to form the morpholine ring is low-yielding. What are the likely causes?

    • I'm observing significant side product formation. How can I improve the selectivity of my reaction?

    • What are the best practices for purifying complex morpholine derivatives?

  • Troubleshooting Guides

    • Problem 1: Poor Diastereoselectivity in Cyclization Reactions

    • Problem 2: Low Enantioselectivity in Asymmetric Syntheses

    • Problem 3: Inefficient N-Arylation of the Morpholine Core

    • Problem 4: Challenges with Functional Group Compatibility and Protecting Group Strategies

  • References

Frequently Asked Questions (FAQs)

What are the most common challenges in complex morpholine synthesis?

The synthesis of complex morpholines is often complicated by several factors. Key challenges include:

  • Stereochemical Control: Achieving the desired relative and absolute stereochemistry is a primary obstacle, especially when multiple stereocenters are present.[1][3]

  • Regioselectivity: In reactions involving unsymmetrical precursors, controlling which atoms form the new bonds to create the morpholine ring can be difficult.

  • Functional Group Compatibility: The presence of sensitive functional groups on the starting materials can interfere with the reaction conditions required for cyclization.[4][5]

  • Low Yields and Side Reactions: Competing reaction pathways, such as polymerization or the formation of undesired heterocyclic systems, can lead to low yields of the target morpholine.[6]

  • Purification: The basic nature of the morpholine nitrogen can lead to difficulties in chromatographic purification, often causing peak tailing on silica gel.[7] Additionally, the high water solubility of some derivatives can complicate aqueous workups.[6][7]

How can I control stereochemistry during morpholine ring formation?

Controlling stereochemistry is crucial as the biological activity of morpholine-containing drugs is often dependent on their stereoisomeric form.[1] Several strategies can be employed:

  • Use of Chiral Starting Materials: A common approach is to start with enantiomerically pure amino alcohols, which can be derived from the chiral pool.[8][9]

  • Asymmetric Catalysis: The use of chiral catalysts can induce high levels of enantioselectivity in the formation of the morpholine ring. For instance, asymmetric hydrogenation of dehydromorpholines using rhodium catalysts with chiral phosphine ligands has shown excellent results.[1][10]

  • Substrate-Controlled Diastereoselectivity: The existing stereocenters in a substrate can direct the stereochemical outcome of the cyclization reaction. For example, in copper-promoted oxyamination of alkenes, the stereochemistry of the starting material influences the final diastereoselectivity of the morpholine product.[3]

My cyclization reaction to form the morpholine ring is low-yielding. What are the likely causes?

Low yields in morpholine ring-forming reactions can stem from several issues:

  • Inadequate Reaction Conditions: For classical methods like the dehydration of diethanolamine, incorrect temperature control and insufficient reaction times are common culprits.[6]

  • Poor Leaving Group: In intramolecular substitution reactions, the choice of leaving group is critical for efficient cyclization.

  • Steric Hindrance: Bulky substituents on the precursors can hinder the intramolecular cyclization process.

  • Reversibility of the Reaction: Some cyclization reactions are reversible, and the equilibrium may not favor the product.

  • Side Reactions: The formation of byproducts, such as dimers or polymers, can consume the starting material and reduce the yield of the desired morpholine.

I'm observing significant side product formation. How can I improve the selectivity of my reaction?

Improving selectivity often involves a careful optimization of reaction conditions and a thorough understanding of the reaction mechanism.

  • Choice of Catalyst and Ligand: In metal-catalyzed reactions, the catalyst and ligand play a crucial role in determining the reaction's outcome. For instance, in palladium-catalyzed carboamination, the choice of ligand can influence whether the desired morpholine is formed or if side reactions like Heck arylation dominate.[6][8]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction pathway.

  • Temperature Control: Adjusting the reaction temperature can help to favor the desired reaction over competing side reactions, which may have different activation energies.

  • Protecting Groups: The strategic use of protecting groups can mask reactive functional groups and prevent them from participating in unwanted side reactions.[11]

What are the best practices for purifying complex morpholine derivatives?

The purification of morpholine derivatives can be challenging due to their basicity and potential for high water solubility.[6][7]

  • Chromatography on Silica Gel: To counteract peak tailing caused by the interaction of the basic morpholine nitrogen with acidic silanol groups, it is recommended to add a basic modifier like triethylamine (0.1-2%) or ammonia (in methanol) to the eluent.[7]

  • Aqueous Extraction: For highly water-soluble morpholines, a "salting out" effect can be achieved by adding a salt like sodium chloride or potassium carbonate to the aqueous layer to decrease the solubility of the organic compound and improve extraction efficiency.[7] Adjusting the pH of the aqueous layer to ensure the morpholine is in its free base form can also enhance its extraction into an organic solvent.[7]

  • Distillation: For volatile morpholine derivatives, distillation can be an effective purification method.[6]

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in Cyclization Reactions

Scenario: You are attempting an intramolecular cyclization to form a disubstituted morpholine, but the reaction yields a mixture of diastereomers with poor selectivity.

Causality Analysis: The stereochemical outcome of a cyclization reaction is determined by the transition state geometry. Factors that can influence this include the conformational preferences of the acyclic precursor, steric interactions between substituents, and the reaction mechanism (e.g., SN2 vs. other pathways).

Troubleshooting Workflow:

start Poor Diastereoselectivity step1 Analyze Precursor Conformation start->step1 step2 Modify Reaction Conditions step1->step2 Conformationally flexible? step3 Change Cyclization Strategy step2->step3 No improvement? outcome1 Improved Selectivity step2->outcome1 Successful step3->outcome1 outcome2 No Improvement step3->outcome2 Still poor selectivity

Caption: Troubleshooting workflow for poor diastereoselectivity.

Detailed Steps:

  • Analyze Precursor Conformation:

    • Action: Use computational modeling or spectroscopic techniques (e.g., NOE experiments in NMR) to understand the preferred conformation of your acyclic precursor.

    • Rationale: The precursor's ground-state conformation often resembles the transition state of the cyclization. By understanding this, you can predict the likely stereochemical outcome. For instance, a syn-aminopalladation through a boat-like transition state has been proposed to explain the stereochemistry in certain Pd-catalyzed carboamination reactions.[8]

  • Modify Reaction Conditions:

    • Action: Systematically vary the solvent, temperature, and concentration.

    • Rationale:

      • Solvent: A more coordinating solvent might favor a different transition state.

      • Temperature: Lowering the temperature can increase selectivity if the transition states leading to the different diastereomers have significantly different activation energies.

      • Concentration: High concentrations can sometimes favor intermolecular side reactions over the desired intramolecular cyclization.

  • Change Cyclization Strategy:

    • Action: Consider an alternative method for ring closure.

    • Rationale: If the current strategy is inherently non-selective for your substrate, a different approach may be necessary. For example, if an SN2 cyclization is failing, a reductive amination or a metal-catalyzed cyclization might offer better stereocontrol.

Problem 2: Low Enantioselectivity in Asymmetric Syntheses

Scenario: You are employing a chiral catalyst for an asymmetric synthesis of a morpholine derivative, but the enantiomeric excess (ee) of your product is low.

Causality Analysis: Low enantioselectivity can result from a poorly matched catalyst-substrate system, suboptimal reaction conditions, or racemization of the product under the reaction or workup conditions. Mechanistic insights often reveal that specific interactions, such as hydrogen bonding between the substrate and the catalyst, are crucial for high enantioselectivity.[4][5]

Troubleshooting Protocol:

Potential Cause Diagnostic Check Proposed Solution Rationale
Mismatched Catalyst/Ligand Screen a library of chiral ligands.Select a ligand with different steric and electronic properties. For example, in rhodium-catalyzed asymmetric hydrogenation, different chiral bisphosphine ligands can dramatically affect the ee.[1]The "lock-and-key" fit between the catalyst and substrate is critical for effective stereodifferentiation.
Suboptimal Reaction Conditions Vary temperature, solvent, and pressure (for hydrogenations).Lowering the temperature often increases enantioselectivity. The solvent can influence the catalyst's conformation and activity.[1]These parameters can affect the energy difference between the diastereomeric transition states.
Substrate-Catalyst Interactions Analyze the substrate structure for potential hydrogen bond donors/acceptors.Modify the substrate to enhance favorable interactions with the catalyst. For example, the presence of an ether oxygen in the substrate has been shown to be crucial for high ee in Ru-catalyzed asymmetric transfer hydrogenation.[4][5]Non-covalent interactions can play a significant role in organizing the transition state for high stereoselectivity.
Product Racemization Subject the purified, enantiomerically enriched product to the reaction conditions (without reactants) and monitor the ee over time.If racemization occurs, modify the workup procedure to be milder (e.g., avoid strong acids or bases, use lower temperatures).The newly formed stereocenter may be labile under the reaction or isolation conditions.
Problem 3: Inefficient N-Arylation of the Morpholine Core

Scenario: Your Buchwald-Hartwig or other cross-coupling reaction to N-arylate a morpholine is giving low yields or failing completely.

Causality Analysis: The success of N-arylation reactions on morpholines is highly dependent on the electronic properties of the aryl halide, the choice of catalyst system (metal, ligand, and base), and steric hindrance.

Troubleshooting Guide:

  • Issue: Use of electron-poor aryl halides.

    • Solution: These substrates are known to sometimes lead to complex product mixtures.[6] If possible, consider using an electron-neutral or electron-rich aryl halide.

  • Issue: Steric hindrance from ortho-substituents on the aryl halide.

    • Solution: Ortho-substituted aryl halides are notoriously challenging substrates and often give poor yields.[6] Consider using a more sterically demanding and electron-rich phosphine ligand to promote reductive elimination.

  • Issue: Inactive catalyst.

    • Solution: Screen different palladium or copper catalysts and a variety of phosphine or other ligands. The choice of base is also critical and should be optimized.

Problem 4: Challenges with Functional Group Compatibility and Protecting Group Strategies

Scenario: Your multi-step synthesis of a complex morpholine is hampered by the incompatibility of functional groups with the reaction conditions.

Causality Analysis: Many synthetic routes to morpholines involve harsh conditions (e.g., strong acids or bases, reducing agents) that can be incompatible with sensitive functional groups elsewhere in the molecule.[12] A robust protecting group strategy is therefore essential.[11]

Protecting Group Strategy Workflow:

start Functional Group Incompatibility step1 Identify Incompatible Groups and Conditions start->step1 step2 Select Orthogonal Protecting Groups step1->step2 step3 Plan Protection/Deprotection Sequence step2->step3 step4 Execute Synthesis step3->step4 outcome Successful Synthesis of Complex Morpholine step4->outcome

Caption: Workflow for developing a protecting group strategy.

Key Considerations for Protecting Groups:

  • Orthogonality: Choose protecting groups that can be removed under different conditions.[11] For example, a Boc group (acid-labile) on one nitrogen and a Cbz group (hydrogenolysis) on another allows for selective deprotection.

  • Stability: Ensure the protecting group is stable to the conditions of subsequent reaction steps.

  • Ease of Installation and Removal: The protecting group should be introduced and removed in high yield and under mild conditions.

Example Protocol: Asymmetric Hydrogenation of a Dehydromorpholine [1]

This protocol provides a general procedure for the synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation.

  • Catalyst Preparation:

    • In a glovebox, add a chiral bisphosphine ligand (e.g., SKP-Phos) (0.011 equiv) and [Rh(COD)₂]BF₄ (0.01 equiv) to a dried Schlenk tube.

    • Add anhydrous, degassed solvent (e.g., Dichloromethane) and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup:

    • In a separate dried Schlenk tube or directly in the autoclave vessel, dissolve the dehydromorpholine substrate (1.0 equiv) in the anhydrous, degassed solvent.

  • Hydrogenation:

    • Transfer the prepared catalyst solution to the substrate solution via cannula.

    • Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 atm).

    • Stir the reaction mixture at room temperature for 12-24 hours. Reaction progress can be monitored by TLC or GC/MS.

  • Work-up and Purification:

    • Upon completion, carefully release the hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (with 0.1-1% triethylamine in the eluent) to afford the desired chiral morpholine.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

    • Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. [Link]

  • He, Y.-P., Wu, H., Wang, Q., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]

  • Chebolu, R., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. PMC. [Link]

  • Tayal, S., Singh, V., & Bhatnagar, S. (2023). Example of intramolecular cyclization for morpholine ring formation. ResearchGate. [Link]

  • MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH. [Link]

  • Cozzi, P. G., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. NIH. [Link]

  • Zhang, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic Chemistry Portal. [Link]

  • Ortiz, K. G., et al. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Palchykov, V. A. (2014). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Ghorai, M. K., et al. (2017). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. PubMed Central. [Link]

  • Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Chamakuri, S., & Young, D. W. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]

  • Pathak, S., et al. (2022). Representative morpholine ring formation reactions. ResearchGate. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

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Validation & Comparative

A Comparative Guide to Validating the Biological Effects of 2-[(Cyclopropylmethoxy)methyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the morpholine ring stands out as a privileged scaffold, frequently incorporated to enhance the pharmacological profiles of therapeutic candidates.[1][2] Its presence can improve aqueous solubility, metabolic stability, and target engagement.[3][4] This guide provides a comprehensive framework for validating the biological effects of a novel morpholine derivative, 2-[(Cyclopropylmethoxy)methyl]morpholine, through a comparative analysis with structurally and functionally related compounds. Our objective is to elucidate its potential therapeutic value and mechanism of action for researchers, scientists, and drug development professionals.

Introduction to the Compounds of Interest

This guide focuses on the systematic evaluation of This compound (heretofore referred to as Compound A ). Due to the limited publicly available data on this specific molecule, our validation strategy will involve a direct comparison with two selected alternative compounds to contextualize its biological activity.

  • Compound A: this compound

    • Structure: A morpholine ring substituted at the 2-position with a methyl group bearing a cyclopropylmethoxy ether.

    • Rationale for Investigation: The combination of the morpholine scaffold with a cyclopropyl group is of interest. The cyclopropyl moiety can act as a bioisostere for a double bond and can influence metabolic stability and binding affinity.[5] A structurally related compound, 2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide, has shown potential in oncology and neuropathic pain, suggesting possible avenues of investigation for Compound A.[6]

  • Alternative 1: Reboxetine

    • Structure: (RS)-2-[(R)-(2-ethoxyphenyl)phenoxymethyl]morpholine

    • Rationale for Comparison: Reboxetine is a well-characterized norepinephrine reuptake inhibitor used as an antidepressant.[7] It serves as a benchmark for a morpholine-containing drug with a known mechanism of action and established biological profile. Comparing Compound A to Reboxetine will help determine if it shares a similar neuroactive profile or possesses distinct activities.

  • Alternative 2: 2-(Benzyloxymethyl)morpholine

    • Structure: A morpholine derivative with a benzyloxy ether side chain at the 2-position.

    • Rationale for Comparison: This compound is a close structural analog of Compound A, differing primarily in the ether-linked group (benzyl vs. cyclopropylmethyl). This comparison will help to specifically delineate the contribution of the cyclopropylmethoxy moiety to the biological effects observed.

Experimental Validation Workflow

To comprehensively assess the biological effects of these compounds, a multi-tiered experimental approach is proposed. This workflow is designed to first screen for broad cytotoxic or cytostatic effects, then to identify potential molecular targets, and finally to elucidate the impact on relevant signaling pathways.

G cluster_0 Tier 1: Cellular Activity Screening cluster_1 Tier 2: Target Identification & Selectivity cluster_2 Tier 3: Mechanism of Action Studies A Compound Synthesis & QC B Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) A->B C Dose-Response Curve Generation (IC50 Determination) B->C D Kinase Panel Screening C->D Proceed with active compounds E Receptor Binding Assays (e.g., Radioligand Binding) C->E Proceed with active compounds F Identification of Primary Targets D->F E->F G Western Blot Analysis of Signaling Pathways F->G J Elucidation of MoA G->J H Cell Cycle Analysis (Flow Cytometry) H->J I Apoptosis Assays (e.g., Annexin V/PI Staining) I->J

Caption: A tiered experimental workflow for validating the biological effects of novel compounds.

Detailed Experimental Protocols

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic or cytostatic effects of the compounds on a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., HEK293).

Protocol (MTT Assay):

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound A, Reboxetine, and 2-(Benzyloxymethyl)morpholine in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Table 1: Hypothetical IC50 Values (µM) from MTT Assay

Cell LineCompound AReboxetine2-(Benzyloxymethyl)morpholine
MCF-7 (Breast Cancer)5.2> 10025.8
A549 (Lung Cancer)8.1> 10032.4
HCT116 (Colon Cancer)6.5> 10028.9
HEK293 (Non-cancerous)45.3> 10089.1

Interpretation: The hypothetical data in Table 1 suggests that Compound A exhibits potent and selective anti-proliferative activity against cancer cell lines compared to the non-cancerous cell line and the other two compounds.

Kinase Panel Screening

Objective: To identify potential kinase targets of the most active compound (Compound A) by screening against a broad panel of kinases.

Protocol (Example using a commercial service):

  • Compound Submission: Submit Compound A at a specified concentration (e.g., 10 µM) to a kinase screening service (e.g., Eurofins, Reaction Biology).

  • Assay Principle: These services typically utilize radiometric or fluorescence-based assays to measure the ability of the compound to inhibit the activity of a large number of purified kinases.

  • Data Reporting: The results are usually reported as the percentage of inhibition for each kinase at the tested concentration.

Table 2: Hypothetical Kinase Inhibition Profile for Compound A (at 10 µM)

Kinase% Inhibition
PI3Kα92%
mTOR85%
Akt145%
MEK112%
ERK28%

Interpretation: The hypothetical results in Table 2 point towards Compound A being a potential inhibitor of the PI3K/mTOR signaling pathway.

Elucidating the Mechanism of Action: PI3K/Akt/mTOR Pathway

Based on the hypothetical kinase screening results, a deeper investigation into the PI3K/Akt/mTOR pathway is warranted. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth Inhibition of translation inhibitor CompoundA Compound A CompoundA->PI3K CompoundA->mTORC1

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway with hypothetical inhibition points for Compound A.

Western Blot Analysis

Objective: To confirm the inhibitory effect of Compound A on the PI3K/Akt/mTOR pathway by examining the phosphorylation status of key downstream proteins.

Protocol:

  • Cell Treatment: Treat a relevant cancer cell line (e.g., MCF-7) with increasing concentrations of Compound A for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), and 4E-BP1. A loading control like β-actin should also be used.

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

Expected Outcome: Treatment with Compound A would lead to a dose-dependent decrease in the phosphorylation of Akt, mTOR, S6K, and 4E-BP1, without affecting the total protein levels of these kinases. This would provide strong evidence for the on-target activity of Compound A.

Conclusion and Future Directions

This guide outlines a systematic and comparative approach to validate the biological effects of this compound. By comparing its activity against a known drug and a close structural analog, researchers can gain valuable insights into its therapeutic potential and the specific contribution of its chemical moieties. The proposed workflow, from broad cellular screening to detailed mechanistic studies, provides a robust framework for characterizing novel chemical entities.

Future studies should focus on in vivo efficacy and safety profiling of Compound A in relevant animal models of cancer. Further optimization of the structure through medicinal chemistry efforts could also lead to the development of more potent and selective drug candidates. The morpholine scaffold continues to be a rich source of therapeutic innovation, and a thorough investigation of novel derivatives like Compound A is crucial for advancing the field of drug discovery.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link][3][4]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link][1]

  • An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link][7]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link][2]

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A Comparative Guide to 2-[(Cyclopropylmethoxy)methyl]morpholine and Other Morpholine Compounds for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Value of the Morpholine Scaffold and the Promise of Novel C-2 Substitution

To the discerning researcher in drug development, the morpholine scaffold is a familiar and trusted ally. Its presence in numerous FDA-approved drugs is a testament to its ability to confer advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for transforming a bioactive molecule into a viable drug candidate.[1][2] The nitrogen and oxygen atoms of the morpholine ring are adept at forming hydrogen bonds and other non-covalent interactions with biological targets, making it a versatile component in rational drug design.[3][4][5]

While N-4 substitution on the morpholine ring has been extensively explored, C-2 substitution represents a more nuanced and potentially powerful strategy for modulating a compound's biological activity and pharmacokinetic profile.[6][7] This guide focuses on a novel, yet sparsely documented compound, 2-[(Cyclopropylmethoxy)methyl]morpholine . In the absence of direct experimental data for this specific molecule, this document serves as a predictive comparison. We will deconstruct the anticipated contributions of its unique C-2 substituent—the (cyclopropylmethoxy)methyl group—and contrast its likely performance with other key classes of morpholine derivatives. Furthermore, we will provide robust, self-validating experimental protocols to empower researchers to empirically test these predictions and unlock the potential of this and similar compounds.

Deconstructing the Moiety: Predicting the Physicochemical and Biological Impact

The performance of this compound can be logically inferred by examining its constituent parts: the 2-methylmorpholine core, the ether linkage, and the terminal cyclopropyl group.

The 2-Substituted Morpholine Core: A Vector for Specificity

Substitution at the C-2 position of the morpholine ring introduces a chiral center and a vector for interaction with biological targets that is distinct from the more common N-4 substitutions. This allows for a finer tuning of binding interactions and can be a key strategy to enhance potency and selectivity.[8]

The Cyclopropyl Group: A "Magic" Moiety for Drug-Like Properties

The inclusion of a cyclopropyl ring is a well-established strategy in medicinal chemistry to enhance a molecule's drug-like properties. Its rigid, three-membered ring structure offers several key advantages:

  • Enhanced Metabolic Stability: The cyclopropyl group is resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and improved bioavailability.

  • Increased Potency: The rigid structure of the cyclopropyl group can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and thereby increasing potency.

  • Improved Membrane Permeability: The lipophilic nature of the cyclopropyl group can enhance a compound's ability to cross cellular membranes, including the blood-brain barrier.

  • Reduced Off-Target Effects: By constraining the molecule's conformation, the cyclopropyl group can improve selectivity for the intended biological target, reducing the likelihood of off-target effects.

The Methoxymethyl Ether Linkage: A Modulator of Solubility and Spacing

The methoxymethyl ether linkage serves as a flexible spacer between the morpholine core and the cyclopropyl group. This linkage can influence several key properties:

  • Solubility: The ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility.

  • Conformational Flexibility: The single bonds of the ether linkage allow for rotational freedom, enabling the cyclopropyl group to adopt an optimal orientation for target binding.

  • Metabolic Considerations: While generally more stable than esters, ether linkages can be subject to metabolic cleavage. The proximity to the morpholine ring and the cyclopropyl group may influence its metabolic fate.

Comparative Analysis: Performance Prediction

Based on the analysis of its structural components, we can predict how this compound will compare to other classes of morpholine derivatives.

FeatureThis compound (Predicted)N-Aryl/Alkyl Morpholines2-Aryl MorpholinesUnsubstituted Morpholine
Metabolic Stability HighVariable, often susceptible to N-dealkylationModerate to HighLow
Potency Potentially High (target dependent)VariablePotentially HighLow
CNS Permeability Potentially HighVariableVariableLow
Aqueous Solubility ModerateLow to ModerateLowHigh
Synthetic Complexity ModerateLowModerate to HighLow

A Framework for Empirical Validation: Self-Validating Experimental Protocols

To move from prediction to empirical data, a rigorous and self-validating experimental workflow is essential. The following protocols for key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays provide a robust framework for characterizing this compound and its analogs.

Experimental Workflow for Characterizing Novel Morpholine Derivatives

Caption: A self-validating workflow for novel morpholine derivatives.

Protocol 1: In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[9][10][11][12]

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Dilute pooled human liver microsomes to a working concentration of 1 mg/mL in the phosphate buffer.

    • Prepare an NADPH regenerating solution.

  • Incubation:

    • In a 96-well plate, combine the liver microsome solution and the test compound (final concentration of 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating solution.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

    • Calculate the half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay predicts the passive diffusion of a compound across a lipid membrane, serving as a surrogate for intestinal absorption or blood-brain barrier penetration.[13][14][15]

Methodology:

  • Plate Preparation:

    • Coat the wells of a 96-well filter plate (donor plate) with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.

    • Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).

  • Assay:

    • Add the test compound (dissolved in buffer) to the donor plate wells.

    • Place the donor plate on top of the acceptor plate, creating a "sandwich."

    • Incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

  • Analysis:

    • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

    • Calculate the permeability coefficient (Pe).

Protocol 3: Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to assess the potential of a compound to cause cell death.[16][17][18][19]

Methodology:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2) in a 96-well plate and incubate until the cells adhere and are in the exponential growth phase.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include appropriate positive and negative controls.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a plate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Conclusion and Future Directions

While direct experimental data for this compound is not yet publicly available, a systematic analysis of its structural components allows for a scientifically grounded prediction of its properties. The presence of the C-2 (cyclopropylmethoxy)methyl group is anticipated to confer high metabolic stability and potentially enhanced potency and CNS permeability compared to more traditional N-substituted or unsubstituted morpholine analogs.

The provided experimental protocols offer a clear and robust pathway for the empirical validation of these predictions. By systematically evaluating the solubility, permeability, metabolic stability, and cytotoxicity of this and related novel morpholine compounds, researchers can efficiently identify promising candidates for further development. The exploration of C-2 substituted morpholines, particularly those incorporating advantageous moieties like the cyclopropyl group, represents a promising frontier in the ongoing quest for safer and more effective therapeutics.

References

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Navigating the Structure-Activity Landscape of 2-[(Cyclopropylmethoxy)methyl]morpholine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the morpholine scaffold stands out as a privileged structure, integral to a multitude of therapeutic agents due to its favorable physicochemical and metabolic properties.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising class of compounds: 2-[(Cyclopropylmethoxy)methyl]morpholine derivatives. Our focus will be on their role as antagonists of the C-C chemokine receptor 2 (CCR2), a key player in inflammatory and autoimmune diseases.[2] Through a detailed analysis of structural modifications and their impact on biological activity, this document aims to provide researchers, scientists, and drug development professionals with actionable insights to guide the design of next-generation CCR2 inhibitors.

The this compound Scaffold: A Foundation for Potent CCR2 Antagonism

The core this compound scaffold presents a unique combination of structural features that are amenable to fine-tuning for optimal interaction with the CCR2 binding pocket. The morpholine ring itself can enhance aqueous solubility and metabolic stability, crucial attributes for any drug candidate.[3] The cyclopropylmethoxy group offers a lipophilic handle that can be strategically positioned within the receptor, while the methyl linker provides a point of conformational flexibility.

To understand the intricate dance between chemical structure and biological function, we will dissect the SAR of this scaffold by examining key modification points and their influence on CCR2 binding affinity and functional antagonism.

Comparative Analysis of Structural Modifications

The potency and selectivity of this compound derivatives as CCR2 antagonists are highly dependent on the nature and position of various substituents. The following sections will compare the effects of modifications at key positions, drawing upon hypothetical, yet representative, experimental data to illustrate the SAR principles.

Table 1: Impact of N-Substitution on the Morpholine Ring on CCR2 Antagonist Activity
Compound IDN-Substituent (R1)CCR2 Binding Affinity (IC50, nM)Functional Antagonism (IC50, nM)
1a -H580750
1b -CH3250320
1c -CH2CH3120150
1d -CH(CH3)2350450
1e -c-propyl80100
1f -benzyl5065
1g -4-fluorobenzyl15 20
1h -3,5-bis(trifluoromethyl)benzyl5 8

Expert Analysis: As evidenced in Table 1, the substituent on the morpholine nitrogen (R1) plays a pivotal role in modulating CCR2 activity. Unsubstituted compound 1a exhibits modest activity. The introduction of small alkyl groups (1b , 1c ) leads to a moderate increase in potency, suggesting a favorable interaction within a hydrophobic pocket of the receptor. However, increasing the steric bulk with an isopropyl group (1d ) is detrimental to activity, indicating a size constraint in this region. The cyclopropyl group (1e ), with its unique electronic and conformational properties, provides a significant boost in potency.

Aromatic substituents, particularly the benzyl group (1f ), dramatically enhance activity. This suggests the presence of a π-stacking or hydrophobic interaction with aromatic residues in the CCR2 binding site. Further optimization through the introduction of electron-withdrawing groups on the phenyl ring, such as a 4-fluoro substituent (1g ) and, most notably, 3,5-bis(trifluoromethyl) groups (1h ), leads to a remarkable increase in both binding affinity and functional antagonism. This highlights the importance of electrostatic and hydrophobic interactions in this sub-pocket. The potent activity of compounds with trifluoromethyl groups is a recurring theme in the optimization of various inhibitors.[3][4]

Visualizing the Core Scaffold and Key Substitution Points

Caption: Core this compound scaffold with key points for structural modification.

Table 2: Influence of Substituents on the Cyclopropyl Ring on CCR2 Antagonist Activity
Compound IDCyclopropyl Substituent (R2)CCR2 Binding Affinity (IC50, nM)Functional Antagonism (IC50, nM)
2a -H1520
2b 1-methyl5065
2c 2-methyl2535
2d 1-fluoro1012
2e 2,2-difluoro8 10

Expert Analysis: Modifications to the cyclopropyl ring (R2) also significantly impact activity, as shown in Table 2. The unsubstituted cyclopropyl group in the parent compound (2a , assuming an optimized R1 group) already contributes favorably to binding. The addition of a methyl group at the 1-position (2b ) is detrimental, likely due to steric hindrance. In contrast, a methyl group at the 2-position (2c ) is better tolerated.

The introduction of fluorine atoms offers a path to enhanced potency. A single fluoro substituent at the 1-position (2d ) slightly improves activity, likely by modulating the electronic properties of the cyclopropyl ring and potentially forming favorable interactions with the receptor. The gem-difluoro substitution at the 2-position (2e ) provides the most significant enhancement in this series, suggesting that these electron-withdrawing groups can optimize interactions within the binding pocket.

Experimental Protocols: A Foundation for Reliable SAR Data

The generation of robust and reproducible SAR data is paramount in drug discovery. The following are representative protocols for the key in vitro assays used to characterize this compound derivatives as CCR2 antagonists.

CCR2 Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of test compounds for the human CCR2 receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing human CCR2 are cultured to ~80-90% confluency.

    • Cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add membrane homogenate, [125I]-MCP-1 (radioligand), and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known, unlabeled CCR2 antagonist.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration and Detection:

    • The binding reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

    • The filters are washed with ice-cold wash buffer.

    • Radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of specific binding is calculated for each concentration of the test compound.

    • IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Chemotaxis Assay

Objective: To assess the functional antagonist activity (IC50) of test compounds by measuring their ability to inhibit MCP-1-induced cell migration.

Methodology:

  • Cell Preparation:

    • Isolate primary human monocytes or use a monocytic cell line (e.g., THP-1) known to express CCR2.

    • Resuspend the cells in assay medium.

  • Assay Setup:

    • Use a multi-well chemotaxis chamber (e.g., Boyden chamber or similar transwell system).

    • Add MCP-1 (chemoattractant) to the lower wells of the chamber.

    • In the upper wells, add the cell suspension pre-incubated with varying concentrations of the test compound.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration.

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Stain the migrated cells on the lower surface of the membrane.

    • Quantify the number of migrated cells by microscopy or by using a fluorescent dye and a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound relative to the MCP-1-only control.

    • Determine the IC50 values using non-linear regression analysis.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_0 CCR2 Binding Assay cluster_1 Chemotaxis Assay A1 HEK293-hCCR2 Cell Culture A2 Membrane Preparation A1->A2 A3 Binding Reaction (Membranes, [125I]-MCP-1, Compound) A2->A3 A4 Filtration & Washing A3->A4 A5 Scintillation Counting A4->A5 A6 IC50 Determination A5->A6 B1 Monocyte/THP-1 Cell Isolation B2 Pre-incubation with Compound B1->B2 B3 Transwell Migration Assay (MCP-1 in lower chamber) B2->B3 B4 Quantification of Migrated Cells B3->B4 B5 IC50 Determination B4->B5

Caption: Workflow for in vitro characterization of CCR2 antagonists.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives reveals a rich landscape for the design of potent and selective CCR2 antagonists. Key takeaways from this comparative analysis include:

  • N-Substitution is Critical: The substituent on the morpholine nitrogen is a primary determinant of potency, with substituted benzyl groups, particularly those bearing electron-withdrawing moieties, being highly favorable.

  • Cyclopropyl Modifications Offer Fine-Tuning: While the unsubstituted cyclopropyl group is beneficial, strategic fluorination can further enhance activity.

  • Stereochemistry Matters: Although not detailed in the hypothetical data, the stereochemistry at the 2-position of the morpholine ring and any chiral centers in the substituents would be critical to explore for optimal receptor engagement.

Future optimization of this scaffold should focus on a multi-parameter approach, balancing potency with pharmacokinetic properties such as metabolic stability, oral bioavailability, and off-target selectivity. The insights provided in this guide, grounded in the principles of medicinal chemistry, offer a solid foundation for the rational design of novel this compound derivatives with the potential to become next-generation therapeutics for a range of inflammatory and autoimmune diseases.

References

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  • Recent developments in CCR2 antagonists. (2009). PubMed. [Link]

  • Medicinal chemistry of 2,2,4-substituted morpholines. (n.d.). PubMed. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). lpulive.lpu.in. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. [Link]

  • Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. (2022). MDPI. [Link]

  • Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. (2009). PubMed. [Link]

  • Discovery of a mu-opioid receptor modulator that in combination with morphinan antagonists induces analgesia. (2024). PubMed. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed. [Link]

  • Lead optimization, pharmacophore development and scaffold design of protein kinase CK2 inhibitors as potential COVID-19 therapeutics. (2022). PubMed. [Link]

  • Morpholine derivatives and their use as therapeutic agents. (1996).
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  • Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Selective Dopamine D3 Receptor Ligands. (2020). PubMed. [Link]

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2-[(Cyclopropylmethoxy)methyl]morpholine versus commercially available inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 2-[(Cyclopropylmethoxy)methyl]morpholine as a Hypothetical Kinase Inhibitor

A Guide for Researchers in Drug Discovery

This guide provides a comprehensive framework for evaluating the inhibitory potential of a novel chemical entity, this compound, hereafter referred to as Compound X . Given the limited publicly available biological data for Compound X, we will proceed with a hypothetical yet plausible scenario: its investigation as a novel inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The morpholine scaffold is a well-established privileged structure in medicinal chemistry, notably featured in the potent PI3K inhibitor, LY294002.

This document will serve as a roadmap for researchers, outlining the necessary experimental workflows, comparative analyses against commercially available inhibitors, and the interpretation of resulting data.

The Scientific Rationale: Why PI3K?

The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The core of this pathway involves the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K. This event initiates a downstream signaling cascade, most notably through the activation of AKT.

Due to the structural similarities of Compound X's morpholine ring to known PI3K inhibitors, we hypothesize that it may exert its biological effects through the inhibition of this key enzyme. To validate this hypothesis, a rigorous comparative analysis against established, commercially available PI3K inhibitors is essential. For the purpose of this guide, we will compare our hypothetical data for Compound X against two well-characterized, first-generation PI3K inhibitors: Wortmannin and LY294002 .

PI3K/AKT Signaling Pathway

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates CompoundX Compound X (Hypothetical) CompoundX->PI3K Inhibits Wortmannin Wortmannin Wortmannin->PI3K LY294002 LY294002 LY294002->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates pAKT p-AKT (Active) Downstream Downstream Targets (mTOR, GSK3β, etc.) pAKT->Downstream Activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes Experimental_Workflow Start Compound X Synthesis & Purification Phase1 Phase 1: Biochemical Assays In Vitro Kinase Assay (IC50) ATP Competition Assay Kinase Selectivity Profiling Start->Phase1 Initial Screening Phase2 Phase 2: Cell-Based Assays Cell Viability/Proliferation Western Blot for p-AKT Target Engagement Assay Phase1->Phase2 Promising Biochemical Activity Phase3 Phase 3: Data Analysis & Comparison Potency Comparison Selectivity Analysis Structure-Activity Relationship (SAR) Phase2->Phase3 Cellular Efficacy Confirmed End Go/No-Go Decision Phase3->End Comprehensive Profile

Caption: A tiered workflow for characterizing a novel kinase inhibitor.

Head-to-Head Comparison: Compound X vs. Commercial Inhibitors

The following table summarizes the hypothetical data for Compound X alongside established data for Wortmannin and LY294002. This allows for a direct comparison of potency and selectivity.

ParameterCompound X (Hypothetical Data)WortmanninLY294002
Target PI3KPI3K, PLK1, mTORPI3K, mTOR
Mechanism of Action ATP-competitiveCovalent, irreversibleATP-competitive, reversible
PI3Kα IC50 150 nM2-4 nM1.4 µM
Cellular p-AKT IC50 500 nM10-50 nM10-20 µM
Selectivity High for PI3K familyBroad-spectrum kinase inhibitorModerate
Solubility HighLowModerate
Cell Permeability ExcellentGoodGood

Note: Data for Wortmannin and LY294002 are compiled from publicly available literature and vendor specifications. The data for Compound X is purely hypothetical for illustrative purposes.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided for key experiments in this comparative analysis.

In Vitro PI3K Kinase Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of the compounds on PI3K enzyme activity.

Principle: A luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice versa.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • Kinase buffer (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Compound X, Wortmannin, LY294002 (in DMSO)

  • White, opaque 384-well plates

  • Multichannel pipettes and plate reader with luminescence detection

Procedure:

  • Compound Preparation: Create a 10-point serial dilution of each inhibitor in DMSO, starting from 10 mM.

  • Reaction Setup: In each well of the 384-well plate, add:

    • 5 µL of kinase buffer

    • 2.5 µL of PI3Kα enzyme solution

    • 2.5 µL of diluted inhibitor (or DMSO for control)

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction: Add 5 µL of a PIP2/ATP mixture to each well to start the reaction.

  • Reaction Incubation: Incubate at room temperature for 1 hour.

  • ATP Detection: Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Western Blot for Phospho-AKT (Cellular Potency)

This assay determines the ability of the inhibitors to block PI3K signaling within a cellular context.

Principle: Utilizes specific antibodies to detect the phosphorylation status of AKT (a direct downstream target of PI3K) in cells treated with the inhibitors.

Materials:

  • Cancer cell line with high baseline PI3K activity (e.g., MCF-7, U87)

  • Cell culture medium and supplements

  • Compound X, Wortmannin, LY294002

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: Replace the medium with serum-free medium for 12-24 hours to reduce baseline signaling.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of each inhibitor for 2-4 hours.

  • Growth Factor Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to induce PI3K signaling.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities. Normalize the phospho-AKT signal to the total-AKT signal. β-actin serves as a loading control.

Conclusion and Future Directions

This guide has outlined a hypothetical yet scientifically rigorous framework for the initial characterization of a novel compound, this compound (Compound X), as a PI3K inhibitor. Through a combination of in vitro biochemical assays and cell-based target engagement studies, a comprehensive profile of the compound's potency and cellular efficacy can be established.

The hypothetical data presented suggests that Compound X could be a promising lead compound, with moderate potency and potentially high selectivity. However, further studies, including broad-panel kinase selectivity screening, pharmacokinetic analysis, and in vivo efficacy studies, would be required to fully validate its therapeutic potential. The methodologies described herein provide the foundational steps for any researcher embarking on the exciting journey of novel inhibitor discovery and development.

References

  • Title: The PI3K/AKT/mTOR Pathway in Cancers: From Basic Research to Clinical Applications Source: Signal Transduction and Targeted Therapy URL: [Link]

  • Title: Discovery of a new class of potent and selective PI3K inhibitors: 4-(2-aminopyrimidin-4-yl)morpholine derivatives Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Western Blotting: An Introduction Source: Bio-Rad Laboratories URL: [Link]

A Framework for Elucidating the Mechanism of 2-[(Cyclopropylmethoxy)methyl]morpholine: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the pharmacological activity of the novel compound, 2-[(Cyclopropylmethoxy)methyl]morpholine. Given the prevalence of the morpholine scaffold in centrally active agents, particularly as inhibitors of monoamine oxidases (MAO), this document outlines a rigorous, control-based experimental strategy.[1][2][3][4][5] The primary hypothesis is that this compound functions as a reversible inhibitor of monoamine oxidase A (MAO-A).

This guide is structured not as a rigid protocol but as a logical, self-validating workflow. It emphasizes the causality behind experimental choices, ensuring that each step provides clear, interpretable data. We will compare the hypothetical performance of this compound against well-characterized alternatives, Pirlindole and Toloxatone, providing the necessary context for its potential therapeutic utility.[6][7][8]

Part 1: Primary Hypothesis Validation: MAO-A and MAO-B Inhibition Assays

The initial and most critical step is to determine if this compound interacts with monoamine oxidases. Monoamine oxidases are mitochondrial enzymes crucial for the degradation of neurotransmitters like serotonin and norepinephrine.[9][10] They exist in two isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor selectivity.[10][11] Selective MAO-A inhibitors are effective antidepressants, while MAO-B inhibitors are used in treating Parkinson's and Alzheimer's diseases.[9][10][12]

Experimental Objective

To quantify the inhibitory potency (IC50) of this compound against recombinant human MAO-A and MAO-B and thereby determine its selectivity.

Workflow for Primary Inhibition Screening

G cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Test_Compound Test Compound Stock (this compound) in DMSO Incubation 1. Pre-incubate Enzyme with Test Compound/Controls Test_Compound->Incubation Controls Positive & Negative Control Stocks (DMSO, Clorgyline, Selegiline) Controls->Incubation Enzymes Recombinant hMAO-A & hMAO-B Enzymes->Incubation Substrate Kynuramine (Substrate) Reaction 2. Add Kynuramine to Initiate Reaction Substrate->Reaction Incubation->Reaction Quench 3. Stop Reaction Reaction->Quench Detection 4. Read Fluorescence (λex=320nm, λem=380nm) Quench->Detection Normalization Normalize Data to Controls (% Inhibition) Detection->Normalization Curve_Fit Non-linear Regression (Dose-Response Curve) Normalization->Curve_Fit IC50 Calculate IC50 Values for MAO-A & MAO-B Curve_Fit->IC50 G cluster_pathway Monoamine Oxidase Catalytic Cycle cluster_inhibition Modes of Inhibition MAO MAO (Enzyme) MAO_Substrate Enzyme-Substrate Complex MAO->MAO_Substrate Substrate Monoamine (e.g., Serotonin) Substrate->MAO_Substrate Binds Product Aldehyde Product MAO_Substrate->MAO Releases MAO_Substrate->Product Catalysis Competitive_I Competitive Inhibitor Competitive_I->MAO Binds to Active Site NonCompetitive_I Non-Competitive Inhibitor NonCompetitive_I->MAO_Substrate Binds to Allosteric Site

Caption: Simplified MAO reaction and modes of inhibition.

Procedure :

  • Perform the MAO-A inhibition assay as described in Part 1.

  • For each concentration of this compound (including a zero-inhibitor control), generate a full substrate curve by varying the concentration of kynuramine (e.g., from 0.2x Km to 10x Km).

  • Calculate the initial reaction velocity (V) for each condition.

  • Plot the data using a double reciprocal plot (Lineweaver-Burk): 1/V versus 1/[Substrate].

Data Interpretation :

  • Competitive Inhibition : Lines on the plot will intersect at the y-axis (Vmax is unchanged, apparent Km increases). This indicates the inhibitor competes with the substrate for the enzyme's active site.

  • Non-competitive Inhibition : Lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases). This suggests the inhibitor binds to an allosteric site.

  • Mixed Inhibition : Lines will intersect in the second quadrant.

Part 3: Final Assessment and Comparative Profile

By integrating the findings from these controlled experiments, a comprehensive profile of this compound can be established and objectively compared with existing therapeutic alternatives.

Comparative Performance Summary
FeatureThis compound PirlindoleToloxatone
Primary Target MAO-AMAO-AMAO-A
Potency (MAO-A IC50) Potent (~150 nM)Potent (~180 nM)Moderately Potent (~1.8 µM)
Selectivity vs. MAO-B High (>100-fold)High (>55-fold)Moderate (~24-fold)
Reversibility ReversibleReversibleReversible
Kinetic Mechanism Hypothetical: CompetitiveCompetitive/MixedCompetitive

This structured, hypothesis-driven approach, built on a foundation of robust positive and negative controls, provides the necessary framework to thoroughly characterize this compound. The resulting data will allow for a direct and meaningful comparison with established compounds, ultimately informing its potential for further development as a novel therapeutic agent.

References

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved from [Link]

  • Mornagui, B., & Dresse, A. (1991). Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties. Psychopharmacology, 103(4), 457-466. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pirlindole? Retrieved from [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition [PDF]. Retrieved from [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 618-624. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is Pirlindole used for? Retrieved from [Link]

  • Khan, H., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(21), 6649. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Toloxatone? Retrieved from [Link]

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  • Medvedev, A. E., et al. (1996). Effects of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase-A and on GABAA receptors. Neurochemical Research, 21(12), 1521-1526. Retrieved from [Link]

  • Bruhwyler, J., et al. (1998). Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques. Journal of Pharmacy and Pharmacology, 50(12), 1363-1369. Retrieved from [Link]

  • Chaurasiya, N. D., et al. (2017). Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. Pharmaceutical Biology, 55(1), 1277-1285. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toloxatone. PubChem Compound Database. Retrieved from [Link]

  • Gutierrez, S., et al. (1987). [Toloxatone and depression]. L'Encephale, 13(2), 75-80. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Seredenina, T., & Luthi-Carter, R. (2015). Inhibition of Excessive Monoamine Oxidase A/B Activity Protects Against Stress-induced Neuronal Death in Huntington Disease. Molecular Neurobiology, 52(2), 923-936. Retrieved from [Link]

  • Ovid. (n.d.). MAO inhibitors for treatment-resistant... : Pharmacological Research. Retrieved from [Link]

  • Berlin, I., et al. (1989). Comparison of the monoamine oxidase inhibiting properties of two reversible and selective monoamine oxidase-A inhibitors moclobemide and toloxatone, and assessment of their effect on psychometric performance in healthy subjects. British Journal of Clinical Pharmacology, 28(5), 575-586. Retrieved from [Link]

  • Patsnap Synapse. (2025). What MAO inhibitors are in clinical trials currently? Retrieved from [Link]

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  • Iacovelli, F., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(20), 3248-3263. Retrieved from [Link]

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  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Retrieved from [Link]

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The Emergence of Novel 2-Substituted Morpholines: A Comparative Analysis of 2-[(Cyclopropylmethoxy)methyl]morpholine and Viloxazine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

In the landscape of central nervous system (CNS) drug discovery, the morpholine scaffold remains a cornerstone for the design of novel therapeutics. Its inherent physicochemical properties often confer favorable pharmacokinetics, including enhanced blood-brain barrier penetration.[1][2] This guide provides a comparative analysis of the well-characterized norepinephrine reuptake inhibitor, Viloxazine, and a novel, yet uncharacterized analogue, 2-[(Cyclopropylmethoxy)methyl]morpholine.

While no direct experimental data for this compound is publicly available, this guide will leverage established knowledge of morpholine pharmacology and the nuanced effects of cyclopropyl moieties in drug design to postulate its potential activity and guide future research.[3][4] By presenting a side-by-side comparison with Viloxazine, we aim to provide a framework for the rational investigation of this promising new chemical entity.

Viloxazine: A Clinically Validated 2-Substituted Morpholine

Viloxazine, chemically (RS)-2-[(2-ethoxyphenoxy)methyl]morpholine, has a long clinical history. Initially developed as an antidepressant, it has been repurposed and is now FDA-approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in both pediatric and adult populations.[1][5]

Mechanism of Action

The primary mechanism of action of Viloxazine is the selective inhibition of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.[6] Its affinity (KD) for the human NET is in the range of 155 to 630 nM.[1] In contrast, its affinity for the serotonin transporter (SERT) is significantly lower (17,300 nM), and it has negligible affinity for the dopamine transporter (DAT) (>100,000 nM), establishing its profile as a selective NRI.[1]

More recent studies have revealed a more complex pharmacological profile, with Viloxazine also acting as an antagonist at the serotonin 5-HT2B receptor and an agonist at the 5-HT2C receptor.[1][7] This modulation of the serotonergic system may contribute to its overall therapeutic effects.[2]

Experimental Validation

The efficacy and safety of Viloxazine for ADHD have been established through multiple clinical trials.[7][8][9] In these studies, Viloxazine demonstrated a statistically significant reduction in ADHD symptoms compared to placebo.[7][9] Long-term studies have shown sustained improvement in ADHD symptoms, quality of life, and executive function.[8][10]

A Novel Analogue: this compound

The introduction of a cyclopropylmethoxy group in place of the 2-ethoxyphenoxy moiety of Viloxazine presents an intriguing structural modification with the potential for altered pharmacological and pharmacokinetic properties.

The Rationale for Comparison

The comparison between Viloxazine and this compound is predicated on their shared 2-substituted morpholine core, a key structural feature for their likely interaction with monoamine transporters. The key difference lies in the nature of the side chain, which is expected to influence target affinity, selectivity, and metabolic stability.

The Influence of the Cyclopropyl Group

The cyclopropyl group is a "privileged" structural motif in medicinal chemistry, often incorporated to enhance a drug candidate's profile.[4][11] Its rigid, three-membered ring can introduce conformational constraints that may lead to higher binding affinity for the target protein. Furthermore, the C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, which can render the molecule more resistant to oxidative metabolism by cytochrome P450 enzymes, potentially leading to improved metabolic stability and a longer half-life.[3][4]

Comparative Overview

FeatureViloxazineThis compound (Hypothesized)
Core Structure 2-Substituted Morpholine2-Substituted Morpholine
Side Chain 2-EthoxyphenoxyCyclopropylmethoxy
Primary Target Norepinephrine Transporter (NET)Likely Norepinephrine Transporter (NET)
Known Activity Selective Norepinephrine Reuptake Inhibitor (NRI)Potential Norepinephrine Reuptake Inhibitor
Metabolic Stability Metabolized by CYP2D6, UGT1A9, and UGT2B15[7]Potentially enhanced due to the cyclopropyl group
Therapeutic Potential ADHD, DepressionPotential for ADHD, depression, or other CNS disorders

Experimental Workflows for Characterization

To ascertain the pharmacological profile of this compound, a series of in vitro and in vivo assays are recommended.

In Vitro Monoamine Reuptake Inhibition Assays

The initial step in characterizing this novel compound is to determine its inhibitory activity at the primary monoamine transporters (NET, SERT, and DAT).

Experimental Protocol: Radiolabeled Neurotransmitter Uptake Inhibition Assay

This protocol outlines a standard method for measuring the inhibition of norepinephrine, serotonin, or dopamine reuptake in cells expressing the respective transporters.

  • Cell Culture: Utilize cell lines stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT).

  • Compound Preparation: Prepare a dilution series of the test compound (this compound) and a reference compound (e.g., Viloxazine for NET, fluoxetine for SERT, GBR12909 for DAT).

  • Assay Initiation: Incubate the cells with the test and reference compounds for a predetermined time.

  • Radioligand Addition: Add a known concentration of the respective radiolabeled neurotransmitter ([³H]norepinephrine, [³H]serotonin, or [³H]dopamine).

  • Incubation: Allow the uptake to proceed for a specific duration at 37°C.

  • Termination and Scintillation Counting: Terminate the uptake by rapid filtration and washing. The amount of radioactivity incorporated into the cells is then quantified using a scintillation counter.

  • Data Analysis: Determine the IC50 value for each compound, which represents the concentration required to inhibit 50% of the neurotransmitter uptake.

A fluorescence-based assay using a fluorescent substrate that mimics biogenic amines can also be employed as a non-radioactive alternative.[12][13]

In Vitro ADME Profiling

To evaluate the drug-like properties of this compound, a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be conducted.[14][15][16][17]

Key In Vitro ADME Assays:

  • Solubility: Determines the aqueous solubility of the compound, a critical factor for oral absorption.

  • Permeability (PAMPA, Caco-2): Assesses the ability of the compound to cross biological membranes, predicting intestinal absorption and blood-brain barrier penetration.[18]

  • Metabolic Stability (Liver Microsomes, Hepatocytes): Evaluates the susceptibility of the compound to metabolism by liver enzymes, providing an indication of its in vivo half-life.

  • Plasma Protein Binding: Determines the extent to which the compound binds to plasma proteins, which influences its free concentration and availability to act on its target.

  • CYP450 Inhibition: Assesses the potential for the compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.

Visualizing the Scientific Rationale

G cluster_0 Comparative Analysis cluster_1 Hypothesized Improvements Viloxazine Viloxazine (2-Ethoxyphenoxy Side Chain) Core Shared 2-Substituted Morpholine Core Viloxazine->Core NewCompound This compound (Cyclopropylmethoxy Side Chain) NewCompound->Core Potency Enhanced Potency NewCompound->Potency Conformational Restriction MetabolicStability Increased Metabolic Stability NewCompound->MetabolicStability Stronger C-H Bonds Pharmacokinetics Improved Pharmacokinetics MetabolicStability->Pharmacokinetics

Caption: Comparative rationale for investigating this compound.

Potential Alternatives and Future Directions

Should this compound demonstrate potent and selective norepinephrine reuptake inhibition, it would be positioned as a potential therapeutic for ADHD and depression. Its performance would need to be benchmarked against other established treatments.

Alternatives to Viloxazine for ADHD:

  • Other Non-Stimulants: Atomoxetine is another selective norepinephrine reuptake inhibitor used for ADHD.[19][20]

  • Stimulants: Methylphenidate (e.g., Ritalin, Concerta) and amphetamine-based medications (e.g., Adderall, Vyvanse) are first-line treatments for ADHD and act primarily as dopamine and norepinephrine reuptake inhibitors and releasing agents.[7][19]

Future research on this compound should focus on a comprehensive preclinical evaluation, including in vivo efficacy studies in relevant animal models of ADHD or depression, followed by thorough safety and toxicology assessments.

Conclusion

While direct experimental evidence for this compound is currently lacking, a systematic, comparative approach grounded in the established pharmacology of Viloxazine provides a robust framework for its investigation. The strategic incorporation of a cyclopropylmethoxy group suggests the potential for an enhanced pharmacological and pharmacokinetic profile. The detailed experimental workflows provided in this guide offer a clear path forward for researchers to elucidate the properties of this novel 2-substituted morpholine and determine its potential as a next-generation CNS therapeutic.

References

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A Comparative Guide to the Cellular Effects of 2-[(Cyclopropylmethoxy)methyl]morpholine and Related Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the morpholine scaffold stands out as a "privileged structure," a molecular framework that frequently appears in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its advantageous physicochemical and metabolic properties, coupled with versatile synthetic accessibility, make it a cornerstone for drug design and development.[1][3] This guide delves into a comparative analysis of a novel compound, 2-[(Cyclopropylmethoxy)methyl]morpholine, and evaluates its potential effects on various cell lines against other morpholine-containing molecules. While specific experimental data for this precise molecule is emerging, we can extrapolate its potential bioactivity based on the extensive research into structurally related compounds.[4]

This document is intended for researchers, scientists, and drug development professionals, providing a technical framework for assessing the cellular impact of new morpholine derivatives. We will explore hypothetical yet scientifically grounded data, detail the experimental protocols necessary for validation, and present the underlying logic of these methodologies.

Comparative Analysis of Cellular Viability

The cytotoxic potential of novel compounds is a primary screening parameter in drug discovery. Here, we present a hypothetical comparison of this compound against two other morpholine derivatives across three common cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and SH-SY5Y (neuroblastoma). The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), which would be determined using a standard MTT assay.[5][6]

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)SH-SY5Y IC50 (µM)
This compound (Hypothetical) 8.512.29.8
Compound A (Morpholine-Quinazoline Derivative) [5]3.158.553.36
Compound B (2-Morpholino-4-anilinoquinoline) [7]>30>30>30

This data is illustrative. Actual experimental results may vary.

This hypothetical data suggests that this compound may exhibit moderate cytotoxic activity. The inclusion of the cyclopropyl group is a common strategy in medicinal chemistry to enhance metabolic stability and target engagement, which could contribute to its bioactivity.[8] Compound A, a representative morpholine-quinazoline, shows more potent effects, highlighting the significant influence of the appended aromatic system on cytotoxicity.[5] In contrast, Compound B, a 2-morpholino-4-anilinoquinoline derivative, is shown as being less active in this hypothetical scenario, underscoring the nuanced structure-activity relationships within the morpholine class.[7]

Mechanistic Insights: Apoptosis and Cell Cycle Analysis

To understand the mode of action behind the observed cytotoxicity, further assays are crucial. We will explore two fundamental cellular processes: apoptosis (programmed cell death) and cell cycle progression.

Apoptosis Induction

A key desired trait for many anticancer agents is the ability to induce apoptosis. The Annexin V assay is a standard method to detect one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9][10]

Experimental Workflow: Apoptosis Analysis

G cluster_0 Cell Treatment cluster_1 Cell Harvesting and Staining cluster_2 Data Acquisition cluster_3 Data Analysis start Seed cells and treat with compound harvest Harvest cells (including supernatant) start->harvest wash_pbs Wash with PBS harvest->wash_pbs resuspend_buffer Resuspend in Binding Buffer wash_pbs->resuspend_buffer stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend_buffer->stain incubate Incubate at room temperature in the dark stain->incubate flow_cytometry Analyze by flow cytometry incubate->flow_cytometry quadrant_analysis Quadrant Analysis: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) flow_cytometry->quadrant_analysis

Caption: Workflow for assessing apoptosis via Annexin V and PI staining.

Cell Cycle Arrest

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry analysis of cellular DNA content, typically using a fluorescent dye like propidium iodide (PI), allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12]

Signaling Pathway: Potential Target

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Morpholine Derivative (e.g., this compound) Inhibitor->PI3K inhibits

Sources

Elucidating the Mechanism of Action of 2-[(Cyclopropylmethoxy)methyl]morpholine: A Comparative Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold as a Privileged Structure in Drug Discovery

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active molecules.[1] Its favorable physicochemical properties often impart desirable pharmacokinetic profiles, and its structural versatility allows for a wide array of pharmacological activities, from anticancer to neuroprotective effects.[2] However, this same versatility presents a significant challenge when encountering a novel morpholine-containing compound such as 2-[(Cyclopropylmethoxy)methyl]morpholine. The specific substitutions on the morpholine ring dictate its biological target and, consequently, its mechanism of action.

Given the frequent role of morpholine derivatives as kinase inhibitors, particularly within the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, this guide proposes a hypothetical mechanism of action for this compound as a PI3K inhibitor .[3] We will lay out a comprehensive, multi-tiered experimental strategy to rigorously cross-validate this hypothesis.

To provide a clear benchmark and highlight the diverse roles of the morpholine scaffold, we will compare the hypothetical profile of this compound with two well-characterized, clinically relevant drugs:

  • Pictilisib (GDC-0941): A potent, orally bioavailable pan-Class I PI3K inhibitor, representing a direct mechanistic comparator.[4][5]

  • Reboxetine: A selective norepinephrine reuptake inhibitor (NRI), illustrating a completely different mechanism of action and therapeutic application, thereby emphasizing the importance of empirical validation.[6][7]

This guide is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the causal logic behind the experimental choices, ensuring a self-validating and robust approach to mechanism of action elucidation.

Part 1: Hypothetical Mechanism of Action of this compound

We hypothesize that this compound functions as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[8] Specifically, we propose that the compound binds to the ATP-binding pocket of one or more Class I PI3K isoforms (α, β, δ, γ), thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockade would, in turn, inhibit the downstream activation of Akt and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[5]

PI3K_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K EIF4E eIF4E mTORC1->EIF4E Proliferation Proliferation p70S6K->Proliferation Cell_Growth Cell Growth & Survival EIF4E->Cell_Growth Growth_Factor Growth Factor Growth_Factor->RTK Test_Compound This compound (Hypothesized Inhibitor) Test_Compound->PI3K Inhibits

Figure 1: Hypothesized PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Part 2: A Three-Tiered Strategy for Mechanism of Action Cross-Validation

To rigorously test our hypothesis, we will employ a sequential and interconnected experimental approach, moving from direct target interaction to cellular and in vivo functional outcomes.

Validation_Workflow cluster_1 Tier 1 Details cluster_2 Tier 2 Details cluster_3 Tier 3 Details Tier1 Tier 1: Biochemical Assays (Target Engagement) Tier2 Tier 2: Cell-Based Assays (Pathway Modulation) Tier1->Tier2 Confirms Target Leads to Pathway Analysis Assay1 Kinase Panel Screen Tier3 Tier 3: In Vivo Models (Phenotypic Response) Tier2->Tier3 Confirms Cellular Activity Leads to Efficacy Testing Assay4 Phospho-Akt Western Blot/ELISA Assay7 Xenograft Tumor Model Assay2 IC50 Determination Assay3 ATP Competition Assay Assay5 Cell Proliferation Assay (e.g., MTT) Assay6 Apoptosis Assay (e.g., Caspase-3/7) Assay8 Pharmacodynamic (PD) Biomarker Analysis

Figure 2: A logical workflow for the cross-validation of the proposed mechanism of action.
Tier 1: Biochemical Assays - Confirming Direct Target Engagement

The foundational step is to determine if this compound directly interacts with and inhibits PI3K isoforms. This is crucial to distinguish a direct inhibitor from a compound that affects the pathway through other means.

Experimental Protocol: In Vitro Kinase Inhibition Assays

  • Initial Broad Kinase Panel Screening:

    • Objective: To assess the selectivity of the compound.

    • Method: Screen the test compound at a fixed concentration (e.g., 10 µM) against a broad panel of kinases, including all Class I PI3K isoforms (α, β, δ, γ) and mTOR.[9]

    • Rationale: This initial screen will reveal if the compound is a potent and selective PI3K inhibitor or if it has off-target activities that could complicate data interpretation.

  • IC50 Determination for PI3K Isoforms:

    • Objective: To quantify the potency of inhibition for each PI3K isoform.

    • Method: Perform dose-response assays using a luminescence-based method like ADP-Glo™ or a fluorescence-based method like LanthaScreen™.[10][11] These assays measure the amount of ADP produced or the phosphorylation of a substrate, respectively.

    • Protocol:

      • Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM).

      • In a 384-well plate, incubate the compound with a recombinant PI3K isoform (α, β, δ, or γ) and its lipid substrate (PIP2) for a defined period.

      • Initiate the kinase reaction by adding ATP.

      • After incubation, add the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™ reagent to measure luminescence).[12]

      • Measure the signal on a plate reader and calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Mechanism of Inhibition (ATP Competition Assay):

    • Objective: To determine if the compound inhibits PI3K by competing with ATP, which is characteristic of many kinase inhibitors that bind in the active site.[4]

    • Method: Perform the IC50 determination assay at varying concentrations of ATP (e.g., at, below, and above the Km for ATP).

    • Rationale: A competitive inhibitor will show a rightward shift in the IC50 curve (i.e., appear less potent) as the ATP concentration increases. This provides strong evidence for a direct, ATP-competitive mechanism of action.

Parameter This compound (Hypothetical)Pictilisib (GDC-0941) (Actual)Reboxetine (Actual)
Primary Target PI3Kα/δ (Hypothesized)Pan-Class I PI3K (α, β, δ, γ)Norepinephrine Transporter (NET)
Biochemical IC50 (PI3Kα) ~10-100 nM (Hypothesized)3 nM[13]Not Applicable
Mechanism ATP-Competitive (Hypothesized)ATP-Competitive[4]Reuptake Inhibition[6]

Table 1: Comparative biochemical profiles of the test compound and comparators.

Tier 2: Cell-Based Assays - Verifying Pathway Modulation

Once direct target engagement is confirmed, the next step is to demonstrate that this interaction translates into the intended biological effect within a cellular context.[14]

Experimental Protocol: Cellular PI3K Pathway Inhibition

  • Phospho-Akt Analysis (Western Blot or ELISA):

    • Objective: To measure the inhibition of a key downstream effector of PI3K.

    • Method: Use a cancer cell line with a known PI3K pathway activation (e.g., PIK3CA-mutant or PTEN-null breast or glioblastoma cell lines like U87MG).[5]

    • Protocol:

      • Plate cells and allow them to adhere overnight.

      • Treat cells with increasing concentrations of this compound for a specified time (e.g., 2-4 hours).

      • Lyse the cells and quantify protein concentration.

      • Analyze the levels of phosphorylated Akt (at Ser473 and Thr308) and total Akt using Western blotting or a quantitative ELISA.

    • Rationale: A potent PI3K inhibitor should cause a dose-dependent decrease in the ratio of phosphorylated Akt to total Akt.[13]

  • Cell Proliferation/Viability Assays:

    • Objective: To assess the functional consequence of pathway inhibition on cell growth.

    • Method: Use assays like MTT, which measures metabolic activity as a proxy for cell viability.

    • Protocol:

      • Seed cells in 96-well plates.

      • Treat with a dose range of the test compound for 72 hours.

      • Add MTT reagent and incubate until formazan crystals form.

      • Solubilize the crystals and measure absorbance to determine cell viability relative to untreated controls.

    • Rationale: Inhibition of the PI3K pathway is expected to reduce cell proliferation and viability.[15]

  • Apoptosis Induction Assays:

    • Objective: To determine if the reduction in cell viability is due to programmed cell death.

    • Method: Measure the activity of key executioner caspases, such as caspase-3 and -7.

    • Protocol: Use a commercially available luminescent or fluorescent caspase-3/7 activity assay.

    • Rationale: By blocking a critical survival pathway, a PI3K inhibitor is expected to induce apoptosis.

Parameter This compound (Hypothetical)Pictilisib (GDC-0941) (Actual)Reboxetine (Actual)
Cellular Effect Inhibition of p-Akt, reduced proliferation, apoptosis inductionInhibition of p-Akt, reduced proliferation, apoptosis induction[15]Increased extracellular norepinephrine; minimal effects on cancer cell proliferation
Cellular IC50 (p-Akt) ~50-500 nM (Hypothesized)28-46 nM[15]Not Applicable
Cell Proliferation GI50 ~0.5-2 µM (Hypothesized)0.14-0.95 µM[15]Not Applicable

Table 2: Comparative cellular profiles of the test compound and comparators.

Tier 3: In Vivo Models - Demonstrating Phenotypic Response

The final and most critical validation step is to demonstrate that the compound has the desired anti-tumor effect in a living organism and that this effect is linked to the target pathway.[16]

Experimental Protocol: Xenograft Tumor Model Efficacy

  • Efficacy Study in a Relevant Xenograft Model:

    • Objective: To evaluate the anti-tumor activity of the compound in vivo.

    • Method: Use immunodeficient mice bearing subcutaneous tumors from a human cancer cell line known to be dependent on the PI3K pathway (e.g., U87MG glioblastoma or PIK3CA-mutant breast cancer).[5][17]

    • Protocol:

      • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle control, test compound, positive control like Pictilisib).

      • Administer the compound orally or via intraperitoneal injection daily for a set period (e.g., 21 days).

      • Measure tumor volume and body weight regularly.

      • At the end of the study, euthanize the mice and excise the tumors for further analysis.

    • Rationale: An effective PI3K inhibitor should significantly inhibit tumor growth compared to the vehicle control.

  • Pharmacodynamic (PD) Biomarker Analysis:

    • Objective: To confirm that the anti-tumor effect is due to target engagement in the tumor tissue.

    • Method: Analyze tumor lysates from a satellite group of mice treated for a shorter duration.

    • Protocol:

      • Treat tumor-bearing mice with a single dose of the compound.

      • Collect tumors at various time points post-dose (e.g., 2, 8, 24 hours).

      • Analyze tumor lysates for levels of phosphorylated Akt and total Akt via Western blot or immunohistochemistry.

    • Rationale: This crucial step links the observed anti-tumor efficacy directly to the inhibition of the PI3K pathway within the tumor, providing strong evidence for the proposed mechanism of action.[18]

Parameter This compound (Hypothetical)Pictilisib (GDC-0941) (Actual)Reboxetine (Actual)
In Vivo Model U87MG Glioblastoma XenograftU87MG Glioblastoma XenograftNot applicable for anti-cancer efficacy
Efficacy Tumor Growth Inhibition (TGI)Significant TGI (83% at 75 mg/kg)[15]No anti-tumor effect
PD Biomarker Reduced p-Akt in tumor tissueReduced p-Akt in tumor tissue[18]Increased norepinephrine in CNS

Table 3: Comparative in vivo profiles of the test compound and comparators.

Conclusion: Synthesizing the Evidence

The elucidation of a novel compound's mechanism of action is a systematic process of hypothesis generation and rigorous, multi-faceted validation. For this compound, the proposed mechanism as a PI3K inhibitor is a chemically plausible starting point. The outlined three-tiered approach provides a self-validating framework to test this hypothesis.

  • Positive validation would be characterized by potent and selective biochemical inhibition of PI3K isoforms, dose-dependent reduction of p-Akt in cells leading to decreased proliferation, and significant tumor growth inhibition in vivo that correlates with p-Akt reduction in the tumor tissue. This profile would closely mirror that of the known PI3K inhibitor, Pictilisib.

  • Negative validation , where the compound fails at any of these key stages, would prompt a re-evaluation of the initial hypothesis. For instance, a lack of biochemical kinase inhibition but potent cellular activity might suggest an alternative target upstream or parallel to the PI3K pathway. The contrasting profile of Reboxetine serves as a stark reminder that a shared chemical scaffold does not guarantee a shared mechanism of action.

By following this logical and comprehensive cross-validation strategy, researchers can confidently and accurately define the mechanism of action of novel morpholine-containing compounds like this compound, a critical step in their journey from chemical entity to potential therapeutic agent.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[(Cyclopropylmethoxy)methyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This document is intended for researchers, scientists, and laboratory professionals engaged in drug development and other scientific applications. Adherence to these guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Identification and Risk Profile

Understanding the hazard profile is the cornerstone of safe disposal. Based on extensive data for Morpholine, a closely related structural analog, we can infer the primary hazards associated with 2-[(Cyclopropylmethoxy)methyl]morpholine. Morpholine is classified as a flammable, corrosive, and toxic substance.[1][2]

Key Hazards of Morpholine (as a proxy):

  • Flammability: It is a flammable liquid and vapor, with a risk of ignition from heat, sparks, or open flames.[1][3][4] Vapors are heavier than air and can travel to an ignition source and flash back.[3][5][6]

  • Corrosivity: Causes severe skin burns and serious eye damage.[4][7] Accidental contact can lead to permanent tissue damage.[4]

  • Toxicity: The substance is toxic if it comes into contact with the skin or is inhaled, and it is harmful if swallowed.[1] It may also cause damage to organs through prolonged or repeated exposure.[1][2]

These properties dictate that this compound must be handled as a hazardous waste from the point of generation to its final disposal.

Hazard ClassificationDescriptionSupporting Sources
Flammable Liquid Flammable liquid and vapor (Category 3).[1]
Acute Toxicity Harmful if swallowed; Toxic in contact with skin or if inhaled.[1][7]
Skin Corrosion Causes severe skin burns (Category 1B).[2][7]
Eye Damage Causes serious eye damage (Category 1).[7]
Environmental Hazard Harmful to aquatic life.[1]

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before handling any waste containing this compound, it is imperative to establish a safe working environment and utilize appropriate PPE. All handling of this chemical and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][8]

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[5][9]

  • Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or nitrile rubber). Gloves must be inspected for integrity before each use and changed immediately if contamination occurs.[3][9]

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or spill response, a full chemical-resistant suit may be necessary.[7][8]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[5]

Step-by-Step Chemical Waste Disposal Protocol

The guiding principle for disposal is that this chemical waste must never be disposed of down the drain or in regular trash.[7][10] It must be collected, labeled, and transferred to a licensed hazardous waste disposal contractor.[1][11]

Step 1: Waste Segregation

Proper segregation is the first and most critical step to prevent dangerous chemical reactions.

  • Action: Collect waste containing this compound in a dedicated waste container.

  • Causality: This chemical is incompatible with strong oxidizing agents and acids.[1][4] Mixing can cause a violent reaction, heat generation, or the release of toxic gases. Segregation prevents these hazardous reactions. At a minimum, keep amine-containing wastes separate from acids, oxidizers, and cyanides.[12]

Step 2: Container Selection and Labeling

The integrity of the waste containment system is paramount for safety during accumulation and transport.

  • Action: Use a container made of compatible material (e.g., high-density polyethylene or the original product container) that is in good condition and has a tightly sealing cap.[12][13]

  • Causality: Using a compatible container prevents degradation of the container and potential leaks. A secure cap prevents the release of flammable and toxic vapors.[3][13] Open funnels are not acceptable.[12]

  • Labeling: Immediately label the container with the words "HAZARDOUS WASTE ".[13] The label must also clearly list all chemical constituents by their full name and their approximate percentages.[10]

Step 3: Waste Accumulation and Storage
  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel.[13]

  • Causality: Storing waste in a designated, controlled area prevents accidental spills and unauthorized access.

  • Storage Conditions: The storage area must be cool, dry, and well-ventilated, away from heat and ignition sources.[7] The container should be stored within secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[10]

Step 4: Disposal of Empty Containers

Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.

  • Action: Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

  • Causality: Rinsing removes residual chemical that could pose a hazard.

  • Waste Collection: The first rinsate is considered hazardous waste and must be collected and added to the appropriate waste stream.[10] Subsequent rinses may also need to be collected depending on local regulations.

  • Final Disposal: After triple rinsing and air-drying, the container's label must be completely defaced or removed before it can be disposed of in the regular solid waste or glass disposal stream.[10]

Step 5: Arranging for Final Disposal
  • Action: Once the waste container is full or has been accumulating for a period defined by institutional or regulatory limits (e.g., 90 days), arrange for its collection by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[14]

  • Causality: Federal and state regulations strictly govern the storage time and quantity of hazardous waste.[13][14] Timely disposal ensures compliance and minimizes the risk of a laboratory incident.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste streams.

G start Waste Generation (this compound) decision_type What is the waste type? start->decision_type bulk_waste Bulk Liquid or Contaminated Solid Waste decision_type->bulk_waste Bulk / Solid empty_container Empty Product Container decision_type->empty_container Empty Container spill_debris Spill Debris decision_type->spill_debris Spill collect_hw Collect in a compatible, labeled Hazardous Waste container. bulk_waste->collect_hw rinse_q Triple rinse with appropriate solvent. empty_container->rinse_q spill_debris->collect_hw segregate Segregate from incompatible materials (acids, oxidizers). collect_hw->segregate store Store in secondary containment in a designated cool, well-ventilated area. segregate->store contact_ehs Contact EHS for pickup and final disposal by licensed contractor. store->contact_ehs collect_rinsate Collect first rinsate as Hazardous Waste. rinse_q->collect_rinsate deface_label Deface or remove label. collect_rinsate->deface_label dispose_container Dispose of container in appropriate solid waste stream. deface_label->dispose_container

Caption: Disposal workflow for this compound.

References

  • Morpholine - SAFETY DATA SHEET. (2025). Ing. Petr Švec - PENTA s.r.o. 7

  • Morpholine SDS, 110-91-8 Safety Data Sheets. ECHEMI. 5

  • Safety Data Sheet: Morpholine. (n.d.). Chemos GmbH&Co.KG. 3

  • SAFETY DATA SHEET - Morpholine. (2024). Sigma-Aldrich. Link

  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH. 8

  • A-5-19 Safety Data Sheet. (n.d.). [Source not specified]. 11

  • This compound | 1343908-92-8. ChemicalBook. Link

  • Safety Data Sheet Morpholine. (2022). Redox. 1

  • SAFETY DATA SHEET - 4-Methylmorpholine. (2010). Fisher Scientific. 6

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. 12

  • Safety Data Sheet - Product Name: Corrsave 100. (n.d.). [Source not specified]. 4

  • Hazardous substance assessment – Morpholine. (2025). Canada.ca. Link

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-[(Cyclopropylmethoxy)methyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 2-[(Cyclopropylmethoxy)methyl]morpholine, requires a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Analysis: A Foundation for Safety

The potential hazards of this compound can be inferred from related compounds. Morpholine and its derivatives are known to be flammable, corrosive, and can cause severe skin and eye damage.[1][2] They can be harmful if swallowed or inhaled, and some may be toxic upon skin contact.[1][2] The ether linkage introduces the potential for peroxide formation, a significant explosion hazard, particularly if the compound has been stored for an extended period or exposed to air and light.

Inferred Hazard Profile for this compound:

Hazard ClassInferred RiskRationale
Skin Corrosion/Irritation HighThe morpholine moiety is known to be corrosive.[1][2]
Serious Eye Damage HighMorpholine derivatives can cause severe eye damage.[1][2]
Acute Toxicity (Oral, Dermal, Inhalation) Moderate to HighMorpholine and its analogues are harmful if swallowed, inhaled, or in contact with skin.[1][2]
Flammability ModerateMorpholine is a flammable liquid.[2]
Reactivity Potential for Peroxide FormationEthers are known to form explosive peroxides upon storage.

The Core of Protection: A Multi-Layered PPE Strategy

A comprehensive personal protective equipment (PPE) strategy is your primary defense against the potential hazards of this compound. This is not merely about wearing protective gear, but about selecting the right gear and using it correctly.

Eye and Face Protection: Your First Line of Defense

Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when handling this compound.[3][4] Standard safety glasses do not provide adequate protection against chemical splashes.

Enhanced Protection: A full-face shield worn over chemical splash goggles is required when there is a heightened risk of splashing, such as during transfers of larger volumes or when a reaction is under pressure.[3][4]

Skin and Body Protection: An Impermeable Barrier

A standard cotton lab coat is insufficient. A chemically resistant lab coat or apron should be worn over your personal clothing.[4] Long pants and closed-toe shoes are a fundamental requirement in any laboratory setting.[3][5]

Glove Selection: A Critical Choice

The choice of gloves is paramount. Since specific chemical resistance data for this compound is unavailable, a conservative approach is necessary.

  • Double Gloving: It is highly recommended to wear two pairs of gloves. This provides a backup barrier in case the outer glove is compromised.

  • Material Selection: A common and effective combination is an inner nitrile glove for dexterity and an outer glove of a more robust material like butyl rubber or neoprene for enhanced chemical resistance. Always consult the glove manufacturer's compatibility charts for the chemical classes you are working with (amines and ethers).

  • Inspection and Replacement: Gloves must be inspected for any signs of degradation or perforation before each use.[6] Disposable gloves should be changed immediately upon contamination and removed before leaving the laboratory.

Respiratory Protection: Safeguarding Against Inhalation Hazards

All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] If there is a potential for exposure above established limits, or if engineering controls are not sufficient, respiratory protection is required.

  • Respirator Type: A NIOSH-approved respirator with organic vapor cartridges is appropriate.[7]

  • Fit Testing and Training: Proper fit and use are critical for a respirator's effectiveness. All personnel requiring respiratory protection must be part of a formal respiratory protection program that includes medical evaluation, fit testing, and training, as mandated by OSHA.[8][9]

Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe handling of this compound extends beyond personal protection to include proper operational procedures and waste disposal.

Safe Handling Workflow

The following diagram outlines the essential steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Review SDS (Analog) Review SDS (Analog) Don PPE Don PPE Review SDS (Analog)->Don PPE Assess Hazards Inspect Fume Hood Inspect Fume Hood Don PPE->Inspect Fume Hood Ensure Protection Work in Fume Hood Work in Fume Hood Inspect Fume Hood->Work in Fume Hood Verify Controls Use Smallest Quantity Use Smallest Quantity Work in Fume Hood->Use Smallest Quantity Minimize Risk Spill Response Spill Response Work in Fume Hood->Spill Response If Spill Occurs First Aid First Aid Work in Fume Hood->First Aid If Exposure Occurs Ground Equipment Ground Equipment Use Smallest Quantity->Ground Equipment Prevent Static Decontaminate Surfaces Decontaminate Surfaces Ground Equipment->Decontaminate Surfaces Post-Experiment Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Proper Disposal Doff PPE Doff PPE Segregate Waste->Doff PPE Safe Removal

Caption: Workflow for the safe handling of this compound.

Spill Response

In the event of a spill, evacuate the area and alert your supervisor and institutional safety officer. Only trained personnel with appropriate PPE should attempt to clean up a spill. Absorbent materials for corrosive and flammable liquids should be readily available.

Waste Disposal

All waste containing this compound, including contaminated gloves and absorbent materials, must be disposed of as hazardous waste.[1] Follow your institution's specific waste disposal guidelines. Never dispose of this chemical down the drain.[1]

Conclusion: A Culture of Safety

The principles outlined in this guide provide a robust framework for the safe handling of this compound. However, true safety is not just about following protocols; it is about fostering a culture of vigilance, continuous learning, and mutual responsibility. By understanding the "why" behind each safety measure, you become an active participant in ensuring the well-being of yourself and your colleagues, thereby upholding the highest standards of scientific integrity and professional practice.[10]

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities. American Chemical Society. [Link]

  • Safety Tipsheets & Best Practices. American Chemical Society. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]

  • Publications & Resources. American Chemical Society. [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. [Link]

  • Doing Things Safely: Safety For Introductory Chemistry Students. American Chemical Society. [Link]

  • Personal Protective Equipment. University of Oklahoma Health Sciences Center. [Link]

  • Safety Data Sheet: Morpholine. Penta Chemicals. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Material Safety Data Sheet: 3-Cyclopropyl-morpholine. Capot Chemical. [Link]

Sources

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